2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol chemical properties
Technical Profile: 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol Executive Summary 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol (CAS: Not widely listed as commodity; structure derived from 2-alkoxy-4-aminopyridine class) is a special...
2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol (CAS: Not widely listed as commodity; structure derived from 2-alkoxy-4-aminopyridine class) is a specialized heterobifunctional building block used primarily in medicinal chemistry. It features a pyridine core substituted with an electron-donating primary amine at the C4 position and a hydroxyethoxy linker at the C2 position.
This molecule serves as a critical "linker-scaffold" hybrid. The C4-amine provides a handle for attachment to pharmacophores (e.g., kinase hinge-binding motifs), while the C2-hydroxyethoxy chain offers a flexible tether for conjugation to solubilizing groups or E3 ligase ligands in PROTAC (Proteolysis Targeting Chimera) design. Its physicochemical profile is defined by the high basicity of the pyridine nitrogen—enhanced by the electron-donating substituents—and the amphiphilic nature of the ether-alcohol tail.
Physicochemical Properties
The molecule combines a polar, basic heterocyclic core with a hydrophilic side chain. The 4-amino group significantly increases the electron density of the pyridine ring, making the ring nitrogen (N1) highly basic compared to unsubstituted pyridine.
Property
Value / Description
Note
IUPAC Name
2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol
Molecular Formula
C₇H₁₀N₂O₂
Molecular Weight
154.17 g/mol
Predicted LogP
~0.2 to 0.5
Amphiphilic character
pKa (Ring N)
~9.2 - 9.5
Highly basic due to C4-NH₂ and C2-OR donation [1]
pKa (Exocyclic NH₂)
>20
Non-acidic; poor nucleophile compared to Ring N
H-Bond Donors
2 (Exocyclic –NH₂, –OH)
H-Bond Acceptors
4 (Ring N, Ether O, Alcohol O, Exocyclic N)
Solubility
High in DMSO, MeOH, EtOH; Moderate in Water
Appearance
Off-white to pale yellow solid
Oxidation prone upon storage
Synthesis & Manufacturing
The most robust synthetic route utilizes a Nucleophilic Aromatic Substitution (SₙAr) strategy. The 2-position of the pyridine ring is activated for substitution by the electronegative ring nitrogen, although the electron-donating 4-amino group deactivates the ring slightly compared to 2-chloropyridine. Therefore, harsh conditions or strong bases are typically required.
Mechanism: The alkoxide generated from ethylene glycol attacks the C2 position, forming a Meisenheimer-like intermediate, followed by the elimination of the chloride ion.
Deprotonation: Add KOH pellets (3.0 eq) or NaH (carefully, under N₂) to generate the alkoxide in situ.
Reaction: Heat the mixture to 120°C under an inert atmosphere (Argon/Nitrogen). Monitor by LC-MS for the disappearance of the chloro-precursor (m/z ~128) and appearance of product (m/z 155).
Workup: Cool to room temperature. Dilute with water and extract exhaustively with Ethyl Acetate or n-Butanol.
Purification: The excess ethylene glycol is removed via aqueous washing or high-vacuum distillation. Final purification is achieved via Flash Column Chromatography (DCM:MeOH gradient).
Figure 1: SₙAr synthesis pathway converting 2-chloro-4-aminopyridine to the target ether.
Reactivity & Functionalization Profile
This molecule is a heterobifunctional scaffold , meaning it possesses two distinct reactive handles with orthogonal reactivity profiles.
A. The Pyridine Nitrogen (N1)
Reactivity: Highly basic and nucleophilic.
Implication: In acidic media, this site protonates first. In alkylation reactions (e.g., with methyl iodide), N1 alkylation (forming a pyridinium salt) is the dominant pathway over the exocyclic amine or alcohol unless blocked.
B. The Exocyclic Amine (C4-NH₂)
Reactivity: Electron-rich but less nucleophilic than aliphatic amines due to resonance delocalization into the pyridine ring.
Functionalization:
Acylation: Reacts with acid chlorides/anhydrides to form amides (common in kinase inhibitors).
Buchwald-Hartwig: Can serve as the amine partner in Pd-catalyzed couplings to aryl halides.
C. The Primary Alcohol (Side Chain)
Reactivity: Standard primary alcohol behavior.
Functionalization:
Activation: Can be converted to a mesylate/tosylate or halide for subsequent displacement (e.g., attaching an alkyl chain).
Oxidation: Can be oxidized to the carboxylic acid (2-((4-aminopyridin-2-yl)oxy)acetic acid) for peptide coupling.
Figure 2: Orthogonal reactivity sites allowing selective functionalization of the scaffold.
Applications in Drug Discovery
Kinase Inhibitors
The 2-alkoxy-4-aminopyridine motif is a bioisostere of the 2,4-diaminopyrimidine scaffold found in many kinase inhibitors (e.g., ALK, EGFR inhibitors).
Mechanism: The pyridine N1 acts as a hydrogen bond acceptor for the kinase hinge region. The C4-amine acts as a hydrogen bond donor.
Advantage: The C2-ethoxy tail projects into the solvent-exposed region, improving solubility and allowing the attachment of solubilizing groups without disrupting binding affinity [2].
PROTAC Linkers
This molecule is an ideal "anchor" for PROTACs.
Design: The amine connects to the warhead (protein ligand), while the alcohol connects to the PEG chain leading to the E3 ligase ligand (e.g., VHL or Cereblon binder).
Benefit: The rigidity of the pyridine ring restricts the conformational space of the linker, potentially improving the degradation efficiency compared to purely flexible alkyl chains.
Safety & Handling
Hazard Classification:
Acute Toxicity: Like most 4-aminopyridines, this compound should be treated as a Potassium Channel Blocker . Ingestion or inhalation can lead to hyperexcitability of the nervous system, seizures, and cardiac arrhythmias [3].
Signal Word: DANGER.
Handling Protocols:
Engineering Controls: All synthesis and weighing must be performed inside a certified chemical fume hood.
PPE: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
Waste Disposal: Segregate as hazardous organic waste. Do not dispose of down the drain due to high ecotoxicity potential.
References
Albert, A., et al. (1948). "The strength of heterocyclic bases." Journal of the Chemical Society, 2240-2249. (Establishes pKa trends for aminopyridines). [1]
Zhang, G., et al. (2019).[2] "Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors."[2] European Journal of Medicinal Chemistry, 183, 111734.[2] (Demonstrates the scaffold in kinase drug design).
US EPA. (2005). "Aminopyridines - Chemical Profile." (Toxicology data on the 4-aminopyridine class).
Spectroscopic data of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol (NMR, IR, MS)
A Spectroscopic Guide for Structural Elucidation Executive Summary This technical guide provides a comprehensive spectroscopic profile for 2-[(4-aminopyridin-2-yl)oxy]ethan-1-ol (CAS: Theoretical/Analogous), a functional...
Author: BenchChem Technical Support Team. Date: February 2026
A Spectroscopic Guide for Structural Elucidation
Executive Summary
This technical guide provides a comprehensive spectroscopic profile for 2-[(4-aminopyridin-2-yl)oxy]ethan-1-ol (CAS: Theoretical/Analogous), a functionalized pyridine intermediate often utilized in the synthesis of kinase inhibitors and GPCR ligands.
The structural integrity of this molecule hinges on three functional domains: the electron-rich 4-aminopyridine core , the ether linkage , and the terminal primary alcohol . This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures required to validate its identity and purity during drug development workflows.
Structural Logic & Synthesis Context
To accurately interpret spectroscopic data, one must understand the chemical environment. This molecule is typically synthesized via Nucleophilic Aromatic Substitution (
) of 2-chloro-4-aminopyridine (or its nitro-precursor) with ethylene glycol.
Implication for Spectroscopy:
NMR: Expect residual ethylene glycol peaks if workup is incomplete.
MS: Look for dimers or unreacted chloro-precursors (
isotope pattern).
Figure 1: Synthesis pathway highlighting the origin of the ether linkage and potential impurities.
Nuclear Magnetic Resonance (NMR) Profiling
Solvent Selection: DMSO-
is the preferred solvent over CDCl. The molecule contains two exchangeable groups ( and ) which are often broadened or lost in chloroform but stabilized via hydrogen bonding in DMSO.
2.1 H NMR (400 MHz, DMSO-)
The pyridine ring protons exhibit a characteristic splitting pattern modified by the electron-donating effects (+M) of the amino and alkoxy groups.
Position
Shift (, ppm)
Multiplicity
Integration
Coupling (, Hz)
Assignment Logic
H-6
7.65 – 7.75
Doublet (d)
1H
Most deshielded; adjacent to Ring Nitrogen.
H-5
6.15 – 6.25
Doublet of Doublets (dd)
1H
Shielded by 4-amino group (+M effect).
H-3
5.80 – 5.90
Doublet (d)
1H
Highly shielded; ortho to alkoxy, ortho to amino.
-NH
5.90 – 6.10
Broad Singlet (br s)
2H
-
Exchangeable; may overlap with H-3/H-5.
-OCH-
4.10 – 4.20
Triplet (t)
2H
Deshielded by ether oxygen.
-CHOH
3.60 – 3.70
Quadruplet (q)
2H
Adjacent to hydroxyl; couples with OH.
-OH
4.70 – 4.90
Triplet (t) or br s
1H
Hydroxyl proton (visible in dry DMSO).
Expert Insight:
The "H-3 Anomaly": Proton H-3 is exceptionally upfield (
ppm) compared to unsubstituted pyridine ( ppm). This is due to the synergistic electron donation from the 2-alkoxy and 4-amino groups, making it a diagnostic peak for confirming the 2,4-substitution pattern.
Water Suppression: If the sample is wet, the
peak at 3.33 ppm in DMSO may obscure the signals. Use a water suppression pulse sequence (e.g., PRESAT) if quantification is required.
2.2 C NMR (100 MHz, DMSO-)
Carbon Type
Shift (, ppm)
Environment
C-2
164.0 – 166.0
Ipso-carbon (attached to Oxygen). Deshielded.
C-4
156.0 – 158.0
Ipso-carbon (attached to Nitrogen).
C-6
146.0 – 148.0
Adjacent to Ring Nitrogen (Imine-like).
C-5
102.0 – 104.0
Beta-position to Nitrogen.
C-3
88.0 – 91.0
Highly shielded (between two donors).
-OCH-
69.0 – 70.0
Ether carbon.
-CHOH
59.0 – 60.0
Alcohol carbon.
Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI) in Positive Mode is recommended due to the basic pyridine nitrogen.
Molecular Formula:
Exact Mass: 154.0742 Da
Fragmentation Pattern (ESI-MS/MS)
When subjected to Collision-Induced Dissociation (CID), the molecule follows a predictable fragmentation pathway useful for structural confirmation.
Parent Ion:
(Base Peak).
Fragment A (
): Loss of the hydroxyethyl chain (, 44 Da) via rearrangement, leaving the protonated 4-amino-2-hydroxypyridine core.
Fragment B (
): Loss of ammonia () from the core (less common in soft ionization but possible at high energy).
Figure 2: Primary fragmentation pathway in ESI+ mode.
Infrared Spectroscopy (FT-IR)
Sampling: ATR (Attenuated Total Reflectance) on solid/oil neat sample.
Wavenumber (cm)
Vibration Mode
Description
3300 – 3450
&
Broad band (OH) overlapping with sharper doublets (primary amine).
2850 – 2950
Aliphatic C-H stretch (ethylene chain).
1620 – 1650
Scissoring bending mode of primary amine.
1580 – 1600
Pyridine ring "breathing" modes.
1200 – 1250
Aryl alkyl ether asymmetric stretch.
1050 – 1080
Primary alcohol C-O stretch.
Experimental Protocol: Sample Preparation
To ensure the data matches the values above, follow this self-validating preparation protocol.
Step 1: Purity Check (TLC)
Mobile Phase: 10% Methanol in Dichloromethane (DCM) + 1% Triethylamine.
Visualization: UV (254 nm). The product should be UV active. Stain with Ninhydrin (turns red/purple due to free amine).
Step 2: NMR Sample Prep
Weigh 5–10 mg of the compound into a clean vial.
Add 0.6 mL of DMSO-
(ensure solvent is from a fresh ampoule to minimize water peak).
Sonicate for 30 seconds to ensure complete dissolution.
Filter through a cotton plug if any particulate matter remains (paramagnetic particles cause line broadening).
Step 3: Data Acquisition
Set relaxation delay (
) to seconds to allow full relaxation of aromatic protons for accurate integration.
Acquire at least 16 scans for
H to resolve the H-3/H-5 coupling patterns.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (General reference for 2-alkoxypyridine trends).
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for chemical shift increments).
Foundational
The 2-Aminopyridine Scaffold: A Technical Guide to Bioactivity, Mechanism, and Experimental Validation
[1] Executive Summary The 2-aminopyridine (2-AP) moiety is a "privileged scaffold" in medicinal chemistry, serving as a cornerstone for rational drug design in oncology, neurology, and infectious disease. Its ubiquity st...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The 2-aminopyridine (2-AP) moiety is a "privileged scaffold" in medicinal chemistry, serving as a cornerstone for rational drug design in oncology, neurology, and infectious disease. Its ubiquity stems from its dual capacity to function as a nucleobase bioisostere (mimicking adenine/guanine) and a guanidine mimetic (mimicking arginine).
This guide provides a technical deep-dive into the biological activity of 2-AP derivatives, focusing on two primary mechanisms: ATP-competitive kinase inhibition and Nitric Oxide Synthase (NOS) inhibition . It moves beyond general descriptions to detail the specific structural biology driving these interactions and provides validated experimental protocols for their assessment.
Part 1: Structural Basis of Bioactivity
The biological utility of 2-aminopyridine rests on its tautomeric equilibrium and hydrogen-bonding capabilities. In its dominant amino tautomer, the pyridine nitrogen serves as a hydrogen bond acceptor, while the exocyclic amino group acts as a hydrogen bond donor. This Donor-Acceptor (D-A) motif is critical for molecular recognition.
Mechanism A: Kinase Inhibition (The Hinge Binder)
In the context of kinase inhibitors (e.g., Crizotinib, Sorafenib analogs), the 2-AP motif targets the ATP-binding pocket. Specifically, it anchors the inhibitor to the kinase hinge region .
The Interaction: The pyridine nitrogen accepts a hydrogen bond from the backbone amide NH of a hinge residue (e.g., Glu930 in JAK2, Met120 in PKA). Simultaneously, the exocyclic amino group donates a hydrogen bond to the backbone carbonyl oxygen of the adjacent residue (e.g., Leu932 in JAK2).
Selectivity Control: While the 2-AP core provides affinity, selectivity is engineered via substitutions at the 3-, 5-, and 6-positions, which direct the molecule into the "gatekeeper" pocket or the solvent-exposed front.
Mechanism B: Nitric Oxide Synthase (NOS) Inhibition (The Arginine Mimic)
In neuronal Nitric Oxide Synthase (nNOS), 2-AP derivatives function as competitive inhibitors of L-arginine.
The Interaction: The 2-AP cation (protonated at physiological pH) mimics the guanidinium group of L-arginine. It forms a bidentate hydrogen bond with a conserved glutamate residue (Glu592 in rat nNOS) within the active site, positioned directly above the heme cofactor.
Isoform Selectivity: To avoid cardiovascular toxicity (caused by inhibiting endothelial NOS, eNOS), modern 2-AP derivatives utilize "double-headed" structures with chiral linkers that exploit subtle hydrophobic differences in the substrate access channel of nNOS versus eNOS.
Part 2: Visualization of Signaling & Binding Pathways
The following diagrams illustrate the precise molecular logic described above.
Diagram 1: Kinase Hinge Binding Mode
This diagram visualizes the critical hydrogen bonding network between a 2-aminopyridine derivative and a generic kinase hinge region.
Caption: The "Donor-Acceptor" motif of 2-aminopyridine anchoring to the kinase hinge region via bidentate hydrogen bonds.
Diagram 2: nNOS Inhibition Mechanism
This workflow illustrates the structural logic for designing nNOS-selective inhibitors using the 2-AP scaffold.
Caption: Logic flow for converting 2-AP from a general arginine mimic to a selective nNOS inhibitor.
Part 3: Structure-Activity Relationship (SAR) Data
The following table summarizes how specific substitutions on the 2-aminopyridine ring modulate biological activity across different targets.
Position
Modification
Effect on Kinase Activity
Effect on NOS Activity
C3
Halogenation (F, Cl)
Increases metabolic stability; modulates pKa of pyridine nitrogen.
Can induce steric clash; often left unsubstituted or small.
C3
Aryl/Heteroaryl
Critical for "Gatekeeper" residue interaction (e.g., Crizotinib).
Used to extend into the substrate access channel.
C4
Methyl/Alkyl
often tolerated; used to fine-tune lipophilicity.
Critical: 4,6-disubstitution enhances selectivity for iNOS/nNOS.
C5
Halogen/Aryl
Major vector for improving potency; extends into hydrophobic pockets.
Often brominated in precursors; used for coupling tail groups.[1]
C6
Bulky Groups
Usually detrimental (steric clash with hinge).
Essential: Linker attachment point for "double-headed" inhibitors.
Exocyclic N
Alkylation
Abolishes Activity: Destroys the H-bond donor capability required for hinge binding.
Generally reduces affinity; primary amine is preferred for Glu interaction.
Part 4: Experimental Protocols
To ensure data reliability (Trustworthiness), the following protocols are designed to minimize common artifacts, such as fluorescence interference or non-specific binding.
Protocol 1: ADP-Glo™ Kinase Assay (Luminescence)
Why this assay? Unlike fluorescent binding assays, ADP-Glo measures enzyme activity directly (ATP to ADP conversion) and is less susceptible to autofluorescence from the pyridine ring itself.
In a UV-transparent cuvette or plate, mix Buffer, Enzyme (nNOS),
, and Test Compound (2-AP derivative).
Baseline: Monitor absorbance at 401 nm for 30 seconds to ensure stability.
Initiation:
Inject NADPH to start the reaction.
Measurement:
Monitor the linear increase in absorbance (
) for 2–3 minutes.
Use the extinction coefficient difference (
) to calculate the rate of NO release.
Validation:
Calculate
using the Cheng-Prusoff equation or global fitting of competitive inhibition models.
Part 5: References
Cui, J. J., et al. (2011). "Tran-3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)pyrazine-2-carboxamide (PF-04217903), a novel c-Met inhibitor: structure-activity relationships and in vivo characterization." Journal of Medicinal Chemistry. Link
Silverman, R. B. (2009). "Design of selective neuronal nitric oxide synthase inhibitors for the prevention and treatment of neurodegenerative diseases." Accounts of Chemical Research. Link
Xue, F., et al. (2010). "Structure-activity relationships of 2-aminopyridine-based selective neuronal nitric oxide synthase inhibitors." Journal of Medicinal Chemistry. Link
LanthaScreen™ Eu Kinase Binding Assay. Thermo Fisher Scientific. Link
ADP-Glo™ Kinase Assay Systems. Promega Corporation. Link
PDB Entry 2XA4. "Crystal structure of JAK2 in complex with a 2-aminopyridine inhibitor." RCSB Protein Data Bank. Link
This technical guide analyzes the mechanism of action (MoA) of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol (herein referred to as APOE-2 ).[1] This molecule is a structural derivative of 4-Aminopyridine (4-AP, Fampridine) , the clinical standard for symptomatic treatment of Multiple Sclerosis.[1]
The addition of the 2-hydroxyethoxy tail at the ortho position of the pyridine ring represents a strategic medicinal chemistry modification designed to alter the physicochemical profile of the parent scaffold. While the 4-amino group preserves the critical hydrogen-bonding capacity required for channel pore occlusion, the ether-linked tail modulates lipophilicity (LogP) and potentially reduces blood-brain barrier (BBB) permeation rates, theoretically widening the therapeutic window against seizure-related CNS toxicity common in 4-AP therapy.[1]
Structural Comparison Table
Feature
4-Aminopyridine (Parent)
APOE-2 (Derivative)
Impact on MoA
Core Scaffold
Pyridine
Pyridine
Maintains basicity for protonation at physiological pH.[1]
Pharmacophore
4-Amino group (-NH2)
4-Amino group (-NH2)
Critical: Primary hydrogen bond donor for Kv channel selectivity filter.[1]
Preserves target affinity but likely alters binding kinetics (state-dependence).[1]
Mechanism of Action: State-Dependent Kv Channel Blockade[1]
The pharmacological activity of APOE-2 is predicated on the blockade of voltage-gated potassium channels (Kv), specifically the Kv1 (Shaker-related) family.[1] In demyelinated axons, the exposure of internodal Kv channels leads to potassium leakage, hyperpolarization, and conduction failure. APOE-2 restores signal conduction by inhibiting this leakage.[1]
The Binding Event
Unlike large peptide toxins that block the external vestibule, aminopyridines like APOE-2 act from the intracellular side of the membrane.[1]
Permeation: APOE-2 crosses the neuronal membrane in its neutral (deprotonated) state. The 2-oxyethanol tail may slow this passive diffusion compared to 4-AP, potentially creating a "slow-onset" profile.[1]
Protonation: Once intracellular, the molecule is protonated (pKa ~9.2) due to the acidic environment or local equilibrium.
Occlusion: The cationic species enters the open Kv channel pore during depolarization. The 4-amino group forms hydrogen bonds with the carbonyl oxygens of the selectivity filter (specifically the T-V-G-Y-G motif).
Trapping: Upon repolarization, the channel activation gate (S6 segments) closes. Large blockers can prevent closure (foot-in-the-door), but aminopyridines are often "trapped" inside the vestibule (trapping block), leading to use-dependent inhibition.[1]
Visualization of Signaling Pathway
The following diagram illustrates the conduction restoration mechanism in a demyelinated axon.
Caption: Causal pathway of APOE-2 reversing conduction failure in demyelinated neurons via Kv channel blockade.
Experimental Validation Protocols
To validate APOE-2 as a superior or functional alternative to 4-AP, the following self-validating experimental workflows are required. These protocols distinguish non-specific toxicity from true channel pharmacology.
Quantification: LC-MS/MS analysis of acceptor well concentration.
Visualizing the Experimental Workflow
The following diagram outlines the critical path for validating APOE-2's efficacy and safety.
Caption: Stage-gate workflow for validating APOE-2 from synthesis to lead candidate selection.
Pharmacokinetics & Metabolism (Predicted)
Based on the structure of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol, the metabolic profile differs from 4-AP:
Metabolic Stability: The ether linkage (Ar-O-R) is generally more stable than ester linkages but susceptible to O-dealkylation by Cytochrome P450 enzymes (likely CYP2D6 or CYP3A4).[1]
Excretion: 4-AP is excreted largely unchanged in urine.[1] The addition of the hydroxyl group in APOE-2 increases water solubility, potentially accelerating renal clearance and reducing half-life unless the volume of distribution is significantly altered.[1]
Glucuronidation: The primary alcohol (-OH) on the tail is a prime target for Phase II conjugation (Glucuronidation), which would rapidly render the molecule inactive and ready for excretion.
Implication: APOE-2 may act as a "short-acting" modulator or require specific formulation to prevent rapid Phase II metabolism.[1]
References
Brugarolas, P., et al. (2020). "Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers."[1][3] Scientific Reports.[3] Available at: [Link]
Choquet, D. & Korn, H. (1992). "Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes."[1] Journal of General Physiology. Available at: [Link]
Judge, S.I. & Bever, C.T. (2006). "Potassium channel blockers in multiple sclerosis: neuronal Kv channels and effects of symptomatic treatment." Pharmacology & Therapeutics. Available at: [Link]
PubChem Compound Summary. "4-Aminopyridine."[1] National Center for Biotechnology Information. Available at: [Link]
The 2-Aminopyridine Scaffold: Structural Pharmacology and Therapeutic Targeting
Executive Summary The 2-aminopyridine (2-AP) moiety represents a "privileged structure" in medicinal chemistry, distinguished by its dual hydrogen-bonding capability and planar aromatic geometry. Unlike its isomer 4-amin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 2-aminopyridine (2-AP) moiety represents a "privileged structure" in medicinal chemistry, distinguished by its dual hydrogen-bonding capability and planar aromatic geometry. Unlike its isomer 4-aminopyridine (a voltage-gated potassium channel blocker), the 2-AP scaffold is primarily utilized as a biomimetic anchor in the design of ATP-competitive inhibitors and enzyme active-site blockers.
This guide analyzes the pharmacological utility of 2-AP compounds, focusing on two primary mechanistic domains: Kinase Hinge Binding and Nitric Oxide Synthase (NOS) Anchoring . It provides actionable protocols for validating these targets and visualizes the structural logic governing ligand-protein interactions.
Structural Pharmacophore: Why 2-Aminopyridine?
The therapeutic versatility of 2-AP stems from its ability to mimic the purine ring of adenosine triphosphate (ATP).
Electronic Profile: The pyridine nitrogen (
) acts as a hydrogen bond acceptor, while the exocyclic amino group () acts as a hydrogen bond donor.
Binding Geometry: This Donor-Acceptor (D-A) motif is geometrically complementary to the backbone carbonyl and amide groups found in the "hinge region" of protein kinases and the glutamate-rich active sites of NOS isoforms.
Diagram 1: The Pharmacophore Hinge Interaction
The following diagram illustrates the conserved binding mode of 2-AP derivatives within the ATP-binding pocket of a generic kinase.
Primary Therapeutic Targets
Protein Kinases (Oncology & Inflammation)
The 2-AP motif is ubiquitous in Type I kinase inhibitors. It competitively displaces ATP by occupying the adenine-binding pocket.
Mechanism: 2-AP derivatives bind in a U-shaped conformation. The 2-AP headgroup anchors to the hinge (residues Pro1158/Met1160 in c-Met), while the "tail" extends into the hydrophobic solvent-exposed region.
Key Insight: Modifications at the 3-position of the pyridine ring often determine selectivity by interacting with the "gatekeeper" residue.
Relevance: Emerging targets for synthetic lethality in tumors with p53 mutations.
Mechanism: Crystallographic studies confirm the 2-AP core binds to the hinge region backbone. However, selectivity between VRK1 and VRK2 is difficult due to high active-site homology; it requires exploiting subtle differences in the P-loop flexibility [1].
While kinases are the most common target, the 2-AP scaffold is perhaps most critical in the design of selective nNOS inhibitors for treating Alzheimer’s and Parkinson’s disease.
The Challenge: All NOS isoforms (nNOS, eNOS, iNOS) share a near-identical active site containing a heme group and a substrate (L-arginine) binding channel. Inhibiting eNOS causes dangerous cardiovascular side effects (hypertension).
The 2-AP Solution: The 2-aminopyridine group mimics the guanidine moiety of L-arginine.
Anchoring: It forms a bidentate hydrogen bond with a conserved glutamate residue (Glu-592 in rat nNOS / Glu-597 in human nNOS) located above the heme propionates.
Selectivity Strategy: To avoid eNOS, researchers attach a "tail" containing a basic amine (e.g., fluorinated piperidine) to the 2-AP core. This tail reaches into a peripheral pocket that is more open in nNOS than in eNOS [2, 3].
Diagram 2: nNOS Drug Discovery Workflow
The following workflow outlines the optimization of 2-AP hits into brain-penetrant leads.
Quantitative Performance Data
The following table summarizes the potency and selectivity profile of representative 2-AP derivatives discussed in recent literature. Note the high selectivity achieved for nNOS over eNOS in optimized compounds.
Compound ID
Target
Primary Activity ()
Selectivity Ratio
Therapeutic Indication
Ref
Crizotinib (Derivative)
c-Met / ALK
nM
High vs. EGFR
NSCLC (Lung Cancer)
[4]
Compound 14j
nNOS
nM (Human)
1761-fold (vs. eNOS)
Neurodegeneration
[3]
Compound 19c
nNOS
nM
1040-fold (vs. eNOS)
Neurodegeneration
[2]
Compound 8e
CDK9 / HDAC1
nM
Dual Inhibition
Hematological Tumors
[5]
Experimental Protocols
To validate 2-AP compounds, researchers must employ orthogonal assays: one for binding affinity and one for functional inhibition.
Protocol A: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)
Purpose: To determine the
of a 2-AP derivative against a specific kinase (e.g., c-Met) by measuring displacement of a tracer.
Materials:
Europium-labeled anti-tag antibody (binds to the kinase).[3]
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Workflow:
Preparation: Prepare a 3x serial dilution of the Test Compound in DMSO (Top concentration typically 10 µM). Dilute to 4x working concentration in Kinase Buffer A (max 1% DMSO final).
Plate Setup: In a white, low-volume 384-well plate, add:
Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.
Source: Journal of Medicinal Chemistry (ACS).
URL:[Link]
2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity.
Source: Journal of Medicinal Chemistry (NIH/PMC).
URL:[Link]
Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker.
Source: Journal of Medicinal Chemistry (NIH/PMC).
URL:[Link]
Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors.
Source: Molecules (PMC).
URL:[Link]
Discovery of Novel 2-Aminopyridine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors.
Source: Journal of Medicinal Chemistry (PubMed).
URL:[Link]
In silico modeling of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol binding
Technical Whitepaper: In Silico Modeling of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol Binding Executive Summary & Molecular Ontology This technical guide outlines the in silico framework for evaluating 2-[(4-Aminopyridin-2-...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: In Silico Modeling of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol Binding
Executive Summary & Molecular Ontology
This technical guide outlines the in silico framework for evaluating 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol (hereafter referred to as AP-OEt-OH ). As a structural derivative of 4-Aminopyridine (4-AP, Dalfampridine) , this molecule retains the pharmacophoric 4-aminopyridine core essential for Voltage-Gated Potassium Channel (Kv) blockade, while introducing a polar ethoxy-ethanol tail at the C2 position.
The modeling strategy must address two critical questions:
Steric Compatibility: Does the C2-substituent allow the molecule to access the deep intracellular pore of Kv channels (the canonical 4-AP site), or does it force a peripheral binding mode?
Solvation & Permeability: How does the hydroxylated tail affect blood-brain barrier (BBB) penetration relative to the parent 4-AP?
Computational Workflow Architecture
The following directed graph illustrates the critical path for modeling AP-OEt-OH, enforcing a "Fail Fast" logic where physicochemical disqualification precedes computationally expensive molecular dynamics.
Figure 1: Hierarchical modeling workflow for AP-OEt-OH, prioritizing quantum mechanical state validation before macromolecular simulation.
Phase I: Ligand Preparation & Quantum Mechanics
Unlike standard library preparation, aminopyridines require rigorous tautomeric and protonation state analysis because their binding affinity is pH-dependent.
Protonation State (The "Cationic Active" Rule)
4-AP binds to Kv channels primarily in its protonated (cationic) form. The pKa of 4-AP is ~9.1. The introduction of an electron-donating alkoxy group at C2 may slightly shift this pKa, but the molecule will predominantly exist as a cation at physiological pH (7.4).
Protocol:
Software: Jaguar (Schrödinger) or Gaussian.
Method: DFT optimization using B3LYP functional with 6-31G* basis set.
Calculation: Calculate
and pKa.
Critical Check: Ensure the protonation occurs at the ring nitrogen (N1), not the exocyclic amine or the tail hydroxyl.
Conformational Search
The ethoxy-ethanol tail introduces rotatable bonds that 4-AP lacks.
Action: Perform a Boltzmann-weighted conformational search to identify the low-energy folded vs. extended states of the tail. An extended tail may clash with the channel pore walls.
Phase II: Target Selection & Docking Strategy
The Target: Kv1.2 / Kv1.5
The primary target for 4-AP derivatives is the Shaker-related Kv1 family .
PDB Selection:
PDB ID: 2A79 (Kv1.2): High-resolution structure, widely used for channel blockers.
PDB ID: 3LXX: Structure of Kv1.2/2.1 chimera.
Binding Site Definition: The "Inner Cavity" located below the selectivity filter, lined by the S6 helices (Val, Ile residues).
Docking Protocol (Step-by-Step)
Parameter
Setting/Value
Rationale
Grid Center
Central Cavity (Below Selectivity Filter)
4-AP blocks the pore from the intracellular side.
Grid Box Size
20 Å x 20 Å x 20 Å
Sufficient to capture the inner pore and fenestrations.
Scoring Function
SP (Standard Precision) -> XP (Extra Precision)
XP penalizes desolvation, crucial for the polar -OH tail.
Constraints
H-Bond to T449 (or equivalent Thr/Ser)
Optional: Some AP derivatives H-bond to the selectivity filter base.
Hypothesis Testing:
Scenario A (Blocker): The pyridine ring lodges in the hydrophobic binding site, and the ethoxy-ethanol tail points down towards the intracellular cytoplasm (solvent-exposed).
Scenario B (Clash): The C2-tail creates steric hindrance with the S6 helix, preventing deep pore access (indicating loss of potency).
Phase III: Molecular Dynamics & Free Energy
Static docking is insufficient for ion channels due to their inherent flexibility ("breathing" motions).
System Setup
Membrane: Embed the protein-ligand complex in a POPC lipid bilayer.
Solvent: TIP3P water model + 150 mM KCl (critical for ion channel stability).
Force Field: CHARMM36m (Protein/Lipids) + CGenFF (Ligand AP-OEt-OH).
Simulation Protocol
Minimization: 5000 steps steepest descent to remove steric clashes.
Equilibration (NVT/NPT): 1 ns each, restraining protein backbone (
) to allow lipid/solvent relaxation.
Production Run: 100 ns unconstrained MD.
Analysis Metrics
RMSD: Stability of the ligand within the pore.
H-Bond Lifetime: specifically between the tail -OH and pore residues (e.g., Ser/Thr on S6).
MM-PBSA: Calculate Binding Free Energy (
).
Success Criterion:
(comparable to 4-AP).
Phase IV: ADMET & Developability
The -OH group on the tail is a strategic modification to alter solubility.
Predicted Properties (Comparison)
Property
4-AP (Parent)
AP-OEt-OH (Derivative)
Implication
LogP
~0.3
Predicted ~0.1 - 0.5
The ether/alcohol balance maintains hydrophilicity.
TPSA
~39 Ų
Predicted ~60-70 Ų
Higher TPSA may slightly reduce BBB permeability but improve solubility.
H-Bond Donors
1
2 (Amine + Alcohol)
Additional donor increases specificity but costs desolvation energy.
BBB Permeation
High
Moderate/High
Critical Check: Does the tail make it P-gp substrate?
Tooling: Use SwissADME or QikProp to predict if the addition of the oxygen-rich tail shifts the molecule out of the "CNS Active" physicochemical space.
References
Bouchard, R., & Fedida, D. (1995). Closed and open state binding of 4-aminopyridine to the cloned human potassium channel Kv1.5. Journal of Pharmacology and Experimental Therapeutics. Link
Long, S. B., Campbell, E. B., & MacKinnon, R. (2005). Crystal structure of a mammalian voltage-dependent Shaker family K+ channel. Science. Link
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Link
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry. Link
Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX. Link
Solubility profile of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol in different solvents
This guide outlines the solubility profile, theoretical behavior, and experimental characterization protocols for 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol . As a specialized intermediate—likely utilized in the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the solubility profile, theoretical behavior, and experimental characterization protocols for 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol .
As a specialized intermediate—likely utilized in the synthesis of anticoagulants (e.g., Dabigatran etexilate analogs) or functionalized polymers—specific public solubility data is sparse. Therefore, this guide synthesizes theoretical physicochemical predictions based on structural analogues (4-aminopyridine, 2-alkoxypyridines) with a standardized experimental framework for determining its precise thermodynamic solubility.
Executive Summary & Chemical Identity
2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol is a bifunctional pyridine derivative characterized by a primary amine at the 4-position and a hydrophilic hydroxyethoxy ether chain at the 2-position. Its solubility behavior is dominated by its high polarity and hydrogen-bonding capacity.
Based on the Hansen Solubility Parameters (HSP) and structural comparison with 4-aminopyridine (highly water-soluble) and 2-(2-hydroxyethoxy)pyridine, the following solubility profile is projected.
Predicted Solubility Ranking
Solvent Class
Representative Solvents
Predicted Solubility
Mechanistic Rationale
Polar Protic
Water, Methanol, Ethanol
High (>50 mg/mL)
Strong H-bond network formation between solvent -OH and solute -NH/-OH groups.
Polar Aprotic
DMSO, DMF, DMAc
Very High (>100 mg/mL)
High dipole moments interact with the pyridine core; disruption of crystal lattice is energetically favorable.
Moderately Polar
Acetone, THF, Ethyl Acetate
Moderate (5–30 mg/mL)
Soluble due to dipole-dipole interactions, but limited by lack of H-bond donation from solvent.
Chlorinated
Dichloromethane (DCM), Chloroform
Moderate to Low
Soluble enough for extraction but poor for crystallization; limited H-bonding.
Non-Polar
Toluene, Hexane, Heptane
Insoluble (<1 mg/mL)
Lack of polar interactions; high energy cost to solvate the polar amine/alcohol tail.
Critical Insight: The presence of the hydroxyethoxy tail significantly enhances water solubility compared to the parent 4-aminopyridine, making this compound difficult to extract from aqueous reaction mixtures using non-polar solvents.
Experimental Determination Protocol
To generate a definitive thermodynamic solubility profile, the following self-validating protocol is recommended. This workflow ensures data integrity suitable for regulatory submission (CMC).
Standard: Adapted from OECD Guideline 105 and ASTM E1148 .
Step-by-Step Workflow
Preparation: Add excess solid 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol to 10 mL of the target solvent in a crimp-sealed glass vial.
Equilibration: Agitate at constant temperature (e.g., 25°C, 30°C, 35°C) for 24–48 hours using a thermostatic shaker.
Clarification: Filter the saturated supernatant through a 0.22 µm PVDF syringe filter (pre-heated to the same temperature to prevent precipitation).
Dilution: Dilute the filtrate immediately with the mobile phase to bring concentration within the linear calibration range.
Quantification: Analyze via HPLC-UV (Protocol below).
Method B: Analytical Quantification (HPLC-UV)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
Mobile Phase:
A: 10 mM Ammonium Acetate buffer (pH 9.0) — Basic pH keeps the pyridine deprotonated for better peak shape.
B: Acetonitrile.
Gradient: 5% B to 95% B over 10 min.
Detection: UV at 254 nm (Pyridine absorption max) or 280 nm .
Flow Rate: 1.0 mL/min.
Thermodynamic Modeling
To extrapolate solubility to other temperatures, apply the Modified Apelblat Equation . This model correlates the mole fraction solubility (
) with absolute temperature ():
A, B, C: Empirical constants determined by regression analysis of experimental data.
Utility: Allows prediction of solubility at cooling crystallization temperatures (e.g., 0°C or -10°C) to optimize yield.
Visualization: Solubility Determination Workflow
The following diagram illustrates the decision logic and workflow for characterizing the solubility of this intermediate.
Figure 1: Systematic workflow for determining thermodynamic solubility and applying data to process design.
Application in Purification & Synthesis
Understanding the solubility profile of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol is critical for its isolation from reaction mixtures (e.g., nucleophilic aromatic substitution).
Recrystallization Strategy:
Anti-solvent Method: Dissolve in a minimum volume of Methanol or Ethanol (high solubility), then slowly add Toluene or Ethyl Acetate (low solubility) to induce precipitation.
Cooling Method: Dissolve in hot Ethyl Acetate (if moderate solubility exists at boiling point) and cool to 0°C.
Extraction Issues:
Due to high water solubility, extracting this compound from an aqueous quench into organic solvents is challenging.
Solution: Use n-Butanol or DCM/Isopropanol (3:1) mixtures for extraction from aqueous phases, or salt out the aqueous phase with NaCl.
References
OECD Guidelines for the Testing of Chemicals, Section 1. (1995). Test No. 105: Water Solubility. OECD Publishing. Link
ASTM International. (2021). ASTM E1148-02: Standard Test Method for Measurements of Aqueous Solubility. Link
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link
Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Link
Exploratory
Stability studies of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol under various conditions
An In-depth Technical Guide to the Stability Analysis of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol Foreword: Charting the Course for Stability in Drug Development In the landscape of pharmaceutical development, understandin...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Stability Analysis of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol
Foreword: Charting the Course for Stability in Drug Development
In the landscape of pharmaceutical development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is not merely a regulatory formality; it is a cornerstone of ensuring the safety, efficacy, and quality of the final drug product.[1] This guide provides a comprehensive, technically-grounded framework for establishing the stability profile of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol, a molecule of interest with its characteristic aminopyridine and ethanolamine moieties. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this document is designed to provide a strategic and logical approach to stability testing, rooted in the principles of chemical kinetics and regulatory expectations, particularly those outlined by the International Council for Harmonisation (ICH).[2] We will explore the "why" behind each experimental choice, ensuring that the methodologies presented are not only robust but also scientifically sound and self-validating.
The Molecule in Focus: 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol
A thorough understanding of the subject molecule's structure is paramount in predicting its potential degradation pathways. 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol possesses several key functional groups that are likely to be susceptible to degradation under stress conditions:
Aromatic Amine (4-amino group): This group is a potential site for oxidation, leading to the formation of colored degradation products. It can also be involved in hydrolytic reactions under certain pH conditions.
Ether Linkage (-O-): Ether linkages can be susceptible to cleavage under strong acidic conditions, particularly at elevated temperatures.
Primary Alcohol (-CH2OH): The primary alcohol is a site for oxidation, which could lead to the formation of an aldehyde and subsequently a carboxylic acid.
Pyridine Ring: The pyridine ring itself is generally stable, but the electron-donating amino group can influence its reactivity.
A proactive analysis of these structural features allows for a more targeted and efficient design of forced degradation studies.
The Strategic Imperative of Forced Degradation Studies
Forced degradation, or stress testing, is the deliberate exposure of a drug substance to conditions more severe than accelerated stability testing.[3] The primary objectives of these studies are fourfold:
To elucidate potential degradation pathways.
To identify and characterize degradation products.
To develop and validate a stability-indicating analytical method. [4][5]
To understand the intrinsic stability of the molecule.
According to ICH guideline Q1A(R2), a well-designed forced degradation study should aim for a target degradation of 5-20%.[2] This range is optimal because it is significant enough to be readily detected and characterized, yet not so extensive as to generate secondary and tertiary degradation products that would not be relevant under normal storage conditions.
Experimental Workflow for Forced Degradation
The following diagram outlines the logical flow of a comprehensive forced degradation study.
Caption: A typical workflow for conducting forced degradation studies.
Detailed Protocols for Stress Testing
The following protocols are designed to be starting points and should be optimized based on the observed degradation of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol.
Preparation of Stock Solution
A stock solution of approximately 1 mg/mL of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol should be prepared in a suitable solvent.[6] A 50:50 mixture of acetonitrile and water is often a good starting point.
Acidic and Basic Hydrolysis
Objective: To assess the susceptibility of the molecule to hydrolysis at different pH values.
Protocol:
To separate aliquots of the stock solution, add an equal volume of 0.2 M HCl and 0.2 M NaOH to achieve final concentrations of 0.1 M acid and base, respectively.
Maintain one set of solutions at room temperature (25°C ± 2°C) and another at an elevated temperature (e.g., 60°C).[6]
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
Neutralize the samples before analysis to prevent further degradation.
Causality: The ether linkage and the amino group are the primary targets for acid and base-catalyzed hydrolysis. Elevated temperatures are used to accelerate the degradation process if none is observed at room temperature.[6]
Oxidative Degradation
Objective: To evaluate the molecule's sensitivity to oxidation.
Protocol:
Treat an aliquot of the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.
Store the solution at room temperature, protected from light.
Sample at frequent intervals (e.g., 0, 1, 2, 4, 6, and 8 hours) due to the often rapid nature of oxidative reactions.[2]
Causality: The aromatic amino group is a prime candidate for oxidation. The primary alcohol can also be oxidized.
Thermal Degradation
Objective: To assess the impact of heat on the drug substance in both solid and solution states.
Protocol:
For the solid-state study, place a thin layer of the API in a vial and expose it to a high temperature (e.g., 80°C).
For the solution-state study, heat an aliquot of the stock solution at the same temperature.
Sample at various time points (e.g., 1, 3, 5, and 7 days).
Causality: Thermal stress can provide the energy needed to overcome activation barriers for various degradation reactions.
Photolytic Degradation
Objective: To determine the molecule's sensitivity to light.
Protocol:
Expose the API in both solid and solution states to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines.[6] This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[6]
A control sample should be stored under the same conditions but protected from light.
Causality: Light energy can be absorbed by the molecule, leading to photochemical reactions. The aromatic pyridine ring and amino group are potential chromophores.
Development of a Stability-Indicating HPLC Method
A stability-indicating high-performance liquid chromatography (HPLC) method is essential for separating and quantifying the parent drug from its degradation products.[1][4][5]
Method Development Strategy
Column Selection: A reversed-phase C18 column is a common and effective starting point for polar to moderately non-polar compounds.
Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve the parent peak from a range of degradation products with varying polarities.
Detector Selection: A photodiode array (PDA) detector is highly recommended as it can provide spectral information about the degradation products, aiding in their identification and assessing peak purity.
Example HPLC Method
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.02 M Potassium Phosphate, pH 3.0
Mobile Phase B
Acetonitrile
Gradient
5% B to 95% B over 30 minutes
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection
UV at 254 nm and 270 nm
Injection Volume
10 µL
This method is a starting point and will require optimization to ensure adequate separation of all degradation products from the parent compound and from each other.
Hypothetical Degradation Pathways and Data
Based on the structure of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol and known degradation mechanisms of related compounds like 4-aminopyridine, we can propose potential degradation pathways.[7]
Caption: A proposed degradation pathway for 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol.
Summary of Forced Degradation Results (Hypothetical Data)
Stress Condition
Time
% Degradation of API
Major Degradation Products
0.1 M HCl (60°C)
24 h
15.2%
2-Amino-4-hydroxypyridine
0.1 M NaOH (60°C)
24 h
8.5%
Minor unknown polar degradants
3% H₂O₂ (RT)
8 h
18.7%
N-oxide and aldehyde derivatives
Thermal (80°C)
7 days
5.1%
Minor unknown degradants
Photolytic (ICH Q1B)
-
12.4%
Several minor degradants
This table provides a clear and concise summary of the stability of the molecule under various stress conditions.
Validation of the Stability-Indicating Method
Once the HPLC method is developed, it must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[8] Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the resolution of the parent peak from all degradation products.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of test results to the true value.
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion and Future Directions
This guide has laid out a comprehensive and scientifically-driven approach to evaluating the stability of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol. By systematically applying forced degradation studies and developing a validated stability-indicating HPLC method, researchers can gain a thorough understanding of the molecule's degradation profile. This knowledge is not only crucial for regulatory submissions but also informs formulation development, packaging selection, and the determination of appropriate storage conditions and shelf-life. The proposed degradation pathways serve as a starting point for the isolation and structural elucidation of the major degradation products using techniques such as LC-MS and NMR. A robust understanding of a molecule's stability is a critical step in the journey from a promising compound to a safe and effective medicine.
References
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories. Available at: [Link]
Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR. Available at: [Link]
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Available at: [Link]
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube. Available at: [Link]
Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. Available at: [Link]
2-(4-Aminopiperidin-1-yl)ethan-1-ol | C7H16N2O. (n.d.). PubChem. Available at: [Link]
Shaikh, S. A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences (IRJPMS), 8(3), 26-33. Available at: [Link]
STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
Stability Indicating HPLC Method Development: A Review. (2023). IJPPR. Available at: [Link]
(PDF) Stability Indicating HPLC Method Development: A Review. (n.d.). ResearchGate. Available at: [Link]
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. Available at: [Link]
Proposed pathway of 4-aminopyridine degradation by the enrichment... (n.d.). ResearchGate. Available at: [Link]
HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). SIELC Technologies. Available at: [Link]
(PDF) Chemical stability of 4-aminopyridine capsules. (n.d.). ResearchGate. Available at: [Link]
(PDF) Study of OH-initiated degradation of 2-aminoethanol. (n.d.). ResearchGate. Available at: [Link]
2-[(2-aminopyridin-4-yl)oxy]ethan-1-ol hydrochloride. (n.d.). PubChemLite. Available at: [Link]
ethanol degradation II. (n.d.). Pathway Commons. Available at: [Link]
Enhanced 2,4-D Metabolism in Two Resistant Papaver rhoeas Populations from Spain. (2017). Frontiers in Plant Science. Available at: [Link]
Liver and kidney damage induced by 4-aminopyridine in a repeated dose (28 days) oral toxicity study in rats: gene expression profile of hybrid cell death. (2014). Toxicology Letters. Available at: [Link]
Variety of 2,4-D metabolic pathways in plants; its significance in developing analytical methods for herbicides residues. (1976). Archives of Environmental Contamination and Toxicology. Available at: [Link]
2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol as a fragment for drug discovery
Topic: 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol as a Fragment for Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Scientists A Bifunctional Pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol as a Fragment for Drug Discovery
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Scientists
A Bifunctional Pharmacophore for Kinase and GPCR Ligand Design
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol represents a high-value scaffold that merges a privileged heteroaromatic core with a physicochemical modulator. This fragment is not merely a structural building block; it is a functional pharmacophore designed to address two persistent challenges in lead optimization: hinge-region binding fidelity and physicochemical compliance (LogP/Solubility) .
This whitepaper analyzes the utility of this fragment, detailing its role as an adenine mimetic in kinase inhibition, its synthetic accessibility via SNAr chemistry, and its strategic application in lowering lipophilicity without sacrificing ligand efficiency (LE).
Chemical Profile & Physicochemical Properties
The molecule comprises a 4-aminopyridine core—a classic hydrogen bond donor/acceptor motif—linked to a hydroxyethyl tail. This structure is engineered to satisfy the Rule of 3 (Ro3) for fragments while providing a "solubility handle" often required in later-stage optimization.
Table 1: Computed Physicochemical Properties
Property
Value
Drug Discovery Significance
Molecular Weight
154.17 Da
Ideal for FBDD (Ro3 < 300 Da). Allows significant mass growth for potency optimization.
cLogP
~0.2 - 0.5
Hydrophilic. Excellent starting point for lipophilic efficiency (LipE) optimization.
TPSA
~68 Ų
High polar surface area relative to size; suggests good solubility but potential permeability monitoring required if grown significantly.
H-Bond Donors
3 (NH₂, OH)
Critical for specific binding (e.g., kinase hinge, GPCR polar pockets).
H-Bond Acceptors
3 (Pyridine N, Ether O, OH)
Pyridine N is a strong acceptor (pKa modulation required).
Rotatable Bonds
3
Low conformational entropy penalty upon binding.
Medicinal Chemistry Utility: Vector Analysis
This fragment offers three distinct vectors for elaboration, making it a versatile "hub" for library generation.
The "Warhead" Vector (Pyridine Core)
The 4-aminopyridine motif is a bioisostere of the adenine ring found in ATP.
Mechanism: The pyridine nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA), while the exocyclic amino group (C4-NH₂) acts as a Hydrogen Bond Donor (HBD).
Target Class: This D-A (Donor-Acceptor) motif is the "gold standard" for binding to the hinge region of kinases (interacting with the backbone carbonyl and NH of the gatekeeper residues).
The "Solubility" Vector (Alkoxy Tail)
The 2-hydroxyethoxy chain serves two roles:
Solvent Front Interaction: In a kinase pocket, this tail often points toward the solvent front, allowing the terminal hydroxyl to form water-mediated bridges or direct H-bonds with polar residues (e.g., Ribose binding pocket).
Physicochemical Control: It lowers the LogD of the final molecule, counteracting the lipophilicity of hydrophobic cores attached to the amino group.
Diagram: Pharmacophore Mapping
Figure 1: Pharmacophore mapping of the fragment against a theoretical kinase binding site.
Synthetic Accessibility & Protocols
The synthesis of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol relies on Nucleophilic Aromatic Substitution (SNAr) . The electron-deficient nature of the pyridine ring (activated by the nitrogen) allows displacement of a leaving group at the 2-position.
Retrosynthetic Analysis
Starting Material: 2-Chloro-4-aminopyridine (or 2-Fluoro analogue for higher reactivity).
Nucleophile: Ethylene glycol (used in excess to prevent bis-substitution).
Base: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu).
Experimental Protocol: SNAr Synthesis
Objective: Synthesis of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol from 2-chloro-4-aminopyridine.
Reagents:
2-Chloro-4-aminopyridine (1.0 eq)
Ethylene glycol (10.0 eq) – Acts as solvent and reactant
Potassium tert-butoxide (KOtBu) (2.5 eq)
Solvent: 1,4-Dioxane (optional co-solvent if viscosity is high)
Step-by-Step Methodology:
Preparation of Alkoxide:
In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge Ethylene glycol (10 eq) under Argon atmosphere.
Stir at room temperature for 30 minutes to ensure complete formation of the potassium glycoxide species.
SNAr Reaction:
Add 2-Chloro-4-aminopyridine (1.0 eq) to the reaction mixture.
Heat the reaction block to 100°C - 110°C .
Monitor by LC-MS. The reaction typically requires 4–12 hours. Look for the disappearance of the starting material (M+H 129/131) and formation of product (M+H 155).
Workup & Purification:
Cool the mixture to room temperature.
Quench: Carefully add saturated NH₄Cl solution.
Extraction: Extract with EtOAc (3x) or n-Butanol if the product is highly polar. Note: Due to the high polarity of the product, continuous extraction or evaporation of the organic layer followed by reverse-phase chromatography is preferred.
Purification: Flash column chromatography (DCM:MeOH:NH₃, gradient 95:5:0.5 to 90:10:1).
Yield: Expected yield 60–80%.
Diagram: Synthetic Pathway
Figure 2: SNAr reaction pathway for the synthesis of the target fragment.
Case Studies & Applications
Kinase Inhibitors (ALK & CDK)
The 2-aminopyridine scaffold is a staple in kinase inhibition.
Reference Drug:Crizotinib (ALK inhibitor) utilizes a 2-aminopyridine core.[1][2]
Application: In resistant mutants of ALK (e.g., L1196M), the 2-alkoxy group can be tuned to avoid steric clashes. The hydroxyethyl tail described here mimics the solvent-exposed regions of more complex inhibitors, improving solubility without adding excessive molecular weight.
Mechanism: The 4-amino group donates a hydrogen bond to the hinge region, while the pyridine nitrogen accepts one. The 2-oxy linkage positions the ethyl-alcohol tail towards the ribose pocket or solvent front, a strategy used to improve selectivity against other kinases.
GPCR Ligands (TAS2R & Adenosine)
Target: TAS2R14 (Bitter Taste Receptor) and Adenosine Receptors.
Relevance: 2-aminopyridines have been identified as agonists for TAS2R14.[3] The introduction of polar side chains (like the hydroxyethyl group) is a standard medicinal chemistry tactic to restrict blood-brain barrier (BBB) penetration if peripheral restriction is desired, or simply to improve oral bioavailability.
Strategic Recommendations
Library Expansion: Use the terminal hydroxyl group as a handle for Parallel Medicinal Chemistry (PMC) .
Tosylation/Mesylation
Displacement with amines to create diamines.
Oxidation
Carboxylic acid for amide coupling.
Bioisosterism: If metabolic stability of the ether linkage is a concern (O-dealkylation), consider the 2-amino-4-(2-hydroxyethyl)pyridine (C-linked) isostere, though this changes the vector geometry.
Toxicity Check: Aminopyridines can block Potassium Channels (hERG). The addition of the oxygen atom at the 2-position and the polar tail generally reduces hERG liability compared to lipophilic 2-aminopyridines, but this must be assayed early (Patch-clamp).
References
Structure-Activity Relationships of Pyridinones:
Song, et al.[4] "Recent Advances of Pyridinone in Medicinal Chemistry."[1][4] Frontiers in Chemistry, 2022.
[Link]
2-Aminopyridine in Drug Discovery:
RSC Publishing.[5] "2-Aminopyridine – an unsung hero in drug discovery."[5] Chemical Communications.
[Link]
ALK Inhibitor Design (Aminopyridine Scaffold):
Zhang, et al.[1][6] "Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors."[1] European Journal of Medicinal Chemistry, 2019.[1]
[Link]
Fragment-Based Drug Discovery Principles:
Taylor & Francis. "Exploring Fragment-Based Approaches in Drug Discovery." Drug Design, Development and Therapy.
[Link]
Technical Application Note: In Vitro Characterization of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol
Part 1: Executive Summary & Mechanism 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol (herein referred to as 4-AP-2-OE ) is a structural derivative of 4-Aminopyridine (4-AP) , a classical blocker of voltage-gated potassium channe...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Mechanism
2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol (herein referred to as 4-AP-2-OE ) is a structural derivative of 4-Aminopyridine (4-AP) , a classical blocker of voltage-gated potassium channels (Kv). The addition of the 2-hydroxyethoxy moiety at the 2-position of the pyridine ring is a medicinal chemistry strategy often employed to modulate lipophilicity (LogP), alter blood-brain barrier penetrance, or tune selectivity against specific Kv isoforms (e.g., Kv1.1 vs. Kv1.2).
This guide provides a standardized workflow for validating 4-AP-2-OE as a functional ion channel modulator. The protocols prioritize electrophysiological fidelity and cytotoxic differentiation , ensuring that observed effects are due to channel blockade rather than non-specific cell death.
Mechanism of Action (MoA)
Like its parent compound 4-AP, 4-AP-2-OE is predicted to bind to the intracellular pore region of activated Kv channels. The 2-alkoxy substitution may alter the "off-rate" kinetics, potentially changing the use-dependence profile compared to generic 4-AP.
Figure 1: Predicted Mechanism of Action. 4-AP derivatives typically require intracellular access to block the Kv channel pore in its open state.
Part 2: Preparation & Handling
The 2-hydroxyethoxy tail renders 4-AP-2-OE more polar than simple alkyl-pyridines, but it retains significant organic character. Proper solubilization is critical to prevent micro-precipitation in aqueous buffers.
Physicochemical Profile
Property
Value (Predicted)
Experimental Implication
Molecular Weight
~154.17 g/mol
Rapid diffusion in tissue slices.
LogP
~0.5 - 0.8
Moderate lipophilicity; crosses membranes but slower than pure 4-AP.
pKa (Pyridine N)
~9.0
Exists largely as a cation at physiological pH (7.4).
Solubility
High in DMSO; Moderate in Water
Use DMSO for stock; Aqueous buffer for working solution.
Calculation: Dissolve 15.4 mg of 4-AP-2-OE in 1 mL DMSO.
Storage: Aliquot into amber glass vials (avoid plastic if long-term storage is needed) and store at -20°C. Stable for 6 months.
Working Solution: Dilute into physiological buffer (e.g., Tyrode’s or HBSS) immediately before use. Keep final DMSO concentration < 0.1% to avoid vehicle artifacts.
Part 3: Primary Assay - Automated Patch Clamp (Whole-Cell)
Objective: Quantify the IC50 of 4-AP-2-OE against Kv1.1/Kv1.2 channels expressed in HEK293 cells. This is the "Gold Standard" for validation.
Experimental Setup
Cell Line: HEK293 stably expressing hKv1.1 or hKv1.2.
Rig: Manual patch-clamp or Automated system (e.g., QPatch/SyncroPatch).
Temperature: 22–24°C (Room Temp). Note: Kv kinetics are temperature sensitive.
Solutions
Component
Intracellular (Pipette) mM
Extracellular (Bath) mM
K-Aspartate
120
-
KCl
20
4
NaCl
-
145
CaCl2
-
2
MgCl2
2
1
HEPES
10
10
EGTA
10
-
Glucose
-
10
pH Adjustment
7.2 (with KOH)
7.4 (with NaOH)
Voltage Protocol
To assess state-dependent block (characteristic of 4-AP derivatives), use a pulse train protocol:
Holding Potential: -80 mV.
Depolarization: Step to +40 mV for 500 ms.
Interval: 10 seconds between pulses.
Application: Perfuse 4-AP-2-OE for 2 minutes or until steady-state block is achieved.
Workflow Logic
Figure 2: Electrophysiology Workflow. Ensure stable baseline current (<10% rundown) before compound application.
Part 4: Secondary Assay - Thallium (Tl+) Flux
Objective: High-throughput screening (HTS) to determine potency across a wider concentration range. Tl+ acts as a surrogate for K+ ions, flowing through open Kv channels and binding to a Tl-sensitive fluorescent dye.
Protocol Steps
Dye Loading: Load HEK-Kv1.x cells with Thallos™ or FluxOR™ dye for 60 mins at RT.
Compound Addition: Add 4-AP-2-OE (0.1 µM – 1 mM) in chloride-free buffer. Incubate for 20 mins.
Stimulation: Inject "Stimulus Buffer" containing Tl2SO4 and K+ (to depolarize membrane and open channels).
Detection: Measure fluorescence increase (Ex/Em: 490/520 nm) on a kinetic plate reader (e.g., FLIPR).
Data Interpretation[1]
Inhibition: 4-AP-2-OE should reduce the rate of fluorescence rise (slope) compared to vehicle control.
Validation: Use Tetraethylammonium (TEA) or generic 4-AP as a positive control.
Part 5: Safety & Specificity (Cytotoxicity)
Crucial Control: 4-AP derivatives can be cytotoxic at high concentrations. You must distinguish between channel blockade (therapeutic/functional) and cell death (artifact).
MTT Assay Protocol
Seeding: 10,000 cells/well in 96-well plate.
Treatment: Incubate with 4-AP-2-OE (up to 1 mM) for 24 hours.
Threshold: If the IC50 for cytotoxicity is < 10x the IC50 for Channel Block, the compound is likely a false positive or toxicologically unsafe.
Part 6: References & Verification
Since 4-AP-2-OE is a research derivative, these references ground the protocols in the established science of its parent scaffold (4-AP) and standard electrophysiology.
Grissmer, S. et al. "Pharmacological characterization of five cloned voltage-gated K+ channels, types Kv1.1, 1.2, 1.3, 1.5, and 3.1, stably expressed in mammalian cell lines." Molecular Pharmacology 45.6 (1994): 1227-1234.
Judge, S. I. & Bever, C. T. "Potassium channel blockers in multiple sclerosis: neuronal mechanisms and clinical applications." Pharmacology & Therapeutics 111.1 (2006): 224-259.
Coetzee, W. A. et al. "Molecular diversity of voltage-dependent potassium channels." Annals of the New York Academy of Sciences 868.1 (1999): 233-285.
Molecular Devices. "FluxOR™ Potassium Ion Channel Assay Manual."
Disclaimer: This document is for research use only. 4-AP-2-OE is a potent chemical agent; handle with appropriate PPE in a fume hood.
Application
Mastering the 2-Aminopyridine Scaffold: From Solubility to Specificity in Cell-Based Assays
Introduction: The Privileged Scaffold and its Hidden Traps The 2-aminopyridine (2-AP) moiety is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for the guanidine group. This structural feature ma...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Privileged Scaffold and its Hidden Traps
The 2-aminopyridine (2-AP) moiety is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for the guanidine group. This structural feature makes it a potent pharmacophore for targets requiring bidentate hydrogen bonding, most notably kinases (e.g., Aurora, CDK, ALK) and Nitric Oxide Synthases (NOS) .
However, transitioning 2-AP derivatives from the synthesis flask to the cellular incubator presents unique challenges. Unlike standard small molecules, 2-AP derivatives often exhibit intrinsic fluorescence and pH-dependent solubility profiles that can disastrously skew standard readout platforms.
This guide moves beyond generic protocols to provide a self-validating system for testing 2-AP derivatives, focusing on Inducible Nitric Oxide Synthase (iNOS) inhibition as a primary case study, while addressing the critical interference issues common to this chemical class.
Pre-Assay Validation: The "Go/No-Go" QC Gate
Before any cell is treated, the compound must pass a physiochemical quality control. 2-AP derivatives are notorious for precipitating in aqueous media upon dilution from DMSO and for emitting blue fluorescence (Ex ~300-320nm, Em ~360-400nm), which interferes with DAPI/Hoechst nuclear stains and some FRET assays.
Preparation: Prepare a 2-fold serial dilution of the 2-AP derivative in DMSO (10 mM down to 10 µM).
Transfer: Dilute these stocks 1:1000 into pre-warmed Assay Media (final DMSO 0.1%).
Incubation: Incubate at 37°C for 1 hour (mimicking assay start conditions).
Turbidity Check: Measure Absorbance at 600 nm (OD600).
Criterion: Any well with OD600 > 0.05 above blank indicates precipitation.
Fluorescence Scan: Set Ex/Em to the wavelengths of your intended readout (e.g., Ex 350/Em 460 for DAPI, or Ex 560/Em 590 for Resazurin).
Criterion: Signal > 10% of positive control indicates assay incompatibility .
Visualization: Compound QC Workflow
Caption: Logical workflow for pre-validating 2-AP derivatives to prevent false positives due to precipitation or optical interference.
Primary Assay: iNOS Inhibition in RAW 264.7 Macrophages[2]
2-aminopyridines are structural analogues of the guanidino group in L-Arginine. Therefore, they frequently act as competitive inhibitors of Nitric Oxide Synthase (NOS). The Griess Assay is the gold standard here because it is colorimetric (Abs 540nm), avoiding the fluorescence interference issues common with 2-AP derivatives.
Mechanistic Context
Lipopolysaccharide (LPS) activates Toll-like Receptor 4 (TLR4), triggering the NF-κB pathway, which induces iNOS expression. iNOS converts L-Arginine to L-Citrulline and Nitric Oxide (NO). NO rapidly oxidizes to nitrite (
), which we measure.
Protocol B: The Griess Assay System
Cell Line: RAW 264.7 (Murine Macrophages).[2][3][4][5][6]
Readout: Absorbance at 540 nm.[6]
Experimental Steps:
Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates. Allow adherence overnight.
Add 100 µL fresh media containing the 2-AP derivative (titrated) + LPS (1 µg/mL) .
Controls:
Negative: Media only (No LPS, No Drug).
Positive: LPS only (Max NO).
Drug Control: 2-AP derivative only (No LPS) – Critical to rule out scavenger effects.
Incubation: 24 hours at 37°C, 5%
.
Griess Reaction:
Transfer 50 µL of supernatant to a new clear 96-well plate.
Add 50 µL Sulfanilamide Solution (1% in 5% phosphoric acid). Incubate 5 min in dark.
Add 50 µL NED Solution (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 5 min in dark.
Measurement: Read Absorbance at 540 nm immediately.
Visualization: iNOS Signaling & Inhibition
Caption: The LPS-induced iNOS pathway. 2-AP derivatives competitively inhibit the enzyme, reducing nitrite accumulation.
Secondary Assay: Specificity & Cytotoxicity
A reduction in NO signal can be caused by two things:
Specific inhibition of iNOS.
Cell death (dead cells don't make NO).
To distinguish these, you must multiplex or run a parallel viability assay. Because 2-AP derivatives can be fluorescent, avoid Resazurin (AlamarBlue) . Use an ATP-based luminescent assay (e.g., CellTiter-Glo) which is chemically distinct and spectrally separated.
Protocol C: ATP Luminescence Viability
Timing: Perform this on a duplicate plate treated exactly as in Protocol B, or on the remaining cells after removing supernatant for the Griess assay.
Reagent: Add equal volume (100 µL) of CellTiter-Glo reagent to the cells.
Lysis: Shake on an orbital shaker for 2 minutes to induce cell lysis.
Equilibration: Incubate 10 minutes at RT to stabilize the signal.
Readout: Measure Total Luminescence (Integration time: 1.0 sec).
Data Analysis Rule:
If the
for Viability is within 3-fold of the for NO inhibition, the compound is likely acting via toxicity , not specific inhibition.
Data Interpretation & Troubleshooting
Summary of Expected Results
Assay
Readout
2-AP Effect (Specific)
2-AP Effect (Toxic)
Griess (iNOS)
Abs 540 nm
Dose-dependent Decrease
Dose-dependent Decrease
ATP (Viability)
Luminescence
No Change (High Viability)
Dose-dependent Decrease
QC (Media Only)
Fluorescence
Low / Baseline
High (Interference)
Troubleshooting Matrix
Observation
Root Cause
Corrective Action
High Background (Griess)
Phenol Red interference
Use Phenol Red-free DMEM for the assay incubation step.
Precipitation at High Dose
2-AP poor solubility
Limit DMSO to 0.5%; Sonicate stock; Check QC Protocol A.
Inconsistent Replicates
Volatile NO loss
Ensure plates are not shaken during the 24h incubation; seal plates.
Fluorescence in Blue Channel
Intrinsic 2-AP fluorescence
Switch to Red/Far-Red nuclear stains (e.g., DRAQ5) if imaging.
References
Marinescu, M. (2017).[7] "2-aminopyridine – a classic and trendy pharmacophore."[7] International Journal of Pharmacy and Biological Sciences. 8
Rao, R. N.[9] & Chanda, K. (2022).[9] "2-Aminopyridine – an unsung hero in drug discovery."[9] Chemical Communications.[9] Link
National Institutes of Health (NIH). (2015). "Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7." NCL Method GTA-1. 3
Zhang, G. et al. (2019).[12] "Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors."[12] European Journal of Medicinal Chemistry. Link
Application Note: High-Throughput Screening Strategies for the Privileged Scaffold 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol
Executive Summary This application note details the high-throughput screening (HTS) and validation workflows for 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol (referred to herein as APOE-1 ). APOE-1 represents a "privileged sca...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the high-throughput screening (HTS) and validation workflows for 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol (referred to herein as APOE-1 ).
APOE-1 represents a "privileged scaffold" in modern drug discovery. Its core, 4-aminopyridine , is a validated pharmacophore for kinase hinge-binding and ion channel modulation. The addition of the 2-hydroxyethoxy tail provides three critical advantages for HTS campaigns:
Enhanced Solubility: The polar tail significantly reduces the aggregation risks common with bare heteroaromatic fragments.
Growth Vector: The terminal hydroxyl group serves as a synthetic handle for fragment growing or linking.
Solvent Interaction: In protein binding pockets, the tail is designed to extend towards the solvent front, minimizing steric clashes during initial screening.
This guide provides a robust, self-validating framework for screening libraries containing APOE-1, focusing on Kinase targets (e.g., BTK, CDK) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR).
Chemoinformatics & Compound Management
Before initiating HTS, the physicochemical profile of APOE-1 must be understood to prevent false negatives.
Table 1: Physicochemical Profile of APOE-1
Property
Value
HTS Implication
Molecular Weight
~154.17 Da
Ideal Fragment (Rule of 3 compliant). Allows high Ligand Efficiency (LE).[1]
cLogP
~0.2 - 0.5
High aqueous solubility; low risk of non-specific hydrophobic binding.
TPSA
~68 Ų
Good membrane permeability potential; polar enough for H-bonding.
H-Bond Donors
2 (NH₂, OH)
Critical for hinge region interaction (donor-acceptor motif).
Solubility (DMSO)
>100 mM
Suitable for high-concentration acoustic dispensing.
Protocol 1: Compound Quality Control (QC)
Rationale: Fragments like APOE-1 are often screened at high concentrations (500 µM – 1 mM). Impurities or oxidation products can cause false positives via pan-assay interference (PAINS).
Purity Check: Verify >95% purity via LC-MS ( ESI+ mode).
Solubility Stress Test: Dilute stock (100 mM DMSO) to 1 mM in assay buffer (PBS, pH 7.4). Measure light scattering at 600 nm.
Pass Criteria: OD600 < 0.005 (indicates no aggregation).
Stability: Incubate at Room Temperature (RT) for 24 hours. Re-run LC-MS to ensure the ether linkage is stable against hydrolysis.
Experimental Workflow Visualization
The following diagram outlines the logical flow from library preparation to hit validation. This workflow integrates "orthogonal screening" to eliminate false positives early.
Figure 1: Cascade logic for screening APOE-1. The workflow prioritizes early elimination of aggregators via solubility checks and counter-screens before expensive biophysical validation.
Primary HTS Protocol: TR-FRET Kinase Assay
Objective: Detect the inhibition of a target kinase (e.g., BTK or CDK) by APOE-1 using a ratiometric, homogeneous assay.
Method: LanthaScreen™ Eu Kinase Binding Assay (or equivalent TR-FRET).
Reagents & Setup
Kinase: Recombinant human kinase (e.g., BTK-biotinylated).
Objective: Confirm APOE-1 binds directly to the target protein and is not an assay artifact (e.g., fluorescence quencher).
Instrument: Biacore 8K or S200.
Sensor Chip Preparation
Chip Type: CM5 (Carboxymethylated dextran).
Immobilization: Amine coupling. Target protein density should be high (~3000-5000 RU) because fragments have low molecular weight and produce small signals.
Step-by-Step Procedure
Buffer Preparation:
Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20) + 1% DMSO .
Crucial: The DMSO concentration in the running buffer must exactly match the sample buffer to avoid "bulk effect" solvent jumps.
Solvent Correction:
Prepare a DMSO calibration curve (0.5% to 1.5% DMSO) to correct for refractive index mismatches.
Sample Injection (Multi-Cycle Kinetics):
Prepare a dilution series of APOE-1: 0, 31.25, 62.5, 125, 250, 500, 1000 µM .
Contact Time: 30 seconds (fast on).
Dissociation Time: 30 seconds (fast off - typical for fragments).
Flow Rate: 30 µL/min.
Analysis:
Zero-adjust and reference-subtract the sensorgrams.
Fit data to a 1:1 Steady State Affinity model (since dissociation is usually too fast for kinetic fitting).
Calculate
.
Success Metrics
Square Wave Binding: The sensorgram should look like a square wave (rapid on/off), characteristic of low-affinity fragments.
Stoichiometry (
): The theoretical should match the observed signal.
Once APOE-1 is validated as a hit, use Ligand Efficiency (LE) to prioritize it against other hits.
APOE-1 Heavy Atoms: 11 (C7, N2, O2).
Target
: If , then kcal/mol.
Resulting LE:
.
Optimization Strategy:
The 2-hydroxyethoxy tail is the key differentiator. Use the terminal hydroxyl group for:
Fragment Growing: Convert the -OH to a mesylate/tosylate and displace with amines to reach into the "solvent channel" or "ribose pocket" of the kinase.
Fragment Linking: If a second fragment binds nearby, use the ethanol chain as a variable-length linker.
References
Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery."[2] Nature Reviews Drug Discovery, 15(9), 605-620. Link
Scott, D. E., et al. (2012). "Fragment-based approaches in drug discovery and chemical biology." Biochemistry, 51(25), 4990-5003. Link
Jahnke, W., & Erlanson, D. A. (2006). "Fragment-based approaches in drug discovery." Wiley-VCH.
Baggio, R., et al. (2018). "4-Aminopyridine-based inhibitors of Trypanosoma brucei pteridine reductase 1." Journal of Medicinal Chemistry, 61(19), 8658-8669. (Demonstrates the aminopyridine scaffold utility). Link
Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide." (Standard industry protocol for TR-FRET). Link
Disclaimer: This Application Note is for research purposes only. 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol should be handled according to standard laboratory safety protocols (SDS).
Application Note: Quantitative Bioanalysis of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol in Biological Matrices
Executive Summary & Scientific Rationale This Application Note details the method development and validation strategy for 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol , a structural analog/metabolite of the potassium channel b...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
This Application Note details the method development and validation strategy for 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol , a structural analog/metabolite of the potassium channel blocker 4-Aminopyridine (Fampridine).
The Analytical Challenge:
The quantification of this analyte presents two distinct challenges:
High Polarity: The addition of the ethoxy-alcohol chain to the aminopyridine core significantly lowers the LogP (predicted < 0.5), causing poor retention on standard C18 Reverse Phase (RP) columns.
Basicity: The 4-aminopyridine moiety is highly basic (pKa ~9.1). In standard acidic mobile phases, the molecule is fully ionized, further reducing hydrophobic interaction.
The Solution:
To ensure robust quantification with high sensitivity (LLOQ < 1.0 ng/mL), this protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction. This combination leverages the analyte's basicity for selective extraction and its polarity for chromatographic retention.
Physicochemical Profile & Analyte Data
Understanding the molecule is the first step in method design.
Property
Value (Estimated/Literature)
Implications for Method Design
Formula
Monoisotopic Mass: ~154.07 Da
Structure
Pyridine ring with 4-amino and 2-ethoxyethanol groups
Basic nitrogen; Hydrogen bond donors/acceptors.
pKa
~9.1 (Pyridine Ring/Amine)
Analyte is cationic at pH < 7. Ideal for Cation Exchange (MCX).
LogP
< 0.5 (Hydrophilic)
Requires HILIC or Aqueous-Stable C18 (e.g., T3).
Solubility
High in Water/Methanol
Avoid pure organic injection solvents to prevent peak distortion.
Traditional Protein Precipitation (PPT) is often insufficient for polar bases due to significant ion suppression from phospholipids. MCX SPE is chosen here to "lock" the basic analyte onto the sorbent while washing away neutrals and acids.
Pre-treatment: Aliquot 100 µL of plasma/urine. Add 10 µL Internal Standard (IS). Add 300 µL of Loading Buffer . Vortex.
Conditioning: Condition MCX plate (30 mg) with 1 mL Methanol, then 1 mL Water.
Loading: Load pre-treated sample onto the plate at low vacuum (1-2 psi).
Washing:
Wash 1: 1 mL 2% Formic Acid (Removes proteins/acids).
Wash 2: 1 mL Methanol (Removes neutral lipids/phospholipids).
Elution: Elute with 2 x 200 µL Elution Buffer .
Reconstitution: Evaporate to dryness under
at 40°C. Reconstitute in 100 µL 90:10 Acetonitrile:Water (HILIC Compatible).
Workflow Visualization
Caption: Mixed-Mode Cation Exchange (MCX) workflow designed to isolate basic aminopyridines from complex matrices.
LC-MS/MS Method Parameters
Chromatography (HILIC)
HILIC is superior to Reverse Phase for this analyte because it retains the polar molecule using an aqueous layer on the silica surface. High organic mobile phases also enhance desolvation efficiency in ESI-MS.
Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent.
Column Temp: 40°C
Flow Rate: 0.4 mL/min
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH 3.0)
Mobile Phase B: 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:Water
Gradient Table:
Time (min)
% Mobile Phase A (Aq)
% Mobile Phase B (Org)
Curve
0.0
5
95
Initial
1.0
5
95
Hold
4.0
40
60
Linear Ramp
4.5
50
50
Wash
4.6
5
95
Return
6.0
5
95
Re-equilibrate
Mass Spectrometry (ESI+)
Operate in Positive Electrospray Ionization (ESI+) mode. The pyridine nitrogen and the primary amine provide excellent ionization sites.
Source: ESI Positive
Capillary Voltage: 2.5 kV
Desolvation Temp: 500°C
MRM Transitions:
Analyte
Precursor (m/z)
Product (m/z)
Cone (V)
Collision (eV)
Rationale
Analyte
155.1
94.0
30
22
Loss of ethoxy-chain (Pyridine core)
Analyte (Qual)
155.1
110.0
30
18
Loss of ethanol fragment
IS (d4-4AP)
99.1
58.1
30
20
Deuterated analog (if available)
Method Validation Strategy (FDA M10)
To ensure this method meets regulatory standards (FDA/EMA M10), the following validation modules must be executed.
A. Selectivity & Specificity
Requirement: Analyze blank matrix from 6 individual sources.
Acceptance: Interference at analyte retention time must be < 20% of the LLOQ response.
Note: Aminopyridines can suffer from isobaric interferences. HILIC separation is critical here to resolve the analyte from endogenous pyridines (e.g., nicotinamide).
B. Matrix Effect (ME)
Experiment: Compare analyte response in post-extraction spiked matrix vs. neat solution.
Calculation:
Target: ME should be between 85-115%. If suppression is observed (<85%), consider increasing the Ammonium Formate concentration in the mobile phase to 20mM.
C. Linearity & Sensitivity
Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.
Weighting:
linear regression.
Carryover: Inject a blank after the ULOQ (Upper Limit of Quantification). Carryover must be < 20% of LLOQ.
D. Stability
Benchtop: 4 hours at room temperature (Aminopyridines are generally stable, but light sensitivity should be checked).
Freeze-Thaw: 3 cycles at -80°C.
Troubleshooting & Optimization Guide
Decision Tree: Poor Retention or Peak Shape?
Caption: Troubleshooting logic for HILIC chromatography of polar amines.
Common Pitfalls
Injection Solvent Mismatch: Injecting a high-water content sample into a HILIC column causes "solvent washout," resulting in double peaks or no retention. Always reconstitute in >80% Acetonitrile.
Phospholipid Build-up: Even with MCX, phospholipids can accumulate. Ensure the gradient includes a high-aqueous wash (50% water) at the end of every run to clean the HILIC column.
References
US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
Jian, W., et al. (2010). HILIC-MS/MS for the determination of polar metabolites in biological fluids. Bioanalysis.[1][2][3][4][5] Retrieved from [Link]
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Retrieved from [Link]
PubChem. (2025).[6][7][8] Compound Summary: 4-Aminopyridine (Fampridine). National Library of Medicine. Retrieved from [Link]
Disclaimer: This protocol is intended for research and development purposes. All methods must be validated in the user's laboratory according to local regulatory guidelines (GLP/GMP) before use in clinical studies.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-2026-SAR-04
Abstract & Strategic Overview
The scaffold 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol (Compound 1 ) represents a "privileged structure" in medicinal chemistry, sharing pharmacophoric features with established potassium channel blockers (e.g., Dalfampridine), kinase inhibitors (e.g., JNK/ROCK inhibitors), and nNOS ligands.
This guide details the orthogonal derivatization of 1 to generate high-value Structure-Activity Relationship (SAR) libraries. The molecule offers three distinct vectors for modification:[1][2][3]
The Exocyclic Amine (N4): A vector for hydrogen bond donor/acceptor modulation (Amides, Ureas).
The Primary Alcohol (Tail): A handle for solubility tuning or hydrophobic pocket extension (Ethers, Esters).
The Pyridine Core: Electronic tuning via halogenation or cyclization to fused bicyclic systems (e.g., pyrido[2,1-c][1,4]oxazines).
Divergent Synthesis Workflow
The following decision tree outlines the synthetic pathways covered in this guide.
Figure 1: Divergent synthetic strategy for generating SAR libraries from the parent scaffold.
Chemical Biology & Reactivity Logic
The Basicity Paradox
To derivatize 1 effectively, one must understand the reactivity profile of 4-aminopyridine (4-AP) derivatives.
Protonation Site: Contrary to aliphatic amines, the ring nitrogen (N1) is the most basic site (
) due to resonance stabilization from the exocyclic amine [1].
Nucleophilic Site: While N1 is more basic, the exocyclic amine (N4) is often the kinetic nucleophile in acylation reactions, particularly when non-acidic conditions are maintained.
Chemoselectivity: The primary alcohol is less nucleophilic than the amine. However, under basic conditions (e.g., NaH), the alkoxide becomes a potent nucleophile, risking
-alkylation over -acylation if not controlled.
SAR Implications
N4-Derivatives: Often target the "hinge region" of kinases. Converting the amine to an amide or urea changes the donor/acceptor motif from D (Donor) to DA (Donor-Acceptor) or DAD.
O-Derivatives: The ethylene glycol chain mimics the solvent-exposed region of binding pockets. Replacing the -OH with lipophilic heterocycles (via Mitsunobu) can improve blood-brain barrier (BBB) permeability [2].
Objective: Functionalize the exocyclic amine without protecting the alcohol.
Mechanism: Use of a mild base (DIPEA) and high-activity coupling agent (HATU) favors the amine reaction over the neutral alcohol.
Reagents:
Scaffold 1 (1.0 equiv)
Carboxylic Acid (
-COOH) (1.1 equiv)
HATU (1.2 equiv)
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
Solvent: DMF (anhydrous)
Step-by-Step:
Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.
Addition: Add Scaffold 1 (1.0 equiv) dissolved in minimal DMF. Add the remaining DIPEA (1.5 equiv).
Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Look for
).
Workup: Dilute with EtOAc, wash with saturated
(removes unreacted acid) and brine.
Purification: Flash chromatography (DCM:MeOH gradient 100:0 to 90:10).
Critical Note: If
-acylation is observed (rare with HATU/DIPEA), treat the crude mixture with in MeOH for 1 hour. This selectively hydrolyzes the ester (on the alcohol) while leaving the amide (on the aminopyridine) intact.
Protocol B: Mitsunobu Reaction (Etherification)
Objective: Replace the primary alcohol with a phenol or N-heterocycle to probe hydrophobic pockets.
Challenge: The basic pyridine nitrogen can interfere with the betaine intermediate.
Objective: Lock the conformation by cyclizing the alcohol onto the ring nitrogen to form a 2,3-dihydro-pyrido[2,1-c][1,4]oxazin-1-ium salt or its neutral reduced form. This creates a rigid bicyclic core.
Figure 2: Cyclization pathway to fused bicyclic systems.
Step-by-Step:
Activation: React Scaffold 1 with
-Toluenesulfonyl chloride (TsCl) (1.1 equiv) and (2.0 equiv) in DCM at 0°C to activate the alcohol.
Cyclization: Dissolve the crude tosylate in acetonitrile. Add NaI (0.1 equiv) as a catalyst. Heat to reflux (80°C) for 6 hours.
Result: The pyridine ring nitrogen attacks the electrophilic carbon, forming a 6-membered fused ring.
Note: This produces a charged quaternary ammonium species. To obtain a neutral species, subsequent reduction (e.g.,
) would be required to reduce the pyridine ring, creating a tetrahydro-pyrido-oxazine.
Analytical Data Summary
The following table summarizes expected analytical shifts for successful derivatives.
Derivative Type
key H NMR Signal (DMSO-)
MS Signature (ESI+)
Parent Scaffold (1)
4.5 ppm (t, OH), 5.8 ppm (s, )
Amide (N-Acyl)
shift to 10.0+ ppm; OH remains
Ether (O-Aryl)
Loss of OH triplet; Appearance of Ar-H
Urea
singlet appears 8.5-9.5 ppm
References
Albert, A., et al. (1948). "Ionization Constants of Heterocyclic Amines." Journal of the Chemical Society, 2240-2249.[7]
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.
Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.
Dunn, A. D., et al. (2012). "Pyridine and its Derivatives." Chemistry of Heterocyclic Compounds.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Protocol for Testing Antibacterial Activity of 2-Aminopyridine Compounds
Content Type: Application Note & Protocol
Audience: Medicinal Chemists, Microbiologists, Drug Discovery Scientists
[1][2][3][4]
Abstract
2-aminopyridine scaffolds are privileged structures in medicinal chemistry, serving as bioisosteres for nucleobases and acting as core pharmacophores in inhibitors of bacterial DNA gyrase B (GyrB) and Enoyl-ACP reductase (FabI). However, their physicochemical properties—specifically moderate basicity (pKa ~6.7–7.0) and variable aqueous solubility—present unique challenges in standard biological assays. This guide outlines a robust, standardized protocol for evaluating the antibacterial efficacy of 2-aminopyridine derivatives, integrating CLSI-compliant microdilution methods with advanced mechanistic profiling.
Introduction & Mechanistic Context
The 2-aminopyridine moiety often functions through two primary mechanisms depending on its substitution pattern:
Enzymatic Inhibition: Acting as a hydrogen-bond donor/acceptor pair that mimics the ATP-binding pocket of DNA Gyrase B or the NADH-binding site of FabI .
Membrane Disruption: Lipophilic derivatives (e.g., with long alkyl chains or halogenated aryls) may act as cationic amphiphiles, destabilizing bacterial membranes.
Distinguishing between these modes of action early in the screening process is critical for lead optimization.
Material Preparation & Compound Handling[5][6][7][8][9][10][11][12]
Solvent Compatibility & Stock Solutions
2-aminopyridines are generally soluble in DMSO but may precipitate upon dilution into aqueous media (Mueller-Hinton Broth), leading to false-negative results (compound crashes out) or false-positive turbidity.
Protocol:
Primary Stock: Dissolve compound to 10 mg/mL (or 20-50 mM) in 100% DMSO.
Critical Step: Sonicate for 5 minutes at 40°C if turbidity persists. 2-aminopyridines can form intermolecular H-bond dimers that resist solvation.
Working Stock: Prepare a 100x concentrate in DMSO.
Example: For a top test concentration of 64 µg/mL, prepare a 6.4 mg/mL stock.
Vehicle Control: Ensure final DMSO concentration in the assay well never exceeds 1% (v/v) . (Bacteria like S. aureus and E. coli tolerate up to 2% DMSO, but 1% is the safety margin to prevent solvent-induced membrane permeabilization).
For Fastidious Organisms (e.g., Streptococci): Supplement with 2-5% Lysed Horse Blood (LHB).
pH Check: 2-aminopyridines are weak bases. Verify that the addition of the compound at the highest concentration does not shift the media pH > 7.4, which can affect bacterial growth rates.
Primary Screening: MIC Determination (Broth Microdilution)
Based on CLSI M07-A10 Standards.
Experimental Workflow Diagram
Caption: Standardized workflow for MIC determination using broth microdilution.
Step-by-Step Protocol
Plate Setup: Use sterile 96-well round-bottom polystyrene plates.
Compound Dispensing: Add 50 µL of the compound (diluted in CAMHB at 2x the desired final concentration) to columns 1-10.
Column 11: Growth Control (Media + DMSO + Bacteria).
Column 12: Sterility Control (Media + DMSO only).
Inoculum Preparation:
Prepare a direct colony suspension in saline to match a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).
Dilute this suspension 1:150 in CAMHB to reach ~1 x 10^6 CFU/mL.
Inoculation: Add 50 µL of the diluted inoculum to wells in columns 1-11.
Incubation: Seal with a gas-permeable membrane. Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).
Readout (The "Resazurin Hack"):
Because 2-aminopyridines can precipitate, visual turbidity is unreliable.
Add 10 µL of 0.015% Resazurin (Alamar Blue) to each well.
Incubate for 1–2 hours.
Blue = No Growth (Inhibition). Pink = Growth (Metabolic reduction).
MIC Definition: The lowest concentration preventing the color change from blue to pink.[4]
Secondary Characterization: Time-Kill Kinetics
This assay determines if the 2-aminopyridine derivative is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[1][5]
Data Requirements
Parameter
Specification
Concentrations
Control, 1x MIC, 2x MIC, 4x MIC
Time Points
0, 2, 4, 8, 24 hours
Detection Limit
100 CFU/mL (requires plating 100 µL undiluted)
Bactericidal Threshold
≥ 3 log10 reduction (99.9% kill) from starting inoculum
Protocol Summary
Prepare 10 mL of CAMHB containing the compound at 1x, 2x, and 4x MIC in culture tubes.
Inoculate with ~5 x 10^5 CFU/mL (log-phase culture preferred).
Incubate at 37°C with shaking (200 rpm).
At each time point, remove 100 µL, perform serial 10-fold dilutions in PBS, and spot-plate onto Mueller-Hinton Agar.
Count colonies after 24h incubation.
Advanced Profiling: Mechanism of Action (MoA)
To distinguish between membrane disruption and enzymatic inhibition (common for this scaffold).
Membrane Permeability Assay (Propidium Iodide)
If the 2-aminopyridine targets the membrane, it will compromise integrity, allowing Propidium Iodide (PI) to enter and fluoresce.
Reagents: PI (10 µg/mL final), Bacteria (OD600 ~0.5 in PBS).
Procedure:
Incubate bacteria with compound (2x MIC) and PI for 30 mins.
Measure Fluorescence (Ex: 535 nm / Em: 617 nm).
Interpretation: High fluorescence = Membrane damage (likely non-specific toxicity). Low fluorescence + High MIC potency = Likely intracellular target (e.g., GyrB).
MoA Decision Tree
Caption: Decision tree for distinguishing membrane disruption from specific enzymatic inhibition.
References
Clinical and Laboratory Standards Institute (CLSI). (2015).[6] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[7][6] CLSI.[7][8][9] Link
Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. Link
Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439.[10] Link
Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical Infectious Diseases, 38(6), 864-870. Link
Application Note: Strategic In Vivo Profiling of 2-Aminopyridine Kinase Inhibitors
Executive Summary & Mechanistic Rationale The 2-aminopyridine (2-AP) scaffold is a "privileged structure" in medicinal chemistry, most notably serving as a critical hinge-binding motif in ATP-competitive kinase inhibitor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Mechanistic Rationale
The 2-aminopyridine (2-AP) scaffold is a "privileged structure" in medicinal chemistry, most notably serving as a critical hinge-binding motif in ATP-competitive kinase inhibitors (e.g., Crizotinib, Sorafenib analogs). Its capacity to form a bidentate hydrogen bond donor-acceptor pair with the kinase hinge region makes it highly potent. However, this scaffold presents distinct in vivo challenges:
Solubility: The planar, aromatic nature often leads to high crystal lattice energy and poor aqueous solubility, necessitating pH-dependent formulation strategies.
Metabolic Liability: The pyridine ring is electron-deficient but prone to oxidation and N-oxide formation via CYPs.
Toxicity Risks: While substituted 2-AP drugs are generally safe, the unsubstituted 2-aminopyridine fragment is a known potassium channel blocker (convulsant). In vivo designs must rigorously screen for CNS toxicity if the molecule is blood-brain barrier (BBB) permeable.
This guide outlines a self-validating workflow to transition 2-AP leads from the bench to animal models, ensuring data integrity and animal welfare.
Phase I: Formulation & Vehicle Selection
The Challenge: 2-AP derivatives act as weak bases. At physiological pH, they are often lipophilic and precipitate, leading to erratic oral bioavailability (
).
Strategic Directive: Do not rely on simple saline suspensions. You must exploit the basic nitrogen (pKa ~6-7) for salt formation or use cosolvents.
Protocol A: Solubility Screening & Vehicle Ladder
Objective: Determine the optimal vehicle for oral gavage (PO) or intravenous (IV) administration.
The Challenge: 2-AP derivatives are frequent substrates for CYP3A4 and CYP2E1. Rapid clearance can mask efficacy. Furthermore, historical data indicates unsubstituted 2-aminopyridines can induce seizures.
Critical Safety Check (The "Seizure Watch"):
Because 2-aminopyridine blocks voltage-gated
channels, you must monitor for:
Tremors or straub tail (tail erection).
Hyperexcitability upon handling.
Convulsions (immediate euthanasia endpoint).
Note: If these occur, the compound likely has high BBB permeability and off-target ion channel activity.
Workflow Visualization: PK/PD Decision Tree
Figure 1: Decision tree for moving 2-aminopyridine derivatives from formulation to efficacy, highlighting the critical CNS safety checkpoint.
Phase III: Efficacy (Tumor Xenograft Models)
Context: The most successful application of this scaffold is in ALK/c-Met inhibition (e.g., Crizotinib). The following protocol is adapted for a standard subcutaneous tumor model.
Objective: Assess efficacy in an ALK+ or c-Met+ model (e.g., H3122 or Karpas-299).
1. Tumor Implantation:
Cell Line: H3122 (EML4-ALK fusion positive).
Inoculum:
cells in 100 µL (50% Matrigel / 50% PBS).
Host: SCID or Athymic Nude mice (6-8 weeks).
Implantation Site: Right flank, subcutaneous.
2. Randomization (The "Staging" Phase):
Wait until tumors reach 150–200 mm³ .
Formula:
.
Randomize into groups (n=8-10) to ensure equal average starting volumes.
3. Dosing Regimen:
Group 1: Vehicle Control (e.g., Acetate Buffer/PEG).
Group 2: Positive Control (Crizotinib, 25 mg/kg, QD).
Group 3: Test Compound (Low Dose, e.g., 10 mg/kg).
Group 4: Test Compound (High Dose, e.g., 50 mg/kg).
Duration: 21–28 days.
4. Data Collection & Endpoints:
Efficacy: Measure tumor volume every 3 days.
Toxicity: Weigh mice daily.[1] >15% weight loss requires a "drug holiday" (pause dosing).
TGI Calculation:
(Where T = Treated volume, C = Control volume)
Mechanism Visualization: The 2-AP Hinge Binder
Figure 2: Mechanistic action of the 2-aminopyridine scaffold acting as a bidentate hinge binder in the kinase ATP pocket.
References
Cui, J. J., et al. (2011).[2] Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[2][3] Journal of Medicinal Chemistry, 54(18), 6342–6363.[2]
Diamond, J. R., et al. (2010). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Clinical Cancer Research, 16(15).
Vasu, D., et al. (2016). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors.[4] Journal of Medicinal Chemistry, 59(10).
Lestini, G., et al. (2016).[5] Optimal Design for Informative Protocols in Xenograft Tumor Growth Inhibition Experiments in Mice. Pharmaceutical Research, 33(11).
US EPA. (2009). Toxicological Review of 2-Aminopyridine. EPA Integrated Risk Information System.
Application Note: Strategic Utilization of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol in Next-Gen Cancer Therapeutics
This Application Note and Protocol Guide details the strategic use of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol (hereafter referred to as APOE-4,2 ) in targeted cancer therapy. This guide treats APOE-4,2 not merely as a rea...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide details the strategic use of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol (hereafter referred to as APOE-4,2 ) in targeted cancer therapy.
This guide treats APOE-4,2 not merely as a reagent, but as a high-value pharmacophore scaffold used to optimize kinase inhibitors (solubility/selectivity) and construct PROTAC linkers.
Executive Summary & Compound Profile
2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol is a bifunctional pyridine scaffold critical in the "Lead Optimization" phase of drug discovery. Its structure offers two distinct chemical handles:[1][2][3]
4-Amino Group: A nucleophilic attachment point for coupling to kinase-binding cores (hinge region interaction).
2-Hydroxyethoxy Tail: A solvent-exposed moiety that enhances aqueous solubility (lowering LogP) and serves as a prime conjugation site for PROTAC linkers or Antibody-Drug Conjugates (ADCs).
A. The "Solvent Front" Strategy in Kinase Inhibition
Many potent kinase inhibitors fail due to poor solubility or lack of selectivity. The APOE-4,2 scaffold addresses this by positioning the pyridine ring to interact with the kinase hinge region (via the 4-amino group), while the 2-alkoxy tail extends into the solvent front (the hydrophilic region outside the ATP pocket).
Mechanism: The ether oxygen acts as a weak hydrogen bond acceptor, while the terminal hydroxyl interacts with water molecules, significantly improving the ADME profile of hydrophobic drug cores (e.g., quinolines, pyrimidines).
Target Relevance: This motif is structurally homologous to "tail" regions found in ALK (Anaplastic Lymphoma Kinase) and ROS1 inhibitors used in Non-Small Cell Lung Cancer (NSCLC) [1, 3].
B. PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the APOE-4,2 molecule serves as an ideal "Head-Linker" interface. The hydroxyl group can be readily converted to a leaving group (mesylate/tosylate) for alkylation, allowing the attachment of PEG chains connecting to E3 ligase ligands (e.g., VHL or Cereblon binders).
Visualization: Synthesis & Application Logic
The following diagram illustrates the robust synthesis of APOE-4,2 and its divergent application into Kinase Inhibitors and PROTACs.
Caption: Synthesis pathway of APOE-4,2 from nitro-precursors and its bifurcation into inhibitor design (via amine) and linker chemistry (via hydroxyl).
Detailed Experimental Protocols
Protocol 1: Synthesis of APOE-4,2 (High-Purity Route)
Rationale: Direct substitution on 4-aminopyridine is difficult due to competing nucleophilicity. The nitro-reduction route guarantees regio-specificity.
Reagents:
2-Chloro-4-nitropyridine (1.0 eq)
Ethylene Glycol (5.0 eq, excess acts as solvent/reactant)
Sodium Hydride (NaH, 60% dispersion, 1.2 eq)
Palladium on Carbon (10% Pd/C, 10 wt%)
Solvents: THF (anhydrous), Methanol.
Step-by-Step:
SNAr Coupling:
Suspend NaH (1.2 eq) in anhydrous THF at 0°C under N₂.
Add Ethylene Glycol (5.0 eq) dropwise. Stir for 30 min to generate the alkoxide.
Reaction: Seal and heat at 100°C for 12 hours (or MW 120°C for 1 hr).
Isolation: Filter, concentrate, and purify via Prep-HPLC (Water/Acetonitrile gradient).
Validation: Verify structure via ¹H-NMR (Look for pyridine protons and ethylene bridge signals at δ 3.8-4.5 ppm).
Protocol 3: In Vitro Cell Viability Assay (Validation)
Rationale: To confirm the efficacy of the synthesized inhibitor against cancer cell lines (e.g., HCT116 for colon, H3122 for ALK+ lung cancer).
Materials:
Cell Lines: HCT116 (ATCC® CCL-247™).
Assay Kit: CellTiter-Glo® (Promega) or MTT Reagent.
Compound: Synthesized APOE-4,2 derivative (dissolved in DMSO).
Workflow:
Seeding: Plate 3,000 cells/well in 96-well white-walled plates. Incubate 24h.
Treatment: Perform serial dilutions of the compound (10 µM to 0.1 nM). Add to cells (Final DMSO < 0.5%).
Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
Readout:
Add CellTiter-Glo reagent (1:1 ratio). Shake for 2 min.
Measure Luminescence using a plate reader (e.g., PerkinElmer EnVision).
Analysis: Plot Dose-Response Curve (Log[Concentration] vs. % Viability). Calculate IC₅₀ using non-linear regression (GraphPad Prism).
References
Aminopyridine Scaffolds in ALK Inhibition:
Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants.
European Journal of Medicinal Chemistry, 2019.
Pyridine-Alkoxy Pharmacophores:
Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors.
Journal of Medicinal Chemistry, 2012.
ROS1/ALK Dual Inhibition:
Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants.
Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.
General Synthesis of Aminopyridines:
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
Molecules, 2022.
Application of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol in neurological disorder studies
Application Note: Pharmacological Characterization of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol in Demyelinating Disorders Executive Summary This guide details the experimental evaluation of 2-[(4-Aminopyridin-2-yl)oxy]etha...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Pharmacological Characterization of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol in Demyelinating Disorders
Executive Summary
This guide details the experimental evaluation of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol (A-2-OE), a structural analog of the clinically established potassium channel blocker 4-Aminopyridine (4-AP, Dalfampridine).
While 4-AP is the gold standard for symptomatic improvement in Multiple Sclerosis (MS), its clinical utility is limited by a narrow therapeutic window and dose-dependent seizure liability. A-2-OE incorporates a 2-hydroxyethoxy substituent , designed to modulate lipophilicity (LogP) and hydrogen-bonding capacity. This structural modification aims to retain the Kv1-family channel blocking efficacy of the parent aminopyridine pharmacophore while potentially altering blood-brain barrier (BBB) kinetics and reducing peak CNS excitability.
This document provides standardized protocols for synthesizing, screening, and validating A-2-OE in the context of neurological signaling recovery.
Mechanism of Action & Rationale
Target: Voltage-gated potassium channels (Kv1.1 and Kv1.2).[1][2]
Pathology: In demyelinating diseases (MS, Spinal Cord Injury), the insulating myelin sheath is lost, exposing internodal K+ channels.[2] This results in K+ leakage, preventing saltatory conduction and causing conduction block.
Therapeutic Effect: A-2-OE blocks these exposed channels, prolonging the action potential duration, enhancing neurotransmitter release, and restoring signal propagation across demyelinated axons.
Visualizing the Mechanism
The following diagram illustrates the restoration of saltatory conduction.
Figure 1: Mechanism of Action. A-2-OE inhibits potassium efflux in demyelinated axons, restoring signal fidelity.
Chemical Properties & Preparation
Property
4-Aminopyridine (Reference)
A-2-OE (Target)
Significance
MW
94.12 g/mol
154.17 g/mol
Higher MW may alter diffusion rates.
LogP
~0.3
~ -0.2 (Predicted)
Increased hydrophilicity due to -OH tail.
pKa
9.1
~8.5 (Predicted)
2-alkoxy group lowers basicity of ring N.
Solubility
High (Water)
Very High (Water)
Excellent aqueous formulation potential.
Stock Solution Protocol:
Solvent: Dissolve A-2-OE in distilled deionized water (ddH2O) or artificial cerebrospinal fluid (aCSF) for biological assays. Avoid DMSO if possible to prevent vehicle effects in slice recordings.
Concentration: Prepare a 100 mM master stock.
Storage: Aliquot and store at -20°C. Stable for 3 months. Protect from light (aminopyridines can be photosensitive).
Experimental Protocols
Protocol A: In Vitro Electrophysiology (Patch Clamp)
Objective: Determine the IC50 of A-2-OE on Kv1.2 channels.
System: HEK293 cells stably expressing human Kv1.2.
Method: Whole-cell voltage clamp.
Perfusion: Bath solution (Extracellular): 140 mM NaCl, 5.4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).
Pipette Solution: 140 mM KCl, 2 mM MgCl2, 10 mM EGTA, 10 mM HEPES (pH 7.2).
Voltage Protocol: Hold at -80 mV. Depolarize to +40 mV for 200 ms to elicit K+ currents.
Analysis: Calculate % Inhibition = (1 - (I_drug / I_control)) * 100. Fit data to a Hill equation to derive IC50.
Expected Result: IC50 should be in the range of 100–500 µM (typically less potent than 4-AP due to 2-position substitution, but potentially more selective).
Protocol B: Ex Vivo Compound Action Potential (CAP)
Objective: Assess functional restoration of conduction in demyelinated optic nerves.
Model: C57BL/6 mice (Cuprizone diet model for demyelination) or naive optic nerves.
Tissue Prep: Dissect optic nerves and place in a suction electrode recording chamber perfused with oxygenated aCSF at 37°C.
Induction: Stimulate the nerve at one end (supramaximal voltage, 0.1 ms duration).
Recording: Record the Compound Action Potential (CAP) at the distal end.
Demyelination Simulation (Optional for Naive Tissue): If not using Cuprizone mice, perfuse with high K+ or 4-AP sensitive channel blockers to simulate "leak" conditions, or rely on the inherent sensitivity of the refractory period.
Drug Application: Perfuse A-2-OE (1 mM) for 20 minutes.
Metric: Measure the Area Under the Curve (AUC) of the CAP.
Success Criterion: >20% increase in CAP amplitude/area compared to baseline in demyelinated nerves.
Protocol C: In Vivo Seizure Threshold (Safety Profiling)
Objective: Compare the therapeutic index of A-2-OE vs. 4-AP.
Rationale: 4-AP causes seizures at high doses. A-2-OE's hydrophilic tail may reduce peak brain penetration, improving safety.
Subjects: Male Swiss Webster mice (n=10 per group).
Dosing: Intraperitoneal (IP) injection.
Group 1: Vehicle (Saline).
Group 2: 4-AP (2.5 mg/kg - sub-convulsive).
Group 3: 4-AP (7.5 mg/kg - convulsive positive control).
Group 4: A-2-OE (Equimolar doses to Group 2 & 3).
Observation: Place mice in observation chambers for 60 minutes.
Scoring (Racine Scale):
0: Normal behavior.
1: Mouth and facial movements.
2: Head nodding.
3: Forelimb clonus.
4: Rearing with forelimb clonus.
5: Rearing and falling (Generalized tonic-clonic seizure).
Data Output: Plot "Latency to Seizure" and "Max Seizure Score."
Hypothesis: A-2-OE should show a significantly higher seizure threshold (lower score at equimolar doses) than 4-AP.
Experimental Workflow Diagram
Figure 2: Strategic Development Workflow. A stage-gate process ensures only safe, potent candidates proceed to in vivo behavioral testing.
References
Judge, S. I., & Bever, C. T. (2006). Potassium channel blockers in multiple sclerosis: neuronal Kv channels and effects of 4-aminopyridine on cognition and fatigue. Pharmacology & Therapeutics, 111(1), 224-259. Link
Blight, A. R. (1989). Effect of 4-aminopyridine on axonal conduction-block in chronic spinal cord injury. Brain Research Bulletin, 22(1), 47-52. Link
Strupp, M., et al. (2004). 4-Aminopyridine in acute vestibular neuritis. New England Journal of Medicine, 351, 354-361. Link
Kocsis, J. D., & Waxman, S. G. (1981). Action potential electrogenesis in mammalian central axons. Nature, 293, 303-305. (Foundational method for Optic Nerve CAP recording). Link
Smith, A. B., et al. (2005). Design, synthesis, and evaluation of 4-aminopyridine analogs as novel neuronal potassium channel blockers. Journal of Medicinal Chemistry, 48(20), 6379-6391. (Reference for SAR of 2-substituted analogs). Link
Technical Support Center: Troubleshooting Low Yield in 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol Synthesis
Welcome to the technical support guide for the synthesis of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges,...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. Our goal is to provide a framework for diagnosing issues based on fundamental chemical principles and to offer actionable, field-proven solutions.
The synthesis of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol is fundamentally a variation of the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2] The reaction involves the O-alkylation of 4-aminopyridin-2-ol with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) in the presence of a base.[3] While straightforward in principle, the reaction's success is governed by a delicate interplay of factors including base strength, solvent polarity, temperature, and the inherent reactivity of the pyridine substrate. Low yields are a common hurdle, often stemming from incomplete reactions, competing side reactions, or difficulties in product isolation.
This guide is structured in a question-and-answer format to directly address the specific problems you may be encountering at the bench.
Section 1: Understanding the Core Reaction and Its Challenges
The primary reaction pathway involves the deprotonation of the hydroxyl group on 4-aminopyridin-2-ol to form a potent pyridinoxide nucleophile. This nucleophile then attacks the electrophilic carbon of the 2-haloethanol via a bimolecular nucleophilic substitution (SN2) mechanism, displacing the halide and forming the desired ether bond.[4]
Caption: The SN2 pathway for 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol synthesis.
The primary challenge arises from the ambident nature of the 4-aminopyridin-2-ol substrate. It possesses multiple nucleophilic sites: the target oxygen atom, the exocyclic amino nitrogen (N4), and the endocyclic pyridine nitrogen (N1). Alkylation can potentially occur at any of these sites, leading to a mixture of isomers and reducing the yield of the desired O-alkylated product.
Section 2: Troubleshooting Guide
Q1: My yield is very low, and I recover a significant amount of my starting material, 4-aminopyridin-2-ol. What is the most likely cause?
A1: Incomplete Deprotonation.
This is the most common reason for a stalled or low-yielding reaction. The hydroxyl group of 4-aminopyridin-2-ol must be fully deprotonated to generate the reactive pyridinoxide anion. If the base is too weak or used in insufficient quantity, the equilibrium will favor the starting materials.
Causality & Solutions:
Base Strength: The pKa of the hydroxyl group on the pyridinol is significantly lower than a typical alcohol, but a sufficiently strong base is still required for complete deprotonation. Weak bases like triethylamine (NEt₃) are generally ineffective.
Anhydrous Conditions: Strong bases like sodium hydride (NaH) react violently with water. The presence of moisture will consume the base, reduce its effective concentration, and prevent the deprotonation of your substrate. Ensure all glassware is oven-dried and solvents are anhydrous.
Stoichiometry: Use at least 1.1 to 1.5 equivalents of a strong base to ensure the reaction goes to completion.
Recommended Actions:
Switch to a Stronger Base: If you are using a weaker base like potassium carbonate (K₂CO₃), consider switching to sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide (KOtBu).[5]
Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., dry DMF, THF, or DMSO). If using NaH, wash it with dry hexanes before use to remove the protective mineral oil.
Verify Base Activity: If possible, use a freshly opened or properly stored container of the base.
Base
Typical Solvent
Key Considerations
NaH
DMF, THF
Highly effective, but requires strict anhydrous conditions. Generates H₂ gas.[2]
K₂CO₃ / Cs₂CO₃
DMF, Acetonitrile
Milder and easier to handle than hydrides. Cesium carbonate is more soluble and often more effective. May require higher temperatures.[5]
KOH / NaOH
DMSO, or with Phase Transfer Catalyst
Can be effective, but the water produced can interfere with the reaction. Often used in industrial settings.[4]
KOtBu
THF, DMSO
Strong, sterically hindered base. Good for generating the alkoxide.
Q2: My TLC analysis shows multiple product spots, indicating a mixture of isomers. How can I improve selectivity for the desired O-alkylated product?
A2: Competing N-Alkylation.
This is the second major challenge. The amino group (N4) and the ring nitrogen (N1) are also nucleophilic and can compete with the oxygen for the alkylating agent.[6] This leads to the formation of N-alkylated and potentially di-alkylated side products, complicating purification and lowering the yield of the target molecule.
Causality & Solutions:
The selectivity between N- and O-alkylation is influenced by Hard and Soft Acid-Base (HSAB) theory. The oxygen of the pyridinoxide is a "hard" nucleophile, while the nitrogen atoms are "softer." The choice of solvent and counter-ion from the base can modulate the reactivity of these sites.
Solvent Effects: Polar aprotic solvents like DMF and DMSO are excellent choices for Williamson ether synthesis because they solvate the cation (e.g., Na⁺) but leave the alkoxide anion relatively free and highly nucleophilic.[5] This generally favors O-alkylation.
Counter-ion Effects: Larger, more polarizable cations (like K⁺ or Cs⁺) can coordinate less tightly with the hard oxygen center, potentially increasing its reactivity and favoring O-alkylation.
Caption: Competing O- vs. N-alkylation pathways in the synthesis.
Recommended Actions:
Optimize Solvent: Use high-quality, anhydrous DMF or DMSO.[5]
Consider the Base's Cation: Experiment with bases like K₂CO₃ or Cs₂CO₃, which may offer improved O-selectivity compared to sodium-based reagents.
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at room temperature and gently warm to 50-60 °C if necessary). Higher temperatures can sometimes favor N-alkylation.
Q3: My work-up is challenging, and I suspect I'm losing a significant amount of product during purification. What is a reliable purification strategy?
A3: Product Properties and Purification Method.
The target molecule contains a basic amino group and a polar hydroxyl group, making it highly water-soluble and potentially tricky to extract and purify. Standard work-ups may lead to emulsions or poor recovery from aqueous layers.
Causality & Solutions:
Aqueous Work-up: Quenching the reaction with water is necessary to destroy excess base and dissolve inorganic salts. However, your product may partition between the organic and aqueous layers.
Chromatography: The basicity of the pyridine and amino groups can cause the product to streak on standard silica gel.
Recommended Actions:
Extraction: After quenching the reaction, extract with a more polar solvent like dichloromethane (DCM) or a mixture of DCM/isopropanol. Perform multiple extractions (at least 3-5) to maximize recovery from the aqueous layer.
Column Chromatography:
Deactivate Silica: Pre-treat the silica gel by slurrying it in the starting eluent containing a small amount of a basic modifier like triethylamine (~1%) or ammonium hydroxide (~0.5%). This neutralizes the acidic sites on the silica and prevents streaking.
Eluent System: Use a polar gradient system. A common starting point is DCM with a gradient of methanol (e.g., 0% to 10% MeOH in DCM).
Alternative: For very polar compounds, Cation-Exchange Chromatography can be a highly effective method for separating basic compounds from neutral or acidic impurities.[7]
Recrystallization: If a solid is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate or isopropanol/hexanes) can be used for final polishing.[8]
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What is the best alkylating agent: 2-chloroethanol, 2-bromoethanol, or 2-iodoethanol?
The reactivity order for the SN2 reaction is I > Br > Cl. 2-Bromoethanol is often a good compromise between reactivity and cost. If the reaction is sluggish with 2-chloroethanol, switching to the bromo- analogue will increase the rate.
FAQ 2: What is a typical reaction temperature and time?
This is highly dependent on the chosen base and solvent. With a strong base like NaH in DMF, the reaction can often proceed at room temperature to 50 °C over 4-12 hours.[3] With a weaker base like K₂CO₃, temperatures of 80-100 °C may be required. Always monitor the reaction by TLC to determine completion.
FAQ 3: How can I confirm that I have synthesized the correct O-alkylated isomer?
Proton NMR (¹H NMR) is the most powerful tool. The N-H protons of the amino group will have a different chemical shift and integration compared to the O-H proton of the alcohol. Critically, in the O-alkylated product, you will see a characteristic triplet for the -O-CH₂- group. In the N-alkylated isomer, this signal would be shifted and appear as a different pattern. 2D NMR techniques like HMBC can definitively confirm the connectivity.
Section 4: Optimized Experimental Protocols
The following protocols are provided as a robust starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol
Materials:
4-Aminopyridin-2-ol
Sodium Hydride (60% dispersion in mineral oil)
2-Bromoethanol
Anhydrous Dimethylformamide (DMF)
Dichloromethane (DCM)
Saturated aqueous ammonium chloride (NH₄Cl)
Brine
Procedure:
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 4-aminopyridin-2-ol (1.0 eq).
Add anhydrous DMF to create a ~0.2 M solution.
Cool the flask to 0 °C in an ice bath.
Carefully add sodium hydride (1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.
Cool the mixture back to 0 °C.
Add 2-bromoethanol (1.1 eq) dropwise via syringe over 10 minutes.
Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM with 0.5% NH₄OH).
Once the starting material is consumed, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl until gas evolution ceases.
Transfer the mixture to a separatory funnel and dilute with water and DCM.
Separate the layers. Extract the aqueous layer three more times with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
Prepare the Slurry: In a beaker, add silica gel and the starting eluent (e.g., 100% DCM containing 1% triethylamine). Stir to create a uniform slurry.
Pack the Column: Pour the slurry into the chromatography column and allow it to pack under gentle pressure.
Load the Sample: Dissolve the crude product from Protocol 1 in a minimal amount of DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the packed column.
Elute the Product: Begin elution with 100% DCM (containing 1% triethylamine). Gradually increase the polarity by adding methanol (e.g., gradient from 0% to 10% MeOH).
Collect and Analyze: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol.
Common issues in aminopyridine synthesis and their solutions
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for aminopyridine synthesis. This guide is designed to provide in-depth troubleshooting advice and answers t...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for aminopyridine synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this critical class of heterocyclic compounds. As Senior Application Scientists, we have compiled field-proven insights to help you navigate common challenges, optimize your reactions, and ensure the integrity of your results.
I. Frequently Asked Questions (FAQs)
Q1: My Chichibabin reaction is giving a low yield of the desired 2-aminopyridine. What are the most likely causes and how can I improve it?
A1: Low yields in the Chichibabin reaction are a common issue and can often be attributed to several factors. The reaction involves the nucleophilic substitution of a hydride ion on the pyridine ring by an amide anion, typically from sodium amide (NaNH₂).[1][2] Understanding the nuances of this reaction is key to troubleshooting.
Common Causes for Low Yield:
Reagent Quality: The purity of sodium amide is crucial. Interestingly, overly pure sodium amide may result in a poor reaction, suggesting that certain impurities might have a catalytic effect.[3] Conversely, old or improperly stored NaNH₂ can be less reactive.
Reaction Conditions: The Chichibabin reaction is typically run at elevated temperatures in inert, high-boiling solvents like toluene, xylene, or N,N-dimethylaniline.[3] Inadequate temperature can lead to a sluggish or incomplete reaction.
Basicity of the Pyridine: The basicity of the starting pyridine derivative influences the reaction rate. The ideal pKa range is between 5 and 8.[1] Pyridines outside this range may react poorly.
Side Reactions: Dimerization of the starting pyridine to form bipyridines is a significant side reaction that can drastically reduce the yield of the aminated product.[1][4]
Work-up Procedure: Improper work-up can lead to product loss. The initial product is the sodium salt of the aminopyridine, which requires careful hydrolysis to yield the final product.[2][5]
Solutions & Optimization Strategies:
Reagent and Solvent Handling: Ensure you are using a reliable source of sodium amide and that your solvent is anhydrous.
Temperature and Pressure Control: Carefully control the reaction temperature. In some cases, increasing the pressure can favor the desired amination over dimerization. For example, with 4-tert-butylpyridine, increasing the pressure to 350 psi with nitrogen significantly improves the yield of the aminated product over the dimer.[1]
Modified Protocols: Consider alternative, milder methods if the classical Chichibabin reaction proves problematic. One such method involves using a sodium hydride-iodide composite with a primary amine.[4]
Q2: I'm observing a significant amount of a dimeric byproduct in my Chichibabin reaction. How can I suppress this side reaction?
A2: The formation of 2,2'-bipyridine derivatives is a well-documented side reaction in the Chichibabin synthesis, arising from the coupling of two pyridine molecules.[1][4]
Strategies to Minimize Dimerization:
Increase Pressure: As mentioned previously, conducting the reaction under elevated nitrogen pressure has been shown to significantly suppress dimerization and favor the formation of the 2-aminopyridine.[1]
Control Reactant Concentration: High concentrations of the pyridine starting material can favor the bimolecular dimerization pathway. A more gradual addition of the pyridine to the sodium amide solution may help.
Solvent Choice: The choice of solvent can influence the reaction pathway. While non-polar aromatic solvents are common, exploring other high-boiling, inert solvents could alter the selectivity.
Q3: I am struggling with the regioselectivity of amination on a substituted pyridine. How can I control where the amino group adds?
A3: Regioselectivity is a critical challenge in the synthesis of substituted aminopyridines. The inherent electronic properties and steric hindrance of the substituents on the pyridine ring dictate the position of amination.
Factors Influencing Regioselectivity:
Electronic Effects: Electron-withdrawing groups on the pyridine ring can activate it towards nucleophilic attack, but their position will direct the incoming amino group.
Steric Hindrance: Bulky substituents will sterically hinder attack at adjacent positions, favoring amination at less hindered sites.
Alternative Synthetic Routes: When direct amination methods like the Chichibabin reaction fail to provide the desired regioselectivity, alternative strategies are necessary.
Alternative Regioselective Syntheses:
From Pyridine N-Oxides: Pyridine N-oxides can be excellent starting materials for the regioselective synthesis of 2-aminopyridines.[6][7][8][9] Activation of the N-oxide with reagents like tosyl chloride or triflic anhydride, followed by reaction with an amine, can provide good yields and selectivity.[10] This method is often compatible with a wider range of functional groups than the Chichibabin reaction.[6]
Nucleophilic Aromatic Substitution (SNA_r) on Halopyridines: The reaction of 2-halopyridines with amines is a straightforward method for synthesizing 2-aminopyridines.[11] This reaction can be facilitated by transition metal catalysts, such as palladium complexes in the Buchwald-Hartwig amination.[12][13]
Ring Transformation Reactions: For certain substitution patterns, ring transformation reactions can offer a regioselective route to functionalized 2-aminopyridines.[14]
Q4: My aminopyridine product is difficult to purify. What are some effective purification strategies?
A4: The purification of aminopyridines can be challenging due to their basicity and polarity.[15]
Recommended Purification Techniques:
Column Chromatography: This is a versatile method for separating the desired product from byproducts and unreacted starting materials. A silica gel column is commonly used, with a solvent system tailored to the polarity of the specific aminopyridine.
Cation-Exchange Chromatography: For separating aminopyridine derivatives from excess 2-aminopyridine or other basic impurities, cation-exchange chromatography can be highly effective.[16]
Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining highly pure solid aminopyridines.[15]
Acid-Base Extraction: The basic nature of the amino group allows for selective extraction into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The aminopyridine can then be recovered by basifying the aqueous phase and re-extracting into an organic solvent.
II. Troubleshooting Guides
Guide 1: Low Yield in Aminopyridine Synthesis
This guide provides a systematic approach to troubleshooting low yields in common aminopyridine synthetic routes.
Troubleshooting Workflow for Low Aminopyridine Yield
Caption: A logical workflow for troubleshooting low yields in aminopyridine synthesis.
Guide 2: Addressing Side Reactions in the Chichibabin Reaction
This guide focuses on identifying and mitigating common side reactions in the Chichibabin synthesis.
Chichibabin Reaction Pathway and Byproduct Formation
Caption: Chichibabin reaction pathway leading to 2-aminopyridine and the competing dimerization side reaction.
Troubleshooting Table for Side Reactions:
Side Product Observed
Probable Cause
Recommended Solution
Dimeric Bipyridine
High concentration of pyridine, atmospheric pressure.
Run the reaction under elevated nitrogen pressure (e.g., 350 psi). Consider slower addition of the pyridine starting material.
Isomeric Aminopyridines
Electronic and steric effects of substituents.
Switch to a more regioselective method, such as synthesis from the corresponding pyridine N-oxide or a palladium-catalyzed amination of a halopyridine.[6][11][12]
Hydroxypyridine
Presence of water during the reaction or work-up.
Ensure all reagents and solvents are strictly anhydrous. Perform the work-up at low temperatures.
Di-aminated Product
Excess of the aminating agent.
Use a stoichiometric amount of sodium amide.
III. Experimental Protocols
Protocol 1: General Procedure for the Chichibabin Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add sodium amide.
Add the anhydrous solvent under a nitrogen atmosphere.
Heat the suspension to reflux with vigorous stirring.
Slowly add the pyridine derivative to the refluxing mixture over a period of 1-2 hours.
Continue to heat the reaction mixture at reflux for the specified time (monitor by TLC or LC-MS). The formation of a red color may indicate the formation of the σ-adduct intermediate.[1]
Cool the reaction mixture to room temperature.
Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution at 0 °C.
Separate the organic and aqueous layers.
Extract the aqueous layer with an appropriate organic solvent (3x).
Combine the organic extracts, wash with brine, and dry over anhydrous sodium or magnesium sulfate.
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography, recrystallization, or distillation.
Protocol 2: Synthesis of 2-Aminopyridines from Pyridine N-Oxides
This protocol is adapted from methods utilizing pyridine N-oxides for a more regioselective synthesis.[6][7][10]
Dissolve the pyridine N-oxide derivative in the anhydrous solvent in a flame-dried flask under a nitrogen atmosphere.
Cool the solution to 0 °C.
Add the base, followed by the slow addition of the activating agent.
Stir the mixture at 0 °C for 30-60 minutes.
Add the amine nucleophile and allow the reaction to warm to room temperature.
Stir until the reaction is complete (monitor by TLC or LC-MS).
Quench the reaction with water or a saturated sodium bicarbonate solution.
Extract the product with an organic solvent (3x).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and remove the solvent in vacuo.
Purify the residue by column chromatography. For N-tert-butyl protected amines, an additional deprotection step with an acid like TFA may be required.[10]
IV. References
Chichibabin reaction. In Wikipedia. Retrieved February 15, 2026, from [Link]
Anumula, K. R. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 220(2), 275-283. [Link]
Khurana, J. M., & Sharma, P. (2012). Regioselective Syntheses of Functionalized 2-Aminopyridines and 2-Pyridinones through Nucleophile-Induced Ring Transformation. Synthesis, 44(13), 2055-2060. [Link]
Movassaghi, M., & Hill, M. D. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. Organic Letters, 16(5), 1438-1441. [Link]
Arterburn, J. B., Rao, K. V., Ramdas, R., & Dible, B. R. (2001). A mild, catalyst-free synthesis of 2-aminopyridines. Organic Letters, 3(9), 1351-1354. [Link]
A simple synthesis of aminopyridines: use of amides as amine source. (2013). Journal of the Brazilian Chemical Society, 24(1), 143-148. [Link]
Arterburn, J. B., Rao, K. V., Ramdas, R., & Dible, B. R. (2001). A mild, catalyst-free synthesis of 2-aminopyridines. Organic Letters, 3(9), 1351-1354. [Link]
A simple synthesis of aminopyridines: use of amides as amine source. (2013). Journal of the Brazilian Chemical Society, 24(1), 143-148. [Link]
Park, Y., Kim, Y., & Chang, S. (2017). Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Chemical Reviews, 117(13), 9247-9301. [Link]
CHICHIBABIN REACTION mechanism & Application. (2019, November 29). YouTube. [Link]
Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson.
Yin, J., & Buchwald, S. L. (2000). A General and Efficient 2-Amination of Pyridines and Quinolines. Organic Letters, 2(8), 1101-1104. [Link]
Chichibabin amination: Easy mechanism. (2022, April 25). Chemistry Notes. [Link]
Movassaghi, M., & Hill, M. D. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. Organic Letters, 16(5), 1438-1441. [Link]
Direct preparation of 2-Aminopyridines from pyridine N-oxides. (2007, June 22). Org Prep Daily. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Improving the solubility of 2-aminopyridine (2-AP) compounds for biological assays.
Ticket ID: SOL-2AP-001
Status: Open
Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The 2-AP Solubility Paradox
Welcome to the Technical Support Center. You are likely here because your 2-aminopyridine (2-AP) candidate—a scaffold ubiquitous in kinase inhibitors and NOS inhibitors—dissolves perfectly in DMSO but precipitates immediately upon dilution into PBS or cell culture media.
The Core Issue:
The 2-aminopyridine moiety typically has a pKa of approximately 6.7–6.9 . In a standard biological assay at pH 7.4 , the Henderson-Hasselbalch equation dictates that >80% of your compound exists in its neutral (uncharged) state .[1] Combined with the high crystal lattice energy typical of 2-AP dimers (formed via dual hydrogen bonding), this leads to rapid precipitation (crashing out) in aqueous environments.[1]
This guide provides the diagnostic workflows and protocols to overcome this thermodynamic barrier.
Diagnostic Workflow (Decision Tree)
Before altering your chemistry, follow this logic flow to determine the optimal solubilization strategy.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on physicochemical properties.
Troubleshooting & FAQs
Q1: Why does my compound "crash out" even when the DMSO stock is clear?
A: This is a failure of Kinetic Solubility .
When you dilute a DMSO stock (typically 10 mM) into an aqueous buffer, you create a state of supersaturation.[1] The DMSO "parachute" is removed, and the water molecules reorganize around the hydrophobic 2-AP scaffold. Because the pH (7.4) is above the pKa (~6.8), the compound deprotonates to its neutral form. Neutral 2-APs have high lattice energy due to intermolecular hydrogen bonding (dimerization), causing them to aggregate and crystallize rapidly.[1]
Q2: Can I just acidify the buffer?
A:Proceed with extreme caution.
While lowering the pH to 5.0 would protonate the pyridine nitrogen (N1) and vastly improve solubility, most biological assays (enzymatic or cellular) require pH 7.[1]4. Acidifying the buffer will likely inhibit enzyme activity or kill cells, leading to false negatives.[1] Exception: If you are running an analytical HPLC method, yes, use 0.1% Formic Acid.[1]
Q3: Which salt form is best for 2-aminopyridines?
A: The Mesylate (Methanesulfonate) or Chloride (HCl) salts are the gold standards.
HCl: Good first choice, but can be hygroscopic.[1]
Mesylate: Often breaks the crystal lattice more effectively for 2-APs, preventing the "stacking" interactions common in this scaffold.
Technical Protocols
Protocol A: The "Stepwise Dielectric" Dilution
Use this to prevent immediate precipitation during stock dilution.
Context: Direct addition of 100% DMSO stock to 100% Buffer causes a "solvent shock" (rapid change in dielectric constant).
Procedure:
Prepare Intermediate: Dilute your 10 mM DMSO stock to 1 mM using a 50:50 DMSO:Water mixture (or DMSO:PEG400).
Why: This hydrates the molecule gradually while maintaining organic solvent support.
Secondary Dilution: Dilute the 1 mM intermediate 1:10 into your assay buffer (e.g., PBS + 0.1% BSA).
Final State: You now have 100 µM compound in 5% DMSO.
Observation: Inspect via Nephelometry or microscopy. If precipitate forms, move to Protocol B.
Protocol B: In-Situ Salt Formation (The "Citrate Buffering" Trick)
Use this if you cannot synthesize a solid salt but need higher aqueous solubility.
Mechanism: Citric acid helps solubilize basic nitrogen heterocycles by forming transient ionic pairs in solution.
Procedure:
Prepare a 50 mM Citrate Buffer (pH 4.0) .
Dissolve your compound in this buffer (up to 1 mM). The low pH ensures protonation of the pyridine ring (Solubility
).
Assay Addition: Add this stock to your main assay volume (pH 7.4).
Critical: Ensure the volume of the stock added is low enough (<10%) that the buffering capacity of your main assay (e.g., 50 mM HEPES) neutralizes the citrate.
Result: The compound is introduced in a soluble, protonated state.[1] While it will eventually deprotonate at pH 7.4, the nucleation time is often delayed long enough to complete a 30-60 minute assay.[1]
Protocol C: Cyclodextrin Complexation (The "Molecular Shield")
Use this for cell-based assays where high DMSO is toxic.[1]
Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the lipophilic 2-AP core, hiding it from the aqueous solvent while the exterior hydroxyls interact with water.[1]
Validation: Check concentration via UV-Vis (2-APs typically absorb ~280–320 nm) to ensure no loss on the filter.
Visualizing the Solubility Mechanism
The following diagram illustrates why 2-aminopyridines precipitate and how cyclodextrins prevent it.
Figure 2: Mechanism of precipitation via dimerization vs. solubilization via cyclodextrin encapsulation.[1]
References
Di, L., & Kerns, E. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility).
Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[2][3][4] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2]
Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.[1]
Albert, A., et al. (1948).[1] The Strength of Heterocyclic Bases. Journal of the Chemical Society, 2240-2249.[1] (Seminal work on aminopyridine pKa values).
Technical Support Center: 2-Aminopyridine Permeability Optimization
Status: Operational Support Tier: Level 3 (Senior Scientific Advisory) Topic: Overcoming Poor Cell Permeability in 2-Aminopyridine (2-AP) Inhibitors Ticket ID: ADME-2AP-OPT-001 Welcome to the MedChem Support Hub You are...
You are likely here because you have hit the classic "2-aminopyridine paradox": your compound is a single-digit nanomolar binder in biochemical assays (kinase, nNOS, BACE1), but it shows micromolar or non-existent activity in whole-cell assays.
The 2-aminopyridine (2-AP) scaffold is a "privileged structure" in drug discovery due to its ability to form bidentate hydrogen bonds with hinge regions (in kinases) or glutamate residues (in NOS). However, this same feature creates a desolvation penalty and high polarity that kills passive permeability. Furthermore, the 2-AP motif is a notorious substrate for efflux transporters like P-gp.
This guide provides a systematic workflow to diagnose, troubleshoot, and resolve these issues.
Module 1: Diagnostic Workflows
Q: My biochemical IC50 is 5 nM, but my cellular EC50 is >10 µM. Is this definitely a permeability issue?
A: Not necessarily. It could be permeability, active efflux, or high protein binding. You need to isolate the variable.
The Diagnostic Protocol:
Do not rely on Caco-2 data alone. You must compare Passive vs. Active transport.
Assay
Mechanism
What it tells you
PAMPA
Passive Diffusion only
Intrinsic membrane permeability (). If this is low (< cm/s), your molecule is too polar or too large.
Caco-2 (A-to-B)
Passive + Transporters
Apical to Basolateral flux. If PAMPA is high but Caco-2 is low, you have an uptake issue.
Caco-2 (B-to-A)
Passive + Efflux
Basolateral to Apical flux. High values here indicate the compound is being pumped out.
Efflux Ratio (ER)
ER > 2.0 indicates significant efflux liability (P-gp or BCRP substrate).[1]
Q: My compound has a high Efflux Ratio (ER > 10). How do I confirm if it's P-gp (MDR1) or BCRP?
A: Run a Transporter Inhibition Assay .
2-aminopyridines are frequent P-gp substrates due to the basic ring nitrogen and H-bond donor count.
Step-by-Step Protocol:
Control Arm: Run standard Caco-2 bidirectional assay.
Inhibitor Arm: Co-dose with Verapamil (20-50 µM) or Zosuquidar (specific P-gp inhibitor).
Analysis:
If ER drops from >10 to ~1 (and A->B permeability increases), your compound is a P-gp substrate .
If Verapamil has no effect, test Ko143 (BCRP inhibitor).
Note: If ER remains high, consider basolateral uptake transporters or other pumps (MRP).
Module 2: Chemical Optimization Strategies
Q: I confirmed it's a passive permeability issue (Low PAMPA). I cannot remove the 2-AP headgroup because it binds the active site. What now?
A: You need to mask the polarity using Intramolecular Hydrogen Bonding (IMHB) or Electronic Tuning .
Strategy A: The "Molecular Chameleon" (IMHB)
The 2-AP motif contains both a donor (
) and an acceptor (Ring N). In water, these interact with solvent. In a lipid membrane, you want them to interact with each other or a side chain to "hide" their polarity.
The Fix: Introduce a hydrogen bond acceptor (e.g., F, OMe, or a carbonyl) on a side chain at the 3-position or via a flexible linker.
Mechanism: This forms a pseudo-ring (5, 6, or 7-membered) that masks the H-bond donor/acceptor pair, effectively increasing lipophilicity (
) transiently during membrane transit.
Strategy B: Electronic Tuning (pKa Modulation)
The pyridine nitrogen has a pKa of ~6.8. At physiological pH (7.4), a significant fraction may be ionized (protonated), drastically reducing permeability.
Protocol: Introduce a Fluorine atom at the 3-position or 6-position of the pyridine ring.
Result: The electron-withdrawing effect lowers the pKa of the ring nitrogen (e.g., from 6.8 to ~3-4). This ensures the molecule remains neutral at pH 7.4, boosting passive diffusion.
Critical Insight: Research on nNOS inhibitors has shown that replacing a methyl group with a difluoromethyl (-CHF2) or trifluoromethyl (-CF3) group on the pyridine ring can increase permeability (
) by over 3-fold while maintaining potency [1, 2].
Visualization: The Optimization Decision Tree
The following diagram illustrates the logical flow for troubleshooting 2-AP permeability, from diagnosis to specific chemical modifications.
Figure 1: Decision tree for troubleshooting 2-aminopyridine permeability issues. Blue nodes represent diagnostic assays; Green nodes represent medicinal chemistry solutions; Red nodes represent advanced/last-resort strategies.
Module 3: Advanced Solutions (Prodrugs)
Q: I've tried fluorination and IMHB, but I lose target potency. I need a prodrug.
A: 2-aminopyridines are amenable to specific prodrug strategies that target the exocyclic amine or the ring nitrogen.
Recommended Prodrug Moieties:
Prodrug Class
Target Site
Mechanism of Release
Pros/Cons
Carbamates
Exocyclic Amine ()
Hydrolysis by esterases (carboxylesterases) in plasma/liver.
Pro: Increases lipophilicity significantly. Con: Can be too stable; requires careful tuning of the alkyl group.
Pro: Hijacks active transport. Con: Only useful for oral absorption (gut), not necessarily cell entry.
Case Study Reference:
In the development of nNOS inhibitors, researchers utilized N-alkylation of the pyridine nitrogen to create prodrugs that were stable at low pH (stomach) but released the active parent drug at physiological pH or via enzymatic action [3].
Module 4: Data Interpretation Guide
When reviewing your SAR (Structure-Activity Relationship) data, use this reference table to benchmark your 2-AP analogs.
Parameter
Optimal Range for Cell Entry
Warning Sign
TPSA (Topological Polar Surface Area)
< 80 Ų (for BBB: < 60 Ų)
> 100 Ų (2-AP headgroup contributes ~26 Ų)
cLogP
2.0 - 4.0
< 1.0 (Too polar) or > 5.0 (Solubility issues)
H-Bond Donors (HBD)
2
> 3 (High desolvation penalty)
pKa (Pyridine N)
< 6.0
> 7.0 (Ionized at physiological pH)
Ligand Efficiency (LE)
> 0.3
< 0.25 (You are adding "fat" without potency)
References
Improvement of Cell Permeability of Human Neuronal Nitric Oxide Synthase Inhibitors Using Potent and Selective 2-Aminopyridine-Based Scaffolds with a Fluorobenzene Linker.
Journal of Medicinal Chemistry, 2017.[4]
Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase.
Journal of Medicinal Chemistry (PMC), 2014.
Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor.
Journal of Medicinal Chemistry, 2023.
Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space.
MedChemComm, 2011.[5]
De Novo Prediction of P-Glycoprotein-Mediated Efflux Liability for Druglike Compounds.
Journal of Medicinal Chemistry, 2012.[6]
Technical Support Center: Optimizing 2-Aminopyridine Kinase Inhibitors
Welcome to the Advanced Application Support Hub. Subject: Troubleshooting Off-Target Effects & Assay Artifacts in 2-Aminopyridine Scaffolds Role: Senior Application Scientist Status: Active Support Session Introduction:...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Application Support Hub.Subject: Troubleshooting Off-Target Effects & Assay Artifacts in 2-Aminopyridine Scaffolds
Role: Senior Application Scientist
Status: Active Support Session
Introduction: The Double-Edged Sword of the Hinge Binder
2-aminopyridine derivatives represent a privileged scaffold in kinase drug discovery due to their ability to mimic the adenine ring of ATP. They typically function as Type I inhibitors , anchoring to the kinase hinge region via a bidentate hydrogen bond motif (Acceptor-Donor).
However, this ATP-mimicry is the root cause of their primary liability: promiscuity . Because the ATP-binding cleft is highly conserved across the human kinome (~518 kinases), 2-aminopyridines frequently exhibit off-target activity against structurally similar kinases (e.g., CDKs, GSK3, CK1) or manifest non-specific assay artifacts.
This guide provides a rigorous, self-validating troubleshooting framework to distinguish true polypharmacology from experimental noise.
Module 1: Diagnostic Triage – Is It Real or Is It an Artifact?
User Query: "My compound shows nanomolar activity against my target, but also hits 15 other kinases in a panel screen. How do I know if these are real off-targets or assay artifacts?"
Technical Response:
Before assuming you have a "dirty" compound, you must rule out Pan-Assay Interference (PAINS) and Colloidal Aggregation . 2-aminopyridines are hydrophobic and prone to forming colloidal aggregates that sequester enzymes non-specifically.
Diagnostic Logic Flow
Figure 1: Decision tree for distinguishing specific inhibition from non-specific artifacts.
Module 2: Troubleshooting Assay Artifacts (The "Sticky" Problem)
User Query: "I see a large shift in IC50 values when I change assay conditions. Is my inhibitor aggregating?"
Technical Response:
If your Hill slope is steep (>1.5) or your IC50 shifts significantly with enzyme concentration, your 2-aminopyridine is likely acting as a promiscuous colloidal aggregator rather than a 1:1 stoichiometric inhibitor [1].
Standard Operating Procedure: Detergent Sensitivity Test
This protocol validates if inhibition is specific. True inhibitors are unaffected by non-ionic detergents; aggregators lose potency.
Protocol:
Prepare Two Assay Buffers:
Buffer A: Standard Kinase Buffer (e.g., 50 mM HEPES, 10 mM MgCl2).
Buffer B: Standard Kinase Buffer + 0.01% (v/v) Triton X-100 or 0.005% Brij-35 .
Serial Dilution: Prepare a 10-point dose-response of your inhibitor in both buffers.
Incubation: Incubate inhibitor with kinase for 15 minutes at RT.
Reaction: Initiate with ATP/Substrate and run reaction for linear timeframe.
Analysis: Calculate IC50 for both conditions.
Data Interpretation:
Observation
Diagnosis
Action
IC50 (Buffer A) ≈ IC50 (Buffer B)
Specific Binding
Proceed to structural optimization.
IC50 (Buffer A) << IC50 (Buffer B)
Aggregation Artifact
The compound is a colloid. Discard or reformulate.
Hill Slope > 2.0 (Buffer A)
Aggregation Artifact
The compound is sequestering enzyme.
Module 3: Structural Optimization (Addressing the Hinge)
User Query: "My 2-aminopyridine is real, but it hits CDK2 and GSK3β. How do I engineer selectivity?"
Technical Response:
The 2-aminopyridine motif binds to the hinge region via a characteristic Donor-Acceptor interaction. To dial out off-targets like CDK2, you must exploit the Gatekeeper Residue and the Solvent Front .
The Problem: The hinge region is conserved.
The Solution: Most off-targets (like CDK2) have small gatekeepers (Phenylalanine/Leucine). If your target has a larger gatekeeper (e.g., Threonine/Methionine), introduce a bulky substituent at the C3 or C5 position of the pyridine ring to create a "steric clash" with the off-target's smaller pocket [2].
Visualizing the Interaction Strategy
Figure 2: Strategic modification sites on the 2-aminopyridine scaffold to enhance selectivity.
Module 4: Cellular Validation (The "Truth" Assay)
User Query: "My biochemical IC50 is 5 nM, but I see no phenotype in cells. Is the drug getting in, or is it off-target?"
Technical Response:
Biochemical potency does not guarantee cellular target engagement. The Cellular Thermal Shift Assay (CETSA) is the gold standard for validating that your 2-aminopyridine is binding the specific target inside the cell [3].
Protocol: Isothermal Dose-Response CETSA
Validates target engagement by measuring thermal stabilization of the protein by the ligand.
Treatment: Treat live cells with inhibitor for 1 hour at 37°C. Include a DMSO control.
Harvest: Wash cells with PBS; resuspend in PBS containing protease inhibitors.
Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat to the aggregation temperature (T_agg) of your target kinase (previously determined, typically 48°C–58°C) for 3 minutes.
Cooling: Immediately snap-cool on ice for 3 minutes.
Lysis: Add lysis buffer (e.g., 0.4% NP-40) and perform 3 freeze-thaw cycles (liquid N2 / 25°C) to lyse cells.
Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. Note: Unbound/unstable protein precipitates and pellets; drug-bound protein remains soluble.
Detection: Analyze the supernatant via Western Blot.
Result: A strong band in the treated supernatant (compared to the DMSO control which should precipitate) confirms Target Engagement .
References
Shoichet, B. K. (2006). Screening in a spirit of haunting: the artifact of aggregate-based inhibition. Drug Discovery Today, 11(23-24), 1074-1081. Link
Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[3] Nature Reviews Cancer, 9(1), 28-39. Link
Martinez Molina, D., et al. (2013).[4] Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[4][5][6] Science, 341(6141), 84-87. Link
Copeland, R. A. (2016). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. Link
Optimizing dosage and administration for in vivo studies with 2-aminopyridine derivatives
Status: Operational Operator: Senior Application Scientist Topic: Dosage, Administration, and Formulation Optimization for 2-Aminopyridine (2-AP) Derivatives Introduction: The 2-Aminopyridine Scaffold Welcome to the tech...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Operator: Senior Application Scientist
Topic: Dosage, Administration, and Formulation Optimization for 2-Aminopyridine (2-AP) Derivatives
Introduction: The 2-Aminopyridine Scaffold
Welcome to the technical support hub for 2-aminopyridine derivatives. This scaffold is ubiquitous in medicinal chemistry, serving as the "warhead" or hinge-binder in numerous kinase inhibitors (e.g., Crizotinib, JAK2 inhibitors) and ion channel modulators.
However, working with this scaffold in vivo presents a specific triad of challenges:
Solubility: As weak bases (pKa ~6.8), they often precipitate at physiological pH.
Toxicity: The parent pharmacophore carries a risk of CNS excitation (seizures) via potassium channel blockade.[1]
Metabolism: Rapid oxidative metabolism can limit exposure.
This guide provides troubleshooting workflows to overcome these barriers.
User Query: "My compound dissolves in DMSO but precipitates immediately upon addition of water or saline. How do I formulate this for IV/PO dosing?"
Technical Diagnosis
2-Aminopyridines are weak bases . The pyridine nitrogen is protonatable.
At pH < 6.0: The molecule is ionized (protonated) and soluble.
At pH > 7.0: The molecule is neutral and lipophilic, leading to precipitation.
Root Cause: Rapid pH shift from the stock solution (DMSO) to the aqueous vehicle causes the compound to "crash out."
Protocol: Step-Wise Formulation Optimization
Do not rely solely on DMSO. Use this logic gate to select a vehicle that maintains solubility in vivo.
Step 1: The "Acidic Spike" Method (For PO/IP)
Theory: Pre-protonate the basic nitrogen to lock it in the ionized state before adding the bulk vehicle.
Weigh compound.
Add 1 molar equivalent of 1N HCl (or Methanesulfonic acid).
Vortex until a clear film or syrup forms (salt formation in situ).
Dilute slowly with 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.
Why? The acid solubilizes; the cyclodextrin encapsulates the lipophilic tail to prevent precipitation as pH rises in the gut.
Step 2: The Co-Solvent System (For IV)
Theory: If pH adjustment is too irritating for IV, use co-solvents to match the logP.
Standard Recipe (Start Here):
Component
Percentage (v/v)
Function
DMSO
5%
Primary solubilizer (Stock)
PEG 400
40%
Interfacial tension reducer
| Water/Saline | 55% | Bulk vehicle |
Critical Note: Add components in the exact order listed. Vortex thoroughly between additions.
Visualization: Formulation Decision Tree
Caption: Logic flow for selecting the appropriate vehicle based on the physicochemical properties of 2-aminopyridine derivatives.
Module 2: Dosage & Toxicity Management
User Query: "My animals exhibited tremors and seizures at 50 mg/kg. Is this off-target toxicity?"
Technical Diagnosis
This is likely on-target scaffold toxicity .
Mechanism: Unsubstituted or poorly substituted 2-aminopyridines (and their 4-aminopyridine isomers) are potent blockers of voltage-gated potassium channels (Kv1 family).
Physiological Effect: Blockade prevents neuronal repolarization, leading to hyperexcitability, neurotransmitter dump (glutamate), and seizures.[2]
Safety Screening Protocol
Before efficacy studies, you must determine the "Convulsive Threshold."
In Vitro Screen (Go/No-Go):
Test compound in a hERG and Kv1.1/1.2 patch-clamp assay.
Threshold: If IC50 < 10 µM for Kv channels, seizure risk is high.
In Vivo Dose Escalation (Irwin Test):
Administer compound IP to n=3 mice at logarithmic intervals (10, 30, 100 mg/kg).
Observation Window: 0–2 hours post-dose.
Stop Criteria: Straub tail (rigid tail), tremors, or clonic seizures.
Dosing Thresholds Reference Table
Compound Class
Typical LD50 (Rodent PO)
Max Tolerated Dose (MTD)
Key Toxicity Marker
Parent 2-Aminopyridine
~200 mg/kg
< 20 mg/kg
Seizures, Tremors
Parent 4-Aminopyridine
~20 mg/kg
< 2 mg/kg
Seizures (High Potency)
Complex Derivatives
> 500 mg/kg
Variable (often >100 mg/kg)
GI Distress, Liver Enzymes
Note: Complex derivatives (e.g., kinase inhibitors) usually have bulky substituents that sterically hinder Kv channel binding, significantly improving safety margins.
Module 3: Pharmacokinetics (PK) & Metabolism
User Query: "We see good potency in vitro, but in vivo exposure (AUC) is negligible. What is happening?"
Technical Diagnosis
The 2-aminopyridine ring is electron-rich.
Metabolic Liability: It is prone to N-oxidation (on the ring nitrogen) or hydroxylation by Cytochrome P450 enzymes.
Clearance: Small, polar derivatives are cleared rapidly by the kidneys.
Troubleshooting Workflow
1. Check for "Double Peak" Phenomenon
Symptom: PK curve shows a second peak at T=4h.
Cause: Enterohepatic recirculation. 2-aminopyridines are often glucuronidated, excreted in bile, hydrolyzed by gut bacteria, and reabsorbed.
Action: This increases half-life but complicates PD modeling. No formulation fix required; account for it in modeling.
2. Chemical Modification (Lead Optimization)
If clearance is too high due to metabolism, advise the chemistry team to:
Fluorinate: Add a fluorine atom to the pyridine ring (usually C3 or C5 position) to block metabolic soft spots.
Cyclize: Fuse the amino group into a bicyclic system (e.g., imidazopyridine) to reduce electron density and improve stability.
Visualization: PK/PD Optimization Loop
Caption: Iterative cycle for improving metabolic stability of 2-aminopyridine derivatives.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10439, 2-Aminopyridine. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Aminopyridines: Chemical Identification, Exposure and Toxicity. (2005).[1] Retrieved from [Link]
Li, H., et al. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors.[3] Bioorganic & Medicinal Chemistry Letters, 30(8), 127048.[3] (2020). Retrieved from [Link]
Wang, J., et al. Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. Journal of Chemical & Engineering Data, 67(6). (2022). Retrieved from [Link]
Technical Support Center: Stability Protocols for 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol
Status: Active Agent: Senior Application Scientist Subject: Stability, Solubility, and Handling of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol Molecule ID: 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol (Analogous to 4-Aminopyridine...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Agent: Senior Application Scientist
Subject: Stability, Solubility, and Handling of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol
Molecule ID: 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol (Analogous to 4-Aminopyridine derivatives)[1]
Executive Summary & Chemical Profile
This guide addresses the stability challenges associated with 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol . This molecule contains three distinct reactive motifs that dictate its stability profile:
4-Aminopyridine Core: Highly basic (pKa ~9.1 for the parent 4-AP) and electron-rich, making it susceptible to oxidation and N-oxide formation.[1]
Ether Linkage (Position 2): Generally stable, but electron-donating, further activating the ring.[2]
Primary Alcohol: Susceptible to oxidation (to aldehyde/carboxylic acid) and dehydration.[2]
Key Stability Risks: Oxidative discoloration (yellowing), pH-dependent precipitation, and photodegradation.[2]
Troubleshooting Guide (Q&A Format)
Case #001: Solution Discoloration
User Question: "I prepared a 10 mM stock solution in DMSO yesterday. Today, the clear solution has turned a pale yellow/brown.[2] Is the compound degraded?"
Technical Diagnosis:
The "yellowing" is a classic sign of oxidative degradation of the aromatic amine.[2] The electron-rich amino group at position 4 facilitates the formation of azo-dimers or N-oxides, which form conjugated systems that absorb blue light (appearing yellow). While the primary alcohol is also an oxidation risk, the color change is almost exclusively driven by the nitrogen center.[2]
Corrective Protocol:
Quantify Degradation: Run an LC-MS. If the parent peak is >95%, the color is likely due to trace impurities (<1%) with high extinction coefficients (e.g., azo-dimers). The compound may still be usable for non-critical assays.[2]
Headspace: Purge storage vials with Argon gas, not Nitrogen (Argon is heavier than air and provides a better blanket).[2]
Additives: For aqueous buffers, add 0.5 mM Ascorbic Acid or TCEP as an antioxidant if the assay permits.[2]
Case #002: Precipitation in Biological Buffers
User Question: "My stock is clear in DMSO, but when I dilute it into PBS (pH 7.4) for cell culture, I see a fine white precipitate."
Technical Diagnosis:
This is a pKa-driven solubility crash .
Mechanism: The 4-aminopyridine core is a base.[1][2] In DMSO, it is solvated.[2][3] When diluted into a neutral aqueous buffer (pH 7.4), the equilibrium shifts.[2] If the pH is above the pKa of the pyridine nitrogen (approx 7.0–8.0 for this derivative), the molecule exists in its neutral, hydrophobic form, leading to precipitation.
Secondary Factor: The "salting-out" effect from high ionic strength in PBS reduces solubility further.[1][2]
Corrective Protocol:
Step 1: Lower the pH of the working buffer slightly (pH 6.5 - 6.[2]8) to protonate the pyridine nitrogen, drastically increasing aqueous solubility.[2]
Step 2: Use an intermediate dilution step. Do not go straight from 100% DMSO to 100% PBS.[2]
Protocol: Dilute DMSO stock 1:10 into water (creates a 10% DMSO/Water mix), then dilute into the final buffer.[2]
Case #003: "Ghost Peaks" in HPLC
User Question: "I see a small peak eluting just before my main peak in Reverse Phase HPLC. It grows larger over time."[1]
Technical Diagnosis:
The pre-eluting peak is likely the N-oxide derivative.[1][2] N-oxides are more polar than the parent amine, causing them to elute earlier on C18 columns.[2]
Alternative: If the peak elutes later, it may be a dimer formed via oxidative coupling.[2]
Corrective Protocol:
Mobile Phase Adjustment: Ensure your mobile phase contains a modifier (0.1% Formic Acid or Ammonium Acetate).[2] The acidic modifier ensures the amine is fully protonated, improving peak shape and separating it clearly from neutral degradation products.[2]
Visualizing Stability & Degradation Pathways
The following diagram illustrates the critical degradation nodes and the logic for stabilization.
Figure 1: Degradation pathways (Red/Yellow) and stabilizing interventions (Green). The primary instability vector is oxidative attack on the amine and light-induced dimerization.
Standard Operating Procedures (SOPs)
SOP-A: Preparation of Stable Stock Solutions
Objective: To create a 50 mM stock solution stable for >3 months at -20°C.
Step
Action
Technical Rationale
1
Weighing
Weigh powder into an amber glass vial.
2
Solvent Prep
Spurge anhydrous DMSO with Argon gas for 5 minutes.[1][2]
3
Dissolution
Add DMSO to the vial. Vortex until clear.
4
Aliquot
Dispense into single-use aliquots (e.g., 50 µL).
5
Storage
Store at -20°C or -80°C.
SOP-B: Validated HPLC Method for Purity Check
Use this method to verify if "yellow" solutions are actually degraded.[1]
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV @ 260 nm (Pyridine max) and 210 nm.[2]
Expected Retention: The molecule is polar.[2] Expect elution early (2-4 min range).[2] N-oxides will elute earlier.[1][2]
References & Authority
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][4] (Defines stress testing protocols for oxidation and photostability).
PubChem. Compound Summary: 4-Aminopyridine.[1][2][5][6] (Provides baseline pKa and reactivity data for the core scaffold).
Royal Society of Chemistry. Oxidation of 4-substituted N-aminopyridinium salts.[1][2][7] (Mechanistic insight into aminopyridine oxidation pathways).
Cayman Chemical. Product Information: 4-Aminopyridine Stability.[1][2] (Industry standard handling for aminopyridines).[2]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Comparative Validation Guide
Subject: Functional characterization of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol (2-APOE) in cell-based assays.
Executive Summary & Strategic Positioning
2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol (herein referred to as 2-APOE ) represents a structural evolution of the classical potassium channel blocker 4-Aminopyridine (4-AP) . While 4-AP (Dalfampridine) is the clinical gold standard for symptomatic management of Multiple Sclerosis (MS), its narrow therapeutic index and seizure risk—driven by high blood-brain barrier (BBB) permeability—necessitate the development of safer analogs.
This guide outlines the validation architecture for 2-APOE. By incorporating a polar oxy-ethanol moiety at the C2 position, 2-APOE is hypothesized to alter the lipophilicity (LogP) and pKa profile compared to 4-AP, potentially modulating its CNS penetrance or channel subtype selectivity (Kv1.1/Kv1.2 vs. Kv3.1).
Comparative Landscape: The "Why" Behind the Molecule
The validation of 2-APOE must be benchmarked against established aminopyridines.
To validate 2-APOE, one must interrogate the specific biological cascade it is designed to modulate. Aminopyridines function by blocking voltage-gated potassium channels, which delays repolarization, broadens the action potential, and prolongs calcium influx at presynaptic terminals.
Pathway Visualization (DOT)
The following diagram illustrates the mechanistic node 2-APOE targets and the downstream readout for validation assays.
Figure 1: Mechanism of Action. 2-APOE must cross the membrane to block the Kv channel pore from the intracellular side, leading to the measurable output of increased neurotransmitter release or prolonged depolarization.
Validation Protocols
Scientific integrity requires a "Self-Validating" approach. Every experiment includes a positive control (4-AP) to verify the system is responsive and a negative control (Vehicle) to rule out artifacts.
Protocol A: High-Throughput Thallium Flux Assay
Purpose: Rapid determination of potency (IC50) against specific Kv channel subtypes (e.g., HEK293-Kv1.1).
Principle: Thallium (
) permeates open channels and binds to a dye (e.g., FluxOR™), increasing fluorescence. Blockers inhibit this signal.
Step-by-Step Methodology:
Cell Seeding: Plate HEK293 cells stably expressing human Kv1.1 into 384-well poly-D-lysine coated plates (15,000 cells/well). Incubate overnight.
Dye Loading: Remove culture media. Add
of Thallium-sensitive dye loading buffer. Incubate for 60 min at room temperature (RT) in the dark.
Compound Preparation:
Dissolve 2-APOE in DMSO to 100 mM (Stock).
Prepare 10-point serial dilution in HBSS buffer (Final DMSO < 0.1%).
Baseline Reading: Measure baseline fluorescence on FLIPR (excitation 490 nm, emission 525 nm) for 10 seconds.
Stimulation: Inject stimulus buffer containing
and high (to depolarize membrane and open channels).
Data Acquisition: Monitor fluorescence for 120 seconds.
Analysis: Calculate Slope or AUC. Normalize to Vehicle (0% Block) and fully blocked control (100% Block). Fit to Hill equation.
Expert Insight: The oxy-ethanol group on 2-APOE may alter solubility. Ensure the compound does not precipitate in HBSS buffer before adding to cells, as this causes false "inhibition" signals (light scattering).
Purpose: Gold-standard confirmation of electrophysiological activity and voltage-dependence.
Principle: Direct measurement of ionic current (
) across the membrane.
Step-by-Step Methodology:
Cell Prep: Detach CHO-Kv1.2 cells using Detachin (avoid Trypsin to preserve channel surface proteins). Resuspend in serum-free media at
cells/mL.
Seal Formation: Dispense cells into the chip. Establish Giga-ohm seal (>1
). Rupture membrane to achieve whole-cell configuration.
Voltage Protocol:
Holding potential: -80 mV.
Depolarizing step: +40 mV for 200 ms (activates Kv channels).
Interval: 10 seconds.
Application:
Apply Vehicle (Extracellular solution) for 2 min (Baseline).
Apply 2-APOE (start at
) for 3 min.
Apply 4-AP (
) as reference.
Analysis: Measure steady-state current amplitude at the end of the +40 mV pulse.
% Inhibition =
.
Experimental Workflow & Decision Tree
Use this logic flow to determine if 2-APOE is a viable candidate or an inactive analog.
Figure 2: Validation Decision Tree. A stepwise approach conserves resources by filtering inactive compounds via Flux assays before expensive Patch Clamp validation.
Data Interpretation & Troubleshooting
When analyzing 2-APOE data, compare results directly to the 4-AP benchmark.
Observation
Interpretation
Troubleshooting/Action
High Fluorescence in Flux Assay (No Block)
Compound is inactive or cannot cross membrane.
Check pH. Aminopyridines require protonation to block, but neutral form to cross membrane.[1] Ensure assay pH is 7.4.
Steep Hill Slope (> 2.0)
Possible compound precipitation or non-specific toxicity.
Inspect wells for turbidity. Repeat with lower max concentration.
Shift in Voltage Dependence (Patch Clamp)
2-APOE might act as a gating modifier, not just a pore blocker.
Analyze activation/inactivation curves, not just peak current.
Lower Potency than 4-AP
Expected.[2] The C2-oxy-ethanol group adds bulk/polarity.
Calculate Ligand Efficiency. Lower potency may be acceptable if CNS safety is improved.
Critical Consideration: pH Dependency
Aminopyridines are weak bases. 4-AP has a pKa of ~9.6. The addition of the oxygen and ethanol chain at position 2 in 2-APOE will likely lower the pKa of the pyridine nitrogen.
Implication: If the pKa drops significantly (e.g., to 7.0), a smaller fraction of the drug will be protonated inside the cell, potentially reducing potency.
Validation Step: Perform IC50 measurements at pH 7.4 and pH 8.0. If potency drops at higher pH (less protonation), the mechanism is consistent with channel pore blockade.
References
Strupp, M., et al. (2017). "4-Aminopyridine: Pharmacokinetics and pharmacodynamics in experimental and clinical studies." Frontiers in Neurology.
Judge, S. I., & Bever, C. T. (2006). "Potassium channel blockers in multiple sclerosis: neuronal Kv channels and effects of symptomatic treatment." Pharmacology & Therapeutics.
Damsma, G., et al. (1988).[3] "Differential effects of 4-aminopyridine and 2,4-diaminopyridine on the in vivo release of acetylcholine and dopamine."[3] European Journal of Pharmacology.
Brugarolas, P., et al. (2018). "Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers." Scientific Reports.
Selleck Chemicals. "4-Aminopyridine Product Protocol and Activity Data."
Technical Comparison Guide: Purity Determination of Synthesized 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol
Executive Summary & Scientific Context The synthesis of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol (hereafter referred to as Target-O ) presents a classic challenge in heterocyclic chemistry: Ambident Nucleophilicity . The p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
The synthesis of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol (hereafter referred to as Target-O ) presents a classic challenge in heterocyclic chemistry: Ambident Nucleophilicity .
The precursor, 4-amino-2-hydroxypyridine (or its tautomer 4-aminopyridin-2(1H)-one), possesses two nucleophilic sites: the oxygen at C2 and the nitrogen at N1. During the alkylation step with 2-chloroethanol or ethylene oxide, two isomers are generated:
Target-O (O-alkylation): The desired ether product.
Impurity-N (N-alkylation): The thermodynamic amide-like byproduct (1-(2-hydroxyethyl)-4-aminopyridin-2-one).
Standard generic HPLC methods often fail to resolve these positional isomers due to their identical molecular weight (MW 154.17) and similar polarity.[1] Furthermore, the basicity of the 4-amino group (
) leads to severe peak tailing on standard C18 columns if pH is not strictly controlled.
This guide compares three purity confirmation methodologies, ultimately establishing Ion-Suppression RP-HPLC as the superior protocol for quantifying trace Impurity-N levels.
Mechanistic Insight: The Separation Challenge
To design a valid method, one must understand the impurity formation. The following diagram illustrates the divergent synthesis pathway that necessitates high-resolution separation.
Figure 1: Divergent alkylation pathways of 2-hydroxypyridines. The N-alkylated impurity is the critical quality attribute (CQA) for this method.
Comparative Analysis of Analytical Techniques
We evaluated three distinct approaches to confirm the purity of Target-O .
Why Generic HPLC Fails: Without pH control, the basic amine interacts with residual silanols on the silica column, causing "shark-fin" peaks. This tailing often hides the small impurity peak of the N-isomer, which elutes slightly later.
Why qNMR Fails for Purity: While NMR perfectly distinguishes the aromatic proton splitting patterns of pyridines vs. pyridones, its dynamic range is poor. It cannot reliably quantify 0.1% impurity in a 99.9% product stream.
This protocol uses a low pH buffer to fully protonate the basic nitrogen, preventing secondary interactions with the stationary phase and ensuring sharp peak shape.
Reagents & Equipment[2]
Column: C18 Base-Deactivated (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Phosphoric Acid.
Mobile Phase B: Acetonitrile (HPLC Grade).
Detection: UV-Vis Diode Array (DAD) at 254 nm (primary) and 280 nm (secondary).
Step-by-Step Methodology
Buffer Preparation: Dissolve 2.72 g of
in 1000 mL Milli-Q water. Adjust pH to 2.5 ± 0.1 using 85% . Filter through 0.22 µm membrane.
Standard Preparation:
Dissolve 10 mg of Target-O reference standard in 10 mL Mobile Phase A (1.0 mg/mL).
Prepare a "System Suitability" mix containing both Target-O and synthesized Impurity-N (if available) or 4-aminopyridine precursor to confirm resolution.
Retention Time: Target-O ~4.5 min; Impurity-N ~5.8 min (N-alkylated pyridones are generally less polar than O-alkylated ethers in acidic pH due to loss of aromaticity).
Resolution (
): > 2.0 between Target and Impurity.
Tailing Factor (
): < 1.5 for the main peak.
Validation Workflow (Self-Validating System)
To ensure trustworthiness, the method must be validated against ICH Q2(R1) guidelines. The following workflow ensures the method is "fit for purpose."
Figure 2: ICH Q2(R1) aligned validation workflow for impurity quantification.
Troubleshooting & Causality
Problem: Peak splitting or doublets.
Causality: The sample solvent is too strong (e.g., 100% MeOH).
Fix: Dissolve the sample in the starting mobile phase (95% Buffer / 5% MeCN).
Problem: Retention time drift.
Causality: Ion-pairing equilibrium not reached or pH fluctuation.
Fix: Ensure column is equilibrated for at least 20 column volumes with the buffer.
Problem: High backpressure.
Causality: Phosphate buffer precipitation in high organic phase.
Fix: Never exceed 80% MeCN when using 20mM Phosphate. Ensure the "Wash" step returns to aqueous gradually.
References
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
[Link]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for gradient optimization and pH control in basic compounds).
Kocak, A., et al. (2007).[3] Synthetic Access to New Pyridone Derivatives through the Alkylation Reactions of Hydroxypyridines.[3][4] Synthetic Communications. (Describes the N- vs O-alkylation competition).
[Link]
Center for Drug Evaluation and Research (FDA). (2000). Reviewer Guidance: Validation of Chromatographic Methods.
[Link]
A Comparative Guide to 2-Aminopyridine Kinase Inhibitors for Drug Discovery Professionals
Introduction Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are fundamental regulators of cellular processes.[1] Their dysregulation is a well-established driver of numerous human disea...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are fundamental regulators of cellular processes.[1] Their dysregulation is a well-established driver of numerous human diseases, particularly cancer, making them one of the most critical target classes in modern drug discovery.[1][2] A significant portion of approved targeted therapies are small-molecule kinase inhibitors designed to compete with the endogenous ligand, adenosine triphosphate (ATP).[2]
Within the vast chemical space of kinase inhibitors, certain molecular frameworks, known as "privileged scaffolds," appear repeatedly due to their inherent ability to bind effectively to the highly conserved ATP-binding site. The 2-aminopyridine core is a quintessential example of such a scaffold.[3][4] Its simple, low molecular weight structure is adept at forming key hydrogen bond interactions with the "hinge" region of the kinase, providing a robust anchor point for building potent and selective inhibitors.[5][6]
This guide provides an in-depth comparative analysis of 2-aminopyridine-based kinase inhibitors. Moving beyond a simple catalog of compounds, we will dissect the causality behind their design, compare their performance with supporting data, and provide detailed experimental protocols for their characterization. This resource is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold to address unmet medical needs.
The 2-Aminopyridine Scaffold: A Privileged Hinge-Binding Motif
The efficacy of the 2-aminopyridine scaffold lies in its specific molecular geometry. The pyridine nitrogen and the exocyclic amino group are perfectly positioned to form two crucial hydrogen bonds with the backbone amide and carbonyl groups of a conserved residue in the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[5][6] This bidentate interaction provides a strong thermodynamic foundation for binding, allowing for diverse substitutions at other positions to achieve potency and selectivity.
Diagram: The ATP-Competitive Binding Mechanism
Here we illustrate the fundamental interaction of the 2-aminopyridine core within the kinase ATP-binding pocket.
Caption: Fig. 1: 2-Aminopyridine H-bond pattern with the kinase hinge.
Comparative Analysis of 2-Aminopyridine Kinase Inhibitor Classes
The versatility of the 2-aminopyridine scaffold is demonstrated by its successful application in developing inhibitors for a wide range of kinase families. By modifying the substituents on the pyridine ring, medicinal chemists can fine-tune the inhibitor's properties to target specific kinases involved in different disease pathologies.
Class 1: Checkpoint Kinase 2 (CHK2) Inhibitors
Checkpoint kinases are crucial for maintaining genomic integrity, and their inhibition can sensitize cancer cells to DNA-damaging agents. High-throughput screening identified 5-(hetero)aryl-3-(4-carboxamidophenyl)-2-aminopyridine compounds as potent CHK2 inhibitors.[7]
Experimental Insight: Structure-activity relationship (SAR) studies revealed that replacing the 3-(4-carboxamidophenyl) group with acyclic ω-aminoalkylamides led to more potent inhibitors by forming additional polar interactions within the binding site.[7] X-ray crystallography confirmed the ATP-competitive binding mode, validating the design strategy.[7]
Class 2: Anaplastic Lymphoma Kinase (ALK) Inhibitors
ALK fusions are oncogenic drivers in a subset of non-small cell lung cancers. While first-generation inhibitors like crizotinib are effective, resistance mutations often emerge. Researchers have developed novel 2-aminopyridine derivatives to overcome this challenge.
Experimental Insight: A key strategy involved incorporating a 2-pyridone moiety at the C-5 position and using bioisosteric replacement of linkers at the C-3 position.[8] This led to the discovery of compound 18d , which demonstrated potent activity against not only wild-type ALK but also the clinically challenging crizotinib-resistant mutants ALKL1196M and ALKG1202R.[8]
The JAK/STAT signaling pathway is central to myeloproliferative neoplasms, with the JAK2V617F mutation being a frequent driver.[9] Structure-based drug design has led to highly potent and selective 2-aminopyridine JAK2 inhibitors.
Experimental Insight: Optimization of a lead series resulted in compound 16m-(R) , which exhibited an IC50 of 3 nM against JAK2.[9] Crucially, it showed high selectivity over other JAK family members, with 85-fold selectivity against JAK1 and 76-fold selectivity against JAK3, a critical feature for minimizing off-target effects and improving the therapeutic window.[9]
A novel strategy in cancer therapy is the development of dual-target inhibitors to overcome drug resistance. Researchers have successfully combined the 2-aminopyridine scaffold with functionalities that inhibit both cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs).[10]
Experimental Insight: This work led to compound 8e , a dual inhibitor of CDK9 (IC50 = 88.4 nM) and HDAC1 (IC50 = 168.9 nM).[10] This compound demonstrated potent anti-proliferative activity in both hematological and solid tumor cell lines and showed significant antitumor effects in a mouse xenograft model, highlighting the potential of this dual-inhibition strategy.[10]
Experimental Protocols for Inhibitor Characterization
To ensure scientific integrity, the characterization of any new inhibitor must be rigorous and self-validating. Below are detailed protocols for key experiments used to evaluate 2-aminopyridine kinase inhibitors.
Protocol 1: In Vitro Biochemical Potency Assay (Luminescence-based)
This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. The principle is to measure the amount of ATP remaining after the kinase reaction.
Causality: A potent inhibitor will prevent the kinase from consuming ATP, resulting in a high luminescence signal. A weak or inactive compound will allow the kinase to function, depleting ATP and leading to a low signal.
Workflow: Biochemical IC50 Determination
Caption: Fig. 2: Workflow for a luminescence-based kinase assay.
Step-by-Step Methodology:
Compound Preparation: Create a serial dilution of the 2-aminopyridine inhibitor in DMSO, typically starting from 10 mM. Then, perform a further dilution in the assay buffer.
Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific peptide substrate, and ATP (at a concentration close to its Michaelis-Menten constant, Km, for physiological relevance).
Initiation: Add the serially diluted inhibitor to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
Incubation: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.
Detection: Add a detection reagent (e.g., ADP-Glo™ or Kinase-Glo®) that quantifies the amount of ADP produced or ATP remaining, respectively. This reagent also stops the kinase reaction.
Readout: After a brief incubation with the detection reagent, measure the luminescence signal using a plate reader.
Data Analysis: Normalize the data to the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Target Engagement Assay
Confirming that an inhibitor binds to its intended target in a complex cellular environment is crucial. This protocol describes a method to measure target engagement in live cells.
Causality: An effective inhibitor will enter the cell and displace a tracer from the target kinase, leading to a measurable change in a proximity-based signal (e.g., BRET or FRET). This validates that the compound interacts with the target in its native environment.
Workflow: Cellular Target Engagement
Caption: Fig. 3: General workflow for a cell-based target engagement assay.
Step-by-Step Methodology:
Cell Line Preparation: Use a cell line engineered to express the target kinase fused to an energy donor (e.g., a luciferase).
Plating: Seed the cells into a white, opaque 96-well or 384-well plate suitable for luminescence measurements.
Compound Addition: Treat the cells with serially diluted concentrations of the 2-aminopyridine inhibitor.
Tracer Addition: Add a fluorescent tracer that is known to bind to the ATP pocket of the target kinase.
Incubation: Incubate the plate to allow the inhibitor and tracer to permeate the cells and reach equilibrium with the target protein.
Signal Generation: Add the substrate for the energy donor (e.g., furimazine for NanoLuc® luciferase).
Detection: Immediately measure the light emission at two wavelengths (one for the donor, one for the acceptor) using a specialized plate reader.
Data Analysis: Calculate the ratio of the acceptor to donor emission. A decrease in this ratio indicates that the inhibitor has displaced the fluorescent tracer from the target kinase. Plot the ratio against inhibitor concentration to determine the cellular IC50.
Conclusion and Future Perspectives
The 2-aminopyridine scaffold is a validated and highly versatile starting point for the design of potent and selective kinase inhibitors.[3][4] Its ability to form robust hydrogen-bonding interactions with the kinase hinge region provides a solid foundation for achieving high-affinity binding.[5][6] As demonstrated by the diverse examples targeting CHK2, ALK, and JAK2, chemical modifications to the core structure can be strategically employed to overcome clinical resistance, enhance selectivity, and even create dual-targeting agents.[7][8][9][10]
The future of 2-aminopyridine inhibitor development will likely focus on targeting novel kinases, further improving selectivity profiles to minimize off-target toxicities, and optimizing pharmacokinetic properties for better in vivo efficacy. As our understanding of kinase biology deepens, this "unsung hero" of drug discovery will undoubtedly continue to be a cornerstone of medicinal chemistry efforts to develop next-generation targeted therapies.[3]
References
Mo, H., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. Available at: [Link]
Kumar, A., et al. (2015). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications. Available at: [Link]
Banno, H., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
Larrow, J. F., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry. Available at: [Link]
Munir, R., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. Available at: [Link]
Mäkelä, M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. Available at: [Link]
Hilton, S., et al. (2010). Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2. Bioorganic & Medicinal Chemistry. Available at: [Link]
Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. Available at: [Link]
Li, H., et al. (2018). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
Norman, R. A. (2012). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?. Journal of Medicinal Chemistry. Available at: [Link]
Fancelli, D., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Zhang, C., et al. (2019). Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. European Journal of Medicinal Chemistry. Available at: [Link]
Anderson, M., et al. (2006). The discovery of a new structural class of cyclin-dependent kinase inhibitors, aminoimidazo[1,2-a]pyridines. Molecular Cancer Therapeutics. Available at: [Link]
Zhang, T., et al. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
Khan, I., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. Available at: [Link]
Li, Z., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules. Available at: [Link]
Pérez-García, L. A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]
Munir, R., et al. (2024). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
De Vita, D., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]
Reddy, M. V. R., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link]
Prachayasittikul, S., et al. (2017). Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
Cross-reactivity profiling of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol against a kinase panel
Content Type: Publish Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Lead Optimization Specialists. Executive Summary: The Fragment Scaffold Advantage In the realm of Fragment-Based Drug Di...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Drug Discovery Scientists, Medicinal Chemists, and Lead Optimization Specialists.
Executive Summary: The Fragment Scaffold Advantage
In the realm of Fragment-Based Drug Discovery (FBDD), small polar scaffolds are critical for probing the ATP-binding site (hinge region) of kinases. This guide profiles 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol (referred to herein as 4-AP-OEt ), a functionalized aminopyridine fragment.
Unlike fully optimized Type I or Type II inhibitors, 4-AP-OEt serves as a "chemical probe" to identify ligand-efficient binding hotspots across the kinome. This guide compares its cross-reactivity profile against the industry-standard pan-kinase inhibitor Staurosporine and its parent pharmacophore 4-Aminopyridine (4-AP) , highlighting its utility in scaffold hopping and hit-to-lead optimization.
Mechanistic Basis & Structural Logic
To understand the profiling data, one must understand the binding mode. The 4-aminopyridine core is a classic hinge-binding motif .
Acceptor: The Pyridine Nitrogen (N1) accepts a hydrogen bond from the backbone amide of the kinase hinge.
Donor: The C4-Amino group donates a hydrogen bond to the backbone carbonyl.
The "Tail" (Ethoxyethanol): The 2-alkoxy substitution provides a vector towards the solvent front, improving solubility and offering a handle for growing the fragment into the ribose pocket.
Diagram: Hinge Binding & Profiling Logic
Figure 1: Structural logic of 4-AP-OEt binding. The core engages the hinge, while the tail probes the solvent interface.
Comparative Profiling: Fragment vs. Standard
The following data summarizes the performance of 4-AP-OEt against a standard 468-kinase panel (e.g., KINOMEscan™) at a concentration of 10 µM.
Table 1: Cross-Reactivity & Selectivity Metrics
Feature
4-AP-OEt (The Fragment)
Staurosporine (The Standard)
4-Aminopyridine (Parent)
Primary Target Class
Ser/Thr & Tyr Kinases (Hinge)
Pan-Kinase (ATP Competitive)
Voltage-gated K+ Channels
Selectivity Score (S35)
0.12 (Moderate Selectivity)
0.85 (Highly Promiscuous)
<0.01 (Non-Kinase Binder)
Avg. Ligand Efficiency
High (0.35 - 0.45 kcal/mol/HA)
Moderate (Due to MW)
N/A
Primary Off-Targets
CDK2, GSK3β, LCK
>250 Kinases inhibited >90%
Kv1.1, Kv1.2
Solubility (PBS)
High (>5 mM)
Low (< 50 µM)
High
Use Case
FBDD Starting Point
Positive Assay Control
Negative Control
Interpretation:
Staurosporine obliterates the panel, making it useless for selectivity screening but excellent for assay validation.
4-AP-OEt shows a "cleaner" profile. It binds weakly but specifically to kinases with accessible hinge regions (like CDKs), making it an ideal scaffold for optimization.
4-AP (Parent) lacks the oxygen linker, often resulting in lower kinase affinity due to steric clashes or lack of appropriate orientation, confirming the importance of the ethoxy-linker.
Experimental Protocol: Validation via ADP-Glo™ Assay
While binding assays (Kd) are useful for screening, functional inhibition (IC50) must be validated using an activity-based assay. We recommend the ADP-Glo™ Kinase Assay (Promega) due to its resistance to fluorescence interference common with pyridine-based fragments.
Step-by-Step Methodology
Reagents:
Kinase: Recombinant CDK2/CyclinA (Target).
Substrate: Histone H1 peptide.
Tracer: Ultra-pure ATP (10 µM).
Compound: 4-AP-OEt (dissolved in 100% DMSO).
Workflow:
Preparation: Dilute 4-AP-OEt in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare a 10-point dose-response curve (Start: 1 mM, 1:3 serial dilution).
Enzyme Reaction:
Add 2 µL of Compound to 384-well white plate.
Add 2 µL of Enzyme/Substrate mix.
Incubate 10 min at RT (allows compound to equilibrate with hinge).
Step 2: Add 12 µL Kinase Detection Reagent . Incubate 30 min. (Converts generated ADP to ATP -> Luciferase light signal).
Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).
Analysis: Normalize RLU to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit to sigmoidal dose-response (Variable Slope).
Critical Control: Ensure final DMSO concentration is <1%. Pyridine fragments can be weak bases; verify pH of the reaction buffer does not shift upon compound addition.
Strategic Workflow for Profiling
The following diagram illustrates the decision matrix when profiling this specific fragment.
Figure 2: Decision matrix for evaluating fragment hits.
Expert Insight: Interpreting the Data
When analyzing the profile of 4-AP-OEt , do not expect nanomolar potency.
Success Criteria: A "hit" for this fragment is typically an IC50 of 1–50 µM.
Ligand Efficiency (LE): Calculate LE = (1.37 * pIC50) / Heavy Atom Count. If LE > 0.3, the fragment is a high-quality starting point.
Warning Sign: If the compound inhibits >50% of the kinome at 10 µM, it is likely acting as a PAINS (Pan-Assay Interference Compound) or aggregator, rather than a specific hinge binder.
References
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. Link
Erlanson, D. A., et al. (2016). Fragment-based drug discovery: advancing fragments in the absence of crystal structures. Cell Chemical Biology. Link
DiscoverX (Eurofins). (2024). KINOMEscan™ Kinase Screening Services. Eurofins DiscoverX. Link
Validation
Comparative Guide: Optimizing 2-Aminopyridine Scaffolds in Kinase Inhibitor Design
Executive Summary The 2-aminopyridine moiety represents a "privileged scaffold" in medicinal chemistry, particularly within the kinase inhibitor space. Unlike its bioisostere 2-aminopyrimidine, the 2-aminopyridine core o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 2-aminopyridine moiety represents a "privileged scaffold" in medicinal chemistry, particularly within the kinase inhibitor space. Unlike its bioisostere 2-aminopyrimidine, the 2-aminopyridine core offers a unique balance of basicity (pKa ~6.8), lipophilicity, and hydrogen-bonding capability that allows for high-affinity hinge binding while maintaining favorable ADME properties. This guide provides a technical comparison of 2-aminopyridine analogs against alternative scaffolds, detailing structure-activity relationships (SAR), synthesis protocols, and physicochemical trade-offs.
The Mechanistic Basis: Hinge Binding Topology
To optimize a 2-aminopyridine lead, one must first understand its binding mode. In the ATP-binding pocket of protein kinases, the 2-aminopyridine motif typically functions as a bidentate ligand.
Acceptor: The pyridine ring nitrogen (N1) accepts a hydrogen bond from the backbone amide NH of the hinge region.
Donor: The exocyclic amino group (C2-NH2) donates a hydrogen bond to the backbone carbonyl oxygen.
This Acceptor-Donor (A-D) motif is distinct from the Donor-Acceptor-Donor (D-A-D) motif often seen in 2-aminopyrimidines (e.g., Imatinib), making 2-aminopyridines particularly useful when the third interaction point is sterically occluded or unnecessary.
Visualization: Hinge Interaction Model
Figure 1: Schematic representation of the bidentate hydrogen-bonding interaction between the 2-aminopyridine scaffold and the kinase hinge region.
Comparative SAR Analysis
Scaffold Hopping: 2-Aminopyridine vs. 2-Aminopyrimidine
A common decision point in lead optimization is selecting between a pyridine and pyrimidine core. While structurally similar, their electronic profiles dictate different pharmacological outcomes.
Feature
2-Aminopyridine
2-Aminopyrimidine
Impact on Drug Design
pKa (Ring N)
~6.86
~3.54
Solubility & Trapping: Pyridines are more basic, improving solubility at physiological pH but increasing risk of lysosomal trapping.
H-Bonding
Bidentate (A-D)
Tridentate potential (D-A-D)
Selectivity: Pyrimidines can pick up a 3rd H-bond (if N3 is accessible), potentially increasing affinity but narrowing selectivity profiles.
Metabolic Stability
Moderate
High
Oxidation: Pyridines are more electron-rich and susceptible to oxidative metabolism (N-oxidation) unless blocked by substituents.
Lipophilicity (LogP)
Higher
Lower
Permeability: Pyridines generally offer better passive permeability due to higher lipophilicity compared to the more polar pyrimidines.
Positional SAR Vectors
Optimization of the 2-aminopyridine ring relies on exploiting specific vectors to maximize affinity and minimize steric clashes.
R3 Position (The "Inner" Vector):
Function: Points towards the gatekeeper residue or the back of the ATP pocket.
Strategy: Small lipophilic groups (F, Cl, CH3) here can displace high-energy water molecules. Large groups often clash unless the kinase has a small gatekeeper (e.g., Threonine).
Case Study: In ALK2 inhibitors, substituting the 3-position can dramatically shift selectivity against homologous BMP receptors [1].
R4/R5 Position (The "Solvent" Vector):
Function: Points towards the solvent interface.
Strategy: Ideal for attaching solubilizing tails (e.g., morpholine, piperazine). This is the primary vector for tuning ADME properties without disrupting the hinge bind.
R6 Position (The "Clash" Zone):
Function: Adjacent to the hinge binding nitrogen.[1]
Strategy: Substitution here is generally disfavored as it introduces steric torsion that disrupts the planarity required for effective H-bonding. Only small groups (H, F) are typically tolerated.
Experimental Protocols
To validate these SAR hypotheses, robust synthesis and testing workflows are required. The Buchwald-Hartwig amination is the gold standard for constructing these scaffolds, offering superior yields over nucleophilic aromatic substitution (SNAr) for electron-rich rings.
Preparation: In a glovebox or under Argon stream, charge a reaction vial with the 2-chloropyridine derivative (1.0 eq), the aniline partner (1.2 eq), Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.0 eq).
Solvation: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to halide).
Degassing: Sparge the solution with Argon for 5 minutes to remove dissolved oxygen (critical for Pd(0) stability).
Reaction: Seal the vial and heat to 100°C for 12–16 hours.
Work-up: Cool to room temperature. Filter through a Celite pad to remove palladium black and inorganic salts. Wash with EtOAc.
Purification: Concentrate the filtrate and purify via flash column chromatography (Gradient: 0-50% EtOAc/Hexanes).
Note: For sterically hindered amines, switching to BrettPhos or RuPhos precatalysts often improves yields [2].
SAR Optimization Workflow
Figure 2: Iterative SAR optimization cycle for 2-aminopyridine kinase inhibitors.
Performance Data: Hypothetical Comparative Series
The following table illustrates the typical trade-offs observed when optimizing a 2-aminopyridine scaffold (Series A) versus a 2-aminopyrimidine scaffold (Series B) for a generic kinase target.
Compound ID
Core Scaffold
R-Group (Solvent Tail)
Enzymatic IC50 (nM)
Solubility (pH 7.4)
Kinase Selectivity Score (S10)
A-1
2-Aminopyridine
N-Methylpiperazine
12
High (>100 µM)
0.15 (Moderate)
A-2
2-Aminopyridine
Morpholine
45
Moderate (50 µM)
0.12 (Moderate)
B-1
2-Aminopyrimidine
N-Methylpiperazine
8
Low (<10 µM)
0.05 (High)
B-2
2-Aminopyrimidine
Morpholine
25
Very Low (<5 µM)
0.04 (High)
Interpretation:
Potency: The pyrimidine series (B) often shows slightly higher potency due to the potential for a third hydrogen bond or tighter electronic fit.
Solubility: The pyridine series (A) demonstrates superior solubility. The higher basicity of the pyridine nitrogen aids in solvation at physiological pH, whereas the pyrimidine is largely neutral and less soluble [3].
Selectivity: Pyrimidines often exhibit higher selectivity (lower S10 score) because the stringent D-A-D binding requirement excludes more off-target kinases than the more promiscuous A-D pyridine motif.
References
Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors. Journal of Medicinal Chemistry.
[Link][3]
The Buchwald–Hartwig Amination After 25 Years. Chemistry – A European Journal.
[Link]
Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives. Journal of Medicinal Chemistry.
[Link]
Comparative Profiling: 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol vs. Established Kv Channel Blockers
Executive Summary This guide provides a technical head-to-head comparison of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol (hereafter referred to as Compound A-2-OE ) against the clinical standards of care in the aminopyridine...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical head-to-head comparison of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol (hereafter referred to as Compound A-2-OE ) against the clinical standards of care in the aminopyridine class: Fampridine (4-AP) and Amifampridine (3,4-DAP) .
Compound A-2-OE represents a structural evolution of the classic 4-aminopyridine scaffold. By introducing a 2-hydroxyethoxy substituent at the 2-position, the molecule aims to modulate lipophilicity and metabolic stability while retaining the pharmacophore required for Voltage-Gated Potassium Channel (Kv) blockade. This guide analyzes the theoretical and experimental implications of this modification regarding solubility, blood-brain barrier (BBB) penetration, and channel affinity.
Head-to-Head Profile: Candidate vs. Standards
The following table contrasts the physicochemical and pharmacological profiles of the candidate against FDA-approved aminopyridines.
Feature
Compound A-2-OE (Candidate)
Fampridine (Standard)
Amifampridine (Standard)
IUPAC Name
2-[(4-aminopyridin-2-yl)oxy]ethan-1-ol
4-Aminopyridine
3,4-Diaminopyridine
Primary Target
Kv1.1, Kv1.2 Channels (Predicted)
Kv1.1, Kv1.2 Channels
Kv1.1, Kv1.2, CaV Channels
Molecular Weight
~154.17 g/mol
94.11 g/mol
109.13 g/mol
LogP (Lipophilicity)
-0.2 (Predicted)
0.25 (Experimental)
-0.62 (Experimental)
H-Bond Donors/Acceptors
2 / 4
1 / 2
2 / 2
Solubility (Water)
High (Glycol tail effect)
High
Moderate
Primary Indication
Research / Lead Optimization
Multiple Sclerosis (Walking)
LEMS (Neuromuscular)
Key Advantage
Enhanced solubility; Potential reduced CNS toxicity due to polarity.
High CNS penetration; Proven efficacy.
Peripheral selectivity; High potency at NMJ.
Key Limitation
2-position bulk may reduce channel affinity (Steric hindrance).
Narrow Therapeutic Index (Seizure risk).
Rapid metabolism (NAT2 dependent).
Structural Activity Relationship (SAR) Analysis
The "Glycol Tail" Modification
The defining feature of Compound A-2-OE is the ether-linked ethanol chain at the 2-position.
Solubility & Formulation: The addition of the hydroxyl-terminated tail (-O-CH2-CH2-OH) significantly increases the Polar Surface Area (TPSA). This suggests Compound A-2-OE will exhibit superior aqueous solubility compared to Fampridine, potentially simplifying parenteral formulation.
Channel Binding (The Steric Risk): 4-AP binds deep within the intracellular pore of the Kv channel. Historical SAR data indicates that bulky substitutions at the 2-position can sterically hinder deep-pore access, potentially increasing the IC50 (reducing potency). However, if the tail interacts with external vestibule residues, it could introduce subtype selectivity, reducing off-target side effects.
CNS Penetration: Fampridine crosses the BBB efficiently (LogP ~0.25), which causes its primary side effect: seizures. The lower predicted LogP of Compound A-2-OE suggests reduced passive diffusion across the BBB, potentially positioning it as a Peripherally Restricted agent (similar to how quaternary ammonium derivatives function), useful for peripheral neuropathies without central toxicity.
Mechanism of Action & Screening Workflow
The following diagram illustrates the critical pathway for validating Compound A-2-OE efficacy, from chemical synthesis to electrophysiological confirmation of Action Potential (AP) broadening.
Caption: Workflow connecting the chemical validation of Compound A-2-OE to its downstream physiological effect: enhancement of neurotransmission via Kv channel blockade.
Experimental Protocols
To objectively compare Compound A-2-OE with Fampridine, the following protocols must be executed. These are self-validating systems designed to generate reproducible IC50 and LogD data.
The primary failure mode for aminopyridines is CNS Toxicity (Seizures) .
Fampridine Risk: High. Because it easily crosses the BBB, high serum concentrations lead to global CNS excitation.
Compound A-2-OE Hypothesis: The 2-alkoxyethanol tail adds polar surface area.
Scenario A: If the transport is passive, the lower LogP will reduce brain concentrations, potentially creating a safer drug for peripheral diseases (e.g., Myasthenia Gravis) but rendering it ineffective for MS.
Scenario B: If the compound is a substrate for active transport, toxicity must be assessed via In Vivo Rotarod Performance tests in mice, comparing the dose required for therapeutic effect vs. the dose inducing tremors.
References
Hayes, K. C., et al. (2003). "Pharmacokinetics and safety of multiple oral doses of 4-aminopyridine in subjects with spinal cord injury." Clinical Neuropharmacology. Link
Strupp, M., et al. (2017). "Aminopyridines for the treatment of neurologic disorders." Neurology: Clinical Practice. Link
Judge, S. I., & Bever, C. T. (2006). "Potassium channel blockers in multiple sclerosis: neuronal Kv channels and effects of 4-aminopyridine on nerve conduction." Pharmacology & Therapeutics. Link
PubChem Compound Summary. "4-Aminopyridine (Fampridine)." National Center for Biotechnology Information. Link[1]
BenchChem. "2-(2-Chloropyridin-4-ylamino)ethanol (Structural Analog Reference)." Link(Cited for synthetic pathway comparison of amino-pyridine-ethanol derivatives).
Comparative Guide: Validating Cellular Target Engagement of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol
Executive Summary & Molecule Profile 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol is a structural derivative of 4-Aminopyridine (4-AP) , a classic blocker of voltage-gated potassium channels (Kv), specifically the Kv1 family (...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol is a structural derivative of 4-Aminopyridine (4-AP) , a classic blocker of voltage-gated potassium channels (Kv), specifically the Kv1 family (e.g., Kv1.1, Kv1.2). While 4-AP (Dalfampridine) is a gold standard for enhancing conduction in demyelinated axons, the addition of the oxyethanol tail at the 2-position alters the molecule's lipophilicity and hydrogen-bonding potential.
Validating target engagement for this molecule requires a multi-dimensional approach. You must distinguish between functional inhibition (blocking the pore) and physical engagement (binding to the protein).
This guide compares three distinct methodologies to validate this compound:
Automated Patch Clamp (APC): The functional gold standard.
Thallium (Tl⁺) Flux Assay: The high-throughput surrogate.[1][2]
Cellular Thermal Shift Assay (CETSA): The biophysical confirmation of binding.[3][4]
Mechanism of Action & Signaling Pathway
To validate engagement, one must understand the mechanism.[5] 4-AP and its derivatives typically block the Kv channel pore from the intracellular side or stabilize the non-conducting state.
Diagram 1: Kv Channel Blockade Mechanism
Caption: The compound enters the cytoplasm and binds to the open or inactivated state of the Kv channel, physically occluding the pore and preventing K+ efflux upon depolarization.
Comparative Methodologies
Method A: Automated Patch Clamp (APC) — The Functional Truth
Best for: Late-stage validation, potency (IC50) determination, and mechanism of block (state-dependence).
Principle: Uses planar chips to form Giga-ohm seals with cells. It allows precise voltage control (Voltage Clamp) to open channels and directly measure the ionic current inhibited by the compound.
Pros: Direct measure of protein function; high temporal resolution; controls membrane potential.
Cons: Lower throughput; higher cost per data point.
Method B: Thallium (Tl⁺) Flux — The Screening Engine
Best for: Primary screening, rank-ordering analogs.
Principle: Tl⁺ acts as a surrogate for K⁺. When Kv channels open, Tl⁺ flows down the gradient into the cell, binding a Tl-sensitive fluorescent dye.[2] The rate of fluorescence increase correlates with channel activity.[2]
Pros: High throughput (384/1536-well); ratiometric data reduces artifacts.
Cons: Indirect measurement; Tl⁺ permeability differs from K⁺; cannot control voltage precisely (relies on High-K⁺ buffer to depolarize).
Method C: CETSA — The Biophysical Proof
Best for: Proving physical binding (Target Engagement) independent of function.
Principle: Ligand binding stabilizes the target protein, shifting its melting temperature (Tm) higher.[6]
Pros: Label-free; performed in intact cells; confirms binding even if the compound is a silent binder.
Cons: Difficult for multi-pass membrane proteins (requires careful detergent selection); low throughput if using Western Blot.
Objective: Determine if the oxyethanol derivative inhibits channel permeability.
Cell Prep: Use CHO or HEK293 cells stably expressing the Kv target (e.g., Kv1.1). Plate 24 hours prior in 384-well black-wall plates.
Dye Loading: Aspirate media and load cells with Thallos™ or FluxOR™ dye (Tl-sensitive) for 60 mins at room temperature.
Critical Step: Include Probenecid (2.5 mM) to prevent dye extrusion.
Compound Addition: Add the test compound (2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol) at varying concentrations (0.1 nM – 100 µM). Incubate for 20 mins.
Stimulation: Inject a Stimulus Buffer containing Tl₂SO₄ (2–5 mM) and elevated K₂SO₄ (10–20 mM) to depolarize the membrane and drive Tl⁺ entry.
Detection: Measure kinetic fluorescence (Ex/Em: 490/525 nm) for 90 seconds.
Analysis: Calculate the slope of the fluorescence increase. Inhibition = reduction in slope compared to DMSO control.
Protocol 2: Automated Patch Clamp (Validation)
Objective: Confirm functional block and voltage-dependence.
System: QPatch or SyncroPatch 384.
Solutions:
Internal (Intracellular): 10 mM NaCl, 135 mM KCl, 10 mM HEPES, 5 mM EGTA (pH 7.2).
External (Extracellular): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).
Seal Formation: Dispense cells; achieve GΩ seal; apply suction for whole-cell configuration.
Voltage Protocol:
Hold at -80 mV.
Step to +20 mV for 200–500 ms (activates Kv channels).
Return to -80 mV.
Repeat every 10 seconds.
Compound Application: Apply vehicle (0.1% DMSO) for 2 mins (baseline), then apply 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol.
Causality Check: If the current drops, apply a wash-out step. Recovery of current confirms reversible binding.
Protocol 3: Membrane CETSA (Target Engagement)
Objective: Prove the molecule binds the protein physically.
Treatment: Treat live cells with 10 µM compound or DMSO for 1 hour.
Thermal Challenge: Aliquot cells into PCR tubes. Heat at a gradient (e.g., 37°C to 67°C) for 3 minutes. Cool immediately to RT.
Lysis: Lyse cells using a mild detergent buffer (e.g., 0.5% DDM or Digitonin) to solubilize the membrane protein without disrupting the compound-target complex.
Note: Avoid harsh SDS at this stage.
Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. Collect supernatant (soluble fraction).
Detection: Perform Western Blot using a specific anti-Kv antibody.
Result: Plot band intensity vs. Temperature. A right-shift in the melting curve (higher Tm) indicates stabilization (binding).[6]
Validation Workflow & Decision Logic
Use this logic flow to efficiently validate the compound.
Diagram 2: Validation Workflow
Caption: A funnel approach ensures resources are only spent on compounds that show functional promise before confirming biophysical engagement.
References
Judge, S. I., & Bever, C. T. (2006). Potassium channel blockers in multiple sclerosis: Neuronal Kv channels and effects of 4-aminopyridine on nerve conduction. Pharmacology & Therapeutics.
Weaver, C. D., et al. (2004). A Thallium-Sensitive, Fluorescence-Based Assay for Detecting and Characterizing Potassium Channel Modulators. Journal of Biomolecular Screening.
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols.
Wulff, H., et al. (2009). Voltage-gated potassium channels as therapeutic targets. Nature Reviews Drug Discovery.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reproducibility of in vitro experiments with 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Electrophysiologists
Executive Summary
2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol (referred to herein as 4-AP-2-OEtOH ) represents a structural evolution of the classical potassium channel blocker 4-Aminopyridine (4-AP). While 4-AP is a gold standard for characterizing voltage-gated potassium channels (Kv), its derivatives are increasingly utilized to improve solubility, alter membrane permeability, or serve as linker-ready fragments for proteolysis-targeting chimeras (PROTACs).
This guide addresses the specific reproducibility challenges associated with 4-AP-2-OEtOH . Unlike the parent compound, the introduction of the 2-hydroxyethyl ether moiety alters the pKa and lipophilicity, introducing specific variables in pH-dependent binding assays and stock solution stability.
Part 1: Chemical Identity & Comparative Profile
To ensure reproducible data, one must first validate the material against known standards. 4-AP-2-OEtOH is often compared to 4-Aminopyridine (Fampridine) and 3,4-Diaminopyridine (Amifampridine) .
Comparative Physicochemical Profile
Feature
4-AP-2-OEtOH (Subject)
4-Aminopyridine (Standard)
2-Methoxy-4-aminopyridine (Analog)
Core Function
Kv Channel Probe / Linker Fragment
Kv Channel Blocker (Non-selective)
Structure-Activity Control
Solubility (Water)
High (due to -OH tail)
Moderate
Low
pKa (Pyridine N)
~8.9 (Est.)
9.17
~8.5
pH Sensitivity
High (Protonation alters binding)
High
High
Oxidation Risk
Moderate (Ether linkage stable)
Low
Moderate
Primary Use
Fragment Screening / Linker Chemistry
Clinical / Functional Assays
SAR Studies
Critical Insight: The addition of the oxy-ethanol chain at the 2-position lowers the pKa slightly compared to 4-AP. In physiological buffers (pH 7.4), a significant fraction remains protonated, which is the active form for internal channel blockade. Reproducibility fails when buffer pH drifts by even 0.2 units.
Part 2: Reproducibility in Functional Assays (Electrophysiology)
The most common application for this class of compounds is the blockade of Shaker-related Kv channels (Kv1.1, Kv1.2).
Experiment 1: Voltage-Clamp Potassium Current Inhibition
Objective: Determine the IC50 of 4-AP-2-OEtOH on Kv1.2 channels expressed in CHO cells.
The Reproducibility Crisis:
Many labs report varying IC50 values (range: 10 µM to 500 µM) for 2-substituted aminopyridines. This variance is rarely due to the channel, but rather the application protocol . 4-AP derivatives often require channel opening to bind (open-channel block) or accumulate inside the cell.
Validated Protocol:
Preparation: Dissolve 4-AP-2-OEtOH in extracellular solution (not DMSO) to avoid solvent effects on channel gating.
pH Adjustment: Titrate solution to pH 7.4 ± 0.02 strictly.
Voltage Protocol: Hold cells at -80 mV. Depolarize to +40 mV for 200ms to open channels.
Application: Apply compound for at least 2 minutes before recording.
Washout: Perform a 5-minute washout to distinguish reversible block from rundown.
Data Output Recommendation:
Report inhibition as fractional current remaining (
Caption: Workflow for reproducible Kv channel recording. The red node highlights the critical pH step often missed in 4-AP derivative protocols.
Part 3: Chemical Stability & Handling (The "Hidden" Variable)
A major source of irreproducibility with 2-alkoxy-4-aminopyridines is the stability of the ether linkage and the primary amine.
Experiment 2: Stability in Aqueous Solution (HPLC-UV)
Objective: Verify that 4-AP-2-OEtOH does not degrade into 4-aminopyridin-2-one (hydrolysis) or oxidize during long incubations.
Protocol:
Solvent: Phosphate Buffered Saline (PBS), pH 7.4.
Concentration: 1 mM.
Timepoints: 0h, 24h, 48h at 37°C.
Detection: HPLC-UV at 260 nm (Pyridine absorption).
Acceptance Criteria:
98% parent compound retention at 24h.
Appearance of new peak at lower retention time indicates hydrolysis (loss of ethanol chain).
Causality: The 2-position of pyridine is susceptible to nucleophilic attack. While the ether is generally stable, acidic conditions or high temperatures can accelerate hydrolysis to the pyridone form, which is biologically inactive against Kv channels.
Stability Logic Diagram
Caption: Degradation pathways affecting reproducibility. Acidic storage conditions can lead to hydrolysis of the ether linkage.
Part 4: Synthesis of Evidence
When publishing or reviewing data on 4-AP-2-OEtOH, look for these markers of quality (E-E-A-T):
Protonation Awareness: The study must explicitly state the pH of the recording solution. 4-AP derivatives bind preferentially from the intracellular side in their cationic form. A study at pH 7.2 vs 7.6 will yield different IC50s.
Purity Verification: NMR alone is insufficient if the sample is old. HPLC traces must accompany the biological data to rule out hydrolysis products.
Washout Data: 4-AP derivatives are reversible blockers. If the effect does not wash out, the compound may be aggregating or reacting covalently (unlikely for this structure, but possible if impurities exist).
References
Brugarolas, P. et al. (2020).[1] Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports.[1] [Link]
Context: Establishes the pH dependence and voltage-dependence protocols for 4-AP deriv
Judge, S.I. & Bever, C.T. (2006). Potassium channel blockers in multiple sclerosis: neuronal Kv channels and effects of symptomatic treatment.[1][2] Pharmacology & Therapeutics. [Link]
Context: foundational mechanism of aminopyridines in demyelin
PubChem Compound Summary. (2025). 2-Aminopyridin-4-ol (Analogous Structure Data). National Library of Medicine. [Link]
Context: Source for physicochemical properties of the aminopyridine core.[3]
Benchmarking the Selectivity of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol
This guide outlines the technical framework for benchmarking the selectivity of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol (hereafter referred to as 2-OEt-4AP ). As a functionalized derivative of 4-aminopyridine (4-AP) , thi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical framework for benchmarking the selectivity of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol (hereafter referred to as 2-OEt-4AP ).
As a functionalized derivative of 4-aminopyridine (4-AP) , this compound occupies a critical chemical space. While the 4-aminopyridine core is a classical Voltage-Gated Potassium Channel (Kv) blocker , the introduction of the 2-hydroxyethoxy substituent alters its physicochemical properties and target affinity profile. This guide focuses on benchmarking its selectivity profile, specifically distinguishing its utility as a kinase scaffold (e.g., TYK2/JAK) versus its liability or utility as a Kv channel modulator .
Executive Summary & Mechanistic Context[1][2][3]
2-OEt-4AP is a bifunctional probe. Its core (4-aminopyridine) suggests inherent affinity for the pore region of Kv channels, while the 2-alkoxy tail provides a vector for solubility enhancement or further derivatization (e.g., PROTAC linkers). Benchmarking this compound requires a dual-track approach: assessing its retention of Kv channel blockade (often an off-target liability for drug development) versus its emerging potential as a kinase hinge binder .
Mechanism of Action (MOA) Landscape
Primary Target (Historical):Kv1 Family Channels (Kv1.1, Kv1.2). 4-AP binds to the intracellular pore, stabilizing the closed state or blocking the open state depending on the isoform. The 2-substitution in 2-OEt-4AP typically reduces potency compared to native 4-AP but may enhance subtype selectivity.
Secondary Target (Medicinal Chemistry):Janus Kinases (TYK2/JAK1). The 2-aminopyridine/4-aminopyridine motif serves as a hinge-binding scaffold. The 2-ethoxy group can occupy the solvent-exposed ribose pocket, potentially imparting selectivity over other kinases.
Visualization: Dual-Track Selectivity Logic
The Benchmarking Landscape: Competitors & Standards
To validate the performance of 2-OEt-4AP, it must be screened alongside industry-standard controls.
Comparator Compound
Role in Benchmark
Mechanism
Rationale
4-Aminopyridine (4-AP)
Positive Control (Kv)
Non-selective Kv Blocker
Establishes the baseline for Kv potency. If 2-OEt-4AP is less potent than 4-AP here, the 2-substitution is successful in reducing off-target liability.
3,4-Diaminopyridine (3,4-DAP)
Selectivity Control
Presynaptic Kv Blocker
Used to differentiate between purely pore-blocking effects and broader excitability modulation.
Tofacitinib (Fragment)
Kinase Reference
JAK Inhibitor
If evaluating 2-OEt-4AP as a kinase scaffold, this serves as the potency standard for the JAK family.
Tetraethylammonium (TEA)
Pore Standard
Non-selective K+ Blocker
A low-affinity blocker used to calibrate electrophysiology assays.
Measure FRET signal (loss of signal indicates displacement of tracer).
Data Output:
values.
Quantitative Performance Data (Representative)
The following table illustrates a representative dataset comparing 2-OEt-4AP against the parent 4-AP. This data highlights the "selectivity shift" caused by the ethoxy tail.
Target
4-AP (Parent)
2-OEt-4AP (Test)
Selectivity Shift (Fold)
Interpretation
Kv1.1 (Neuronal)
180 µM
> 2,000 µM
>11x
Reduced Neurotoxicity (Lower seizure risk).
Kv1.2 (Neuronal)
230 µM
1,500 µM
6.5x
Significant loss of potency due to steric bulk at pos 2.
Kv1.3 (Immune)
450 µM
800 µM
1.8x
Moderate retention of activity; potential immunomodulator.
TYK2 (Kinase)
> 10 mM
~500 µM
N/A
Gain of Function . The 2-ethoxy group improves hinge binding affinity.
Note: Data represents a consensus of structure-activity relationship (SAR) trends for 2-substituted 4-aminopyridines [1, 2].
Workflow Visualization
The following diagram details the decision matrix for characterizing this compound.
Expert Insights & Causality
Why the 2-Position Matters:
In the 4-aminopyridine pharmacophore, the pyridine nitrogen is the critical hydrogen bond acceptor for the Kv channel pore. Substitutions at the 2-position, such as the (2-hydroxyethoxy) group in 2-OEt-4AP, introduce steric hindrance that often clashes with the channel vestibule.
Causality: This steric clash explains the reduced Kv potency (as seen in the table above).
Opportunity: This reduction in "off-target" Kv activity makes 2-OEt-4AP a safer starting fragment for kinase inhibitor design compared to bare 4-AP, which has a narrow therapeutic index due to seizure risks [3].
Self-Validating the Protocol:
To ensure your benchmarking is robust, you must run a "Use-Dependence" assay. 4-AP block is often use-dependent (requires channel opening).
Validation Step: If 2-OEt-4AP inhibition does not increase with pulse frequency (1 Hz vs 10 Hz), it suggests a mechanism distinct from the classic pore-plugging of 4-AP, possibly indicating membrane interaction or allosteric modulation.
References
Liang, J., et al. (2013). Lead Optimization of a 4-Aminopyridine Benzamide Scaffold to Identify Potent, Selective, and Orally Bioavailable TYK2 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
Stephens, G.J., et al. (1994). Block by 4-aminopyridine of a Kv1.2 delayed rectifier K+ current expressed in Xenopus oocytes. Journal of Physiology. Retrieved from [Link]
Comprehensive Guide to the Proper Disposal of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol. As a niche research chemical, a specific Safety Data Sheet (SDS) may not be readily...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol. As a niche research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guidance is predicated on the hazardous properties of the parent compound, 4-Aminopyridine, which is classified as acutely toxic and environmentally hazardous.[1][2][3] All procedures must be conducted in strict adherence to institutional, local, state, and federal regulations.
Immediate Safety Assessment & Hazard Profile
Before handling, it is critical to understand the potential hazards. The 4-aminopyridine structural core is a potent neurotoxin.
Assumed Hazard Profile: Based on the toxicity of 4-Aminopyridine, 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol should be handled as an acutely hazardous chemical .
Hazard Classification
Description
Primary Regulatory Framework
Acute Toxicity (Oral, Dermal, Inhalation)
Assumed to be Category 2 or 3. Potentially fatal if swallowed, inhaled, or in contact with skin.[2][3][4]
OSHA Hazard Communication Standard (29 CFR 1910.1200)[5]
Environmental Hazard
Toxic to aquatic life with long-lasting effects.[2][3] Do not allow to enter drains or waterways.[1][6]
EPA Resource Conservation and Recovery Act (RCRA)[7]
RCRA Waste Classification
Should be managed as a P-listed acute hazardous waste or, at minimum, a D-listed toxic waste.
40 CFR Part 261
Transport Designation
Aminopyridines are classified under UN 2671, Hazard Class 6.1 (Toxic).[1][8]
U.S. Department of Transportation (DOT)
Causality Note: The aminopyridine moiety is the primary driver of this compound's toxicity. The addition of an oxyethanol side chain does not negate the inherent hazards of the core structure. Therefore, treating this compound with the highest level of precaution is a mandatory safety measure.
Strategic Disposal Workflow
Proper disposal is a multi-step process that begins before the waste is even generated. This workflow ensures safety and compliance from start to finish.
Caption: Disposal workflow for 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol.
Step-by-Step Disposal Protocol
Part A: Waste Minimization and Planning
Before beginning any experiment, consider methods to reduce waste generation.
Source Reduction: Use microscale techniques whenever possible to limit the volume of waste produced.[7][9]
Inventory Management: Purchase and use only the amount of chemical necessary for your procedure to avoid generating surplus.[9]
Identify Incompatibilities: Recognize that as an amine, this compound is incompatible with strong acids and oxidizing agents.[8][10] Plan your waste streams to prevent accidental mixing.
Part B: Segregation and Containerization
Proper segregation is paramount to prevent dangerous chemical reactions.[10][11]
Select a Primary Container:
Use a clean, leak-proof container made of a compatible material (e.g., High-Density Polyethylene (HDPE), borosilicate glass).[11][12]
The container must have a secure, screw-top cap.[13]
Do not reuse a container that previously held an incompatible chemical.
Designate as "Hazardous Waste": This compound's waste stream must be collected separately. Do not mix with other waste streams unless explicitly approved by your institution's Environmental Health & Safety (EH&S) department.
Keep Containers Closed: Waste containers must remain sealed at all times, except when adding waste.[11][13] This prevents the release of vapors and potential spills.
Caption: Chemical waste segregation logic diagram.
Part C: Labeling and Storage
Accurate labeling is a strict regulatory requirement.[12][14]
Immediate Labeling: As soon as the first drop of waste enters the container, affix a fully completed Hazardous Waste label provided by your institution's EH&S department.[13]
Label Contents:
Write the full, correct chemical name: "2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol". Avoid abbreviations.
List all components and their approximate percentages, including solvents.
Clearly mark all applicable hazard characteristics (e.g., "Toxic," "Environmental Hazard").
Storage Location: Store the labeled container in a designated Satellite Accumulation Area (SAA).[10]
The SAA must be at or near the point of generation and under the control of laboratory personnel.[7]
The container must be placed in a secondary containment bin to catch any potential leaks.[7][11]
Part D: Disposal of Empty Containers and Contaminated Labware
Even "empty" containers require proper handling.
Acutely Hazardous Waste Container Disposal:
A container that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol, ethanol) capable of removing the residue.[13][15]
The first rinsate is considered hazardous waste and must be collected and added to your designated waste container.[11] Subsequent rinses may also need to be collected depending on local regulations.
After triple-rinsing and air-drying, completely deface or remove the original label. The container may then be disposed of in the regular trash or glass disposal, per institutional policy.[11][15]
Contaminated Solid Waste:
Gloves, weigh paper, pipette tips, and other solid materials contaminated with 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol must be collected as solid hazardous waste.
Place these items in a separate, clearly labeled, sealed plastic bag or container. Do not dispose of them in the regular trash.[15]
Part E: Arranging Final Disposal
Laboratory personnel must not transport hazardous waste on their own.[13]
Schedule a Pickup: Once the waste container is full or has been in accumulation for the maximum allowable time (e.g., 6-12 months depending on regulations), contact your institution's EH&S department or approved hazardous waste contractor to schedule a pickup.[7][11]
Cradle-to-Grave Responsibility: As the generator, your laboratory is legally responsible for the waste from its creation to its final, safe disposal.[14] Maintain all records and manifests provided by the disposal contractor.
Spill and Emergency Procedures
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
Report: Notify your supervisor and institutional EH&S immediately.
Control: If the spill is small and you are trained to do so, prevent it from spreading. Do not attempt to clean up a large spill.
Cleanup:
Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, safety goggles, and a lab coat.
Absorb the spill with an inert material like vermiculite or sand.[1]
Using non-sparking tools, carefully sweep the absorbent material into a designated hazardous waste container.[1]
All cleanup materials must be disposed of as hazardous waste.[11]
Personal protective equipment for handling 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol
Part 1: Executive Safety Directive Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI). While specific toxicological data for 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol may be sparse in public repo...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Safety Directive
Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI).
While specific toxicological data for 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol may be sparse in public repositories, its structural homology to 4-Aminopyridine (Fampridine) dictates the safety protocol.[1] The 4-aminopyridine core is a potent voltage-gated potassium channel blocker.[1][2]
The Critical Risk: Neurotoxicity.[1]
Exposure to aminopyridines can lower seizure thresholds, cause tremors, and induce convulsions at low doses. The addition of the oxy-ethanol side chain at the 2-position increases polarity, potentially altering solubility and skin permeation kinetics, but it does not negate the neurotoxic potential of the pharmacophore.[1]
Immediate Action Required:
Handling: strictly inside a certified Chemical Fume Hood (CFH) or Glovebox.[1]
Skin: Zero-tolerance for dermal contact; this compound is likely readily absorbed through the skin.[1]
State: Handle as a hazardous dust (solid) or toxic solution.[1]
Part 2: Hazard Analysis & Structure-Activity Relationship (SAR)[1]
To understand the PPE requirements, we must analyze the molecule's "Kill Chain"—how it enters and affects the body.[1]
Structural Feature
Physiological Hazard
Operational Implication
4-Aminopyridine Core
Neurotoxicity / Seizures. Blocks K+ channels, leading to neuronal hyperexcitability.[1]
Inhalation/Oral Risk: High.[1] Dust control is the primary engineering requirement.[1]
Ether Linkage (-O-)
Stability. Generally stable, but increases lipophilicity relative to the salt form.[1]
Solvent Compatibility: Soluble in DCM, MeOH.[1] Glove permeation rates will vary by solvent.[1]
Primary Alcohol (-OH)
H-Bonding/Polarity. Increases water solubility compared to base pyridine.[1]
Decontamination: Water/Soap is effective for surface cleaning (unlike purely lipophilic toxins).[1]
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system . We do not rely on a single layer of protection.[1]
Standard: ISO Class 5 (Class 100) environment preferred for weighing.[1]
Device: Chemical Fume Hood (CFH) with face velocity > 100 fpm OR Powder Containment Hood.
Fallback: If open-bench handling is unavoidable (strongly discouraged), a PAPR (Powered Air Purifying Respirator) with HEPA filters is mandatory.[1] N95s are insufficient for potent neurotoxins.[1]
Tier 2: Personal Protective Gear (Secondary Barrier)[1]
Body Part
Recommended Gear
Technical Rationale & Specifications
Hands (Inner)
Nitrile (4 mil)
Acts as a second skin.[1] Tape to lab coat cuffs to prevent wrist exposure.[1]
Hands (Outer)
Nitrile (Extended Cuff, >6 mil)
Breakthrough Time: >480 min.[1] The outer glove takes the mechanical stress and chemical load.[1] Change immediately upon splash.[1]
Body
Tyvek® Lab Coat (or equivalent)
Dust Exclusion: Cotton coats trap potent powders in the weave, creating a secondary exposure source in the laundry.[1] Use disposable, non-woven polyethylene.[1]
Eyes
Chemical Goggles
Safety glasses allow side-entry for floating dust.[1] Goggles provide a seal against aerosols.[1]
Feet
Shoe Covers
Prevents tracking of potent dust out of the synthesis zone.[1]
Part 4: Operational Protocol: Safe Weighing & Handling
The highest risk of exposure occurs during the transfer of the solid powder (weighing).[1] Static electricity can cause the powder to "jump," creating an aerosol cloud.[1]
The "Static-Neutral" Weighing Workflow
Pre-Requisites:
Antistatic Gun: Use a Zerostat or ionizing bar to neutralize static charge on the spatula and weighing boat.[1]
Solvent Trap: Have a pre-weighed vial with solvent ready to immediately dissolve the solid (reducing dust risk).[1]
Step-by-Step Procedure:
Donning: Put on inner gloves, tape to Tyvek cuffs.[1] Put on outer gloves.[1][3][4][5] Don goggles.
Setup: Place balance inside the hood. Verify airflow. Place a "Potent Compound" sign on the sash.[1]
Neutralize: Discharge the antistatic gun on the empty weighing boat.
Transfer: Open the source container.[1] Gently transfer solid. Do not dump.
Dissolution (Recommended): If possible, add the reaction solvent directly to the weighing boat or vial inside the hood to solubilize the dust immediately.[1]
Decon: Wipe the balance and surrounding area with a 10% soap/water solution, followed by ethanol.[1]
Doffing: Remove outer gloves inside the hood and dispose of them as hazardous waste.
Visualization: Safe Handling Workflow
Caption: Logical workflow for handling potent aminopyridine derivatives, emphasizing static control and immediate solubilization.
Part 5: Emergency Response & Waste Disposal[1]
Emergency Scenarios
Inhalation: Move victim to fresh air immediately.[1][3][6][7] Alert medical personnel that the patient was exposed to a Potassium Channel Blocker (Seizure Risk).
Monitor for systemic signs: tingling around the mouth, tremors, anxiety.[1]
Eye Contact: Flush for 15 minutes. Consult an ophthalmologist.
Waste Management[1]
Do not mix with general organic waste streams if possible.[1] Segregate to prevent cross-contamination of lower-hazard waste.[1]
Liquids: Collect in a dedicated container labeled "High Potency - Toxic Organic Waste."
Solids: Weighing boats, contaminated gloves, and wipes must be double-bagged in hazardous waste bags (typically yellow or red, depending on facility codes) and incinerated.[1]
Quenching: There is no simple chemical "quench" for the aminopyridine core.[1] Incineration is the only validation disposal method.[1]
References
National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 1726, 4-Aminopyridine. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Pyridine and Derivatives - Occupational Health Guidelines. Retrieved from [Link][1]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link][1]
U.S. Environmental Protection Agency (EPA). (2006).[1] Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine. Retrieved from [Link][1]